3-(2-Fluoro-4-hydroxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWBWJCAGKHIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid
This guide provides an in-depth exploration of the synthetic pathways leading to 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid, a key intermediate in the development of novel therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the chemical principles, strategic considerations, and detailed methodologies underpinning its synthesis. We will delve into the rationale behind the selection of precursors and reagents, offering a scientifically rigorous and practical framework for its preparation.
Introduction: The Significance of a Fluorinated Phenylpropanoic Acid Scaffold
This compound and its derivatives are of significant interest in medicinal chemistry. The phenylpropanoic acid motif is a well-established scaffold in drug design, and the introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.
Notably, derivatives of 3-(2-fluoro-4-aminophenyl)propanoic acid have been identified as potent G protein-coupled receptor 40 (GPR40) agonists, which are promising therapeutic targets for the treatment of type 2 diabetes[1]. The title compound serves as a critical precursor to these and other biologically active molecules, making a robust and efficient synthesis pathway highly valuable. This guide will focus on a logical and widely applicable three-stage synthetic approach.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of this compound suggests a three-step sequence starting from a commercially available or readily synthesized substituted phenol. The core strategy involves:
-
Formation of a key benzaldehyde intermediate: The synthesis begins with the preparation of 2-fluoro-4-hydroxybenzaldehyde.
-
Carbon chain extension: An aldol-type condensation reaction is employed to append a three-carbon chain, forming an unsaturated acrylic acid intermediate.
-
Saturation of the alkene: The final step involves the selective reduction of the carbon-carbon double bond to yield the target propanoic acid.
This approach is modular and allows for optimization at each stage.
Sources
An In-depth Technical Guide to 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid
CAS Number: 1261674-98-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. Due to the limited publicly available data on this specific compound, this guide synthesizes information on closely related analogues to offer predictive insights and practical methodologies. This approach is intended to empower researchers with a foundational understanding for their work with this molecule.
Molecular Profile and Physicochemical Properties
This compound belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring linked to a propanoic acid moiety. The introduction of a fluorine atom at the 2-position of the phenyl ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug discovery.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 3-(4-Hydroxyphenyl)propanoic acid[1] | 3-(2-Hydroxyphenyl)propanoic acid[2][3][4] |
| CAS Number | 1261674-98-9[5] | 501-97-3 | 495-78-3 |
| Molecular Formula | C₉H₉FO₃[5] | C₉H₁₀O₃ | C₉H₁₀O₃ |
| Molecular Weight | 184.16 g/mol [5] | 166.17 g/mol | 166.17 g/mol |
| Melting Point | Data not available | 129 °C | 84 - 91 °C |
| Boiling Point | Data not available | Data not available | 335.9 °C (estimated)[2] |
| Solubility | Data not available | Data not available | Soluble in DMSO and Ethanol[6] |
| Appearance | Likely a solid | Solid | Pale cream crystalline solid[3] |
The fluorine atom's high electronegativity can alter the acidity of the phenolic proton and influence intermolecular interactions, which may, in turn, affect its solubility and crystal packing.
Synthesis and Purification
Hypothetical Synthetic Pathway
A potential synthetic route could involve a Heck reaction or a related cross-coupling reaction to introduce the three-carbon chain, followed by functional group manipulations.
Step-by-Step Experimental Protocol (Hypothetical)
-
Heck Reaction: To a solution of 2-fluoro-4-methoxyphenyl bromide in a suitable solvent (e.g., DMF or acetonitrile), add ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate.
-
Reduction of the Double Bond: Dissolve the acrylate from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate) and add a palladium on carbon catalyst (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate.
-
Ester Hydrolysis: Dissolve the ethyl ester in a mixture of THF and water. Add an excess of a base, such as lithium hydroxide, and stir at room temperature until the hydrolysis is complete.
-
Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent. Dry the organic layer and remove the solvent to yield 3-(2-fluoro-4-methoxyphenyl)propanoic acid.
-
Demethylation: Dissolve the methoxy-protected acid in a dry, inert solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C). Add a demethylating agent, such as boron tribromide (BBr₃), dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Final Work-up and Purification: Quench the reaction carefully with water or methanol. Extract the product, dry the organic phase, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The two methylene groups of the propanoic acid chain will likely appear as triplets.
-
¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, and its chemical shift will be indicative of the electronic environment of the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of the final compound. A reversed-phase method would be a suitable starting point.
Table 2: Hypothetical HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Synthesized Compound"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; MS [label="Mass Spectrometry\n(LRMS, HRMS)"]; HPLC [label="HPLC Analysis"]; Purification [label="Purification\n(Column Chromatography/Recrystallization)"]; Final [label="Pure this compound"];
Start -> Purification; Purification -> NMR; Purification -> MS; Purification -> HPLC; NMR -> Final; MS -> Final; HPLC -> Final; }
Potential Biological Activity and Applications
While no direct biological activity data for this compound has been found, the broader class of phenylpropanoic acids and their derivatives have shown a wide range of biological activities. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their antimicrobial and anticancer properties.
The core structure of this compound makes it a valuable scaffold for the synthesis of more complex molecules. The fluorine atom can enhance binding affinity to biological targets and improve metabolic stability, which are desirable properties in drug candidates. It is plausible that this compound could serve as a key intermediate in the development of new therapeutics.
Safety and Handling
Based on safety data for similar compounds, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a fluorinated building block with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a framework for its synthesis, purification, and analysis based on established chemical principles and data from closely related analogues. As research progresses, a more complete understanding of the unique properties and applications of this molecule will undoubtedly emerge.
References
-
Beijing Synthonex Technology Co., Ltd. This compound - CAS:1261674-98-9. Available from: [Link]
-
PubChem. 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information for Chemical Science. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available from: [Link]
- Houck, D. R., & Floss, H. G. (1989). 1H and 13C NMR assignments of the thiopeptide antibiotic nosiheptide. The Journal of antibiotics, 42(11), 1643–1648.
- Chhipa, N. M. R., & Sen, D. J. (2014). DESIGN, SYNTHESIS AND ANTIVIRAL ACTIVITY OF 2-{[(2E)-3-(3, 4, 5-MONO/DI/TRI HYDROXYPHENYL) PROP-2-ENOYL] SULFANYL/AMINO} PROPANOIC ACIDS IN HUMAN PLASMA BY ROTOR GENE-Q (5 PLEX) REAL TIME PCR METHOD. International Journal of Pharmaceutical Sciences and Research, 5(11), 4865.
- Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 946656.
-
NIST. 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, [S-(E,Z,E,E)]-. National Institute of Standards and Technology. Available from: [Link]
-
InTechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Google Patents. Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
-
FooDB. Showing Compound 4-Hydroxyphenyl-2-propionic acid (FDB029844). Available from: [Link]
Sources
A Guide to the Spectral Analysis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid
This technical guide provides an in-depth analysis of the expected spectral data for 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid, a compound of interest in pharmaceutical and chemical research. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and data from structurally analogous compounds. This approach mirrors the real-world challenges faced by researchers working with novel chemical entities.
Introduction and Molecular Structure
This compound is a substituted phenylpropanoic acid. Its structure, featuring a carboxylic acid, a phenol, and a fluorine-substituted aromatic ring, presents a rich landscape for spectroscopic characterization. Understanding its spectral properties is crucial for confirming its identity, assessing its purity, and elucidating its role in various chemical and biological processes.
Predicted ¹H NMR Spectrum
The ¹H Nuclear Magnetic Resonance (NMR) spectrum is fundamental for elucidating the proton environment of a molecule. The predicted spectrum of this compound is based on the known spectrum of its non-fluorinated analog, 3-(2-hydroxyphenyl)propanoic acid, with adjustments for the electronic effects of the fluorine substituent.[1]
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, to avoid signal overlap from the solvent. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~6.75 | dd | J(H-F) ≈ 8-10 Hz (ortho), J(H-H) ≈ 2-3 Hz (meta) |
| H-5 | ~6.65 | dd | J(H-H) ≈ 8-9 Hz (ortho), J(H-H) ≈ 2-3 Hz (meta) |
| H-6 | ~7.00 | d | J(H-H) ≈ 8-9 Hz (ortho) |
| -CH₂- (α to ring) | ~2.85 | t | J(H-H) ≈ 7-8 Hz |
| -CH₂- (α to COOH) | ~2.50 | t | J(H-H) ≈ 7-8 Hz |
| -OH (phenolic) | ~9.50 | s (broad) | - |
| -COOH | ~12.10 | s (broad) | - |
Justification of Predictions:
-
Aromatic Protons (H-3, H-5, H-6): The chemical shifts are predicted based on the data for 3-(2-hydroxyphenyl)propanoic acid.[1] The fluorine at the C-2 position will exert a significant influence. Fluorine's electron-withdrawing nature will generally deshield adjacent protons, while its lone pairs can have a shielding effect. The most notable feature will be the splitting of the H-3 signal into a doublet of doublets due to coupling with both the fluorine atom (ortho-coupling) and the H-5 proton (meta-coupling). The H-5 and H-6 protons will also exhibit splitting based on their coupling with neighboring protons.
-
Propanoic Acid Chain Protons: The two methylene groups will appear as triplets, similar to what is observed for propanoic acid and its derivatives.[2] The methylene group attached to the aromatic ring will be slightly more deshielded than the one adjacent to the carbonyl group.
-
Labile Protons (-OH and -COOH): The phenolic and carboxylic acid protons are expected to be broad singlets and significantly downfield. Their chemical shifts are highly dependent on concentration and the solvent used. In DMSO-d₆, these protons are readily observable.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The introduction of a fluorine atom has a pronounced and predictable effect on the chemical shifts of the carbon atoms, particularly those in close proximity.
Experimental Protocol for ¹³C NMR Spectroscopy:
The sample would be prepared as for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial. A standard proton-decoupled ¹³C NMR experiment would be performed on a 100 MHz or higher spectrometer.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 (C-COOH) | ~173 | s | - |
| C-2 (C-F) | ~158 | d | ¹J(C-F) ≈ 240-250 Hz |
| C-3 (C-H) | ~115 | d | ²J(C-F) ≈ 20-25 Hz |
| C-4 (C-OH) | ~155 | s | - |
| C-5 (C-H) | ~118 | d | ³J(C-F) ≈ 5-10 Hz |
| C-6 (C-H) | ~128 | d | ⁴J(C-F) ≈ 2-4 Hz |
| C-ipso (C-CH₂) | ~125 | d | ³J(C-F) ≈ 5-10 Hz |
| -CH₂- (α to ring) | ~25 | s | - |
| -CH₂- (α to COOH) | ~35 | s | - |
Justification of Predictions:
-
Aromatic Carbons: The most significant feature will be the large one-bond coupling constant (¹J) for the carbon directly attached to the fluorine (C-2). This will split the C-2 signal into a doublet. The other aromatic carbons will also exhibit smaller C-F couplings over two, three, and four bonds, resulting in their signals also appearing as doublets. The chemical shifts are estimated based on the non-fluorinated analog[1] and the known effects of fluorine substitution on benzene rings.[3][4]
-
Propanoic Acid Chain Carbons: The chemical shifts of the methylene carbons are predicted based on typical values for substituted propanoic acids.[5]
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear around 173 ppm.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule.
Experimental Protocol for ¹⁹F NMR Spectroscopy:
The same sample prepared for ¹H and ¹³C NMR can be used. The spectrometer would be tuned to the fluorine frequency (e.g., ~376 MHz on a 400 MHz instrument). Chemical shifts are typically referenced to an external standard like CFCl₃.
Predicted ¹⁹F NMR Data:
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-F | -110 to -130 | ddd | J(F-H3) ≈ 8-10 Hz, J(F-H5) ≈ 5-7 Hz, J(F-H6) ≈ 1-2 Hz |
Justification of Predictions:
-
Chemical Shift: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of other substituents.[6][7] For a fluorophenol derivative, the shift is expected in the range of -110 to -130 ppm relative to CFCl₃.
-
Multiplicity: The fluorine signal will be split by the neighboring aromatic protons. The largest coupling will be to the ortho proton (H-3), followed by the meta proton (H-5), and a smaller coupling to the para proton (H-6), resulting in a doublet of doublet of doublets.
Predicted Mass Spectrum
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol for Mass Spectrometry:
A suitable method would be electrospray ionization (ESI) in negative ion mode, given the presence of the acidic carboxylic acid and phenolic hydroxyl groups. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.
Predicted Mass Spectrum Data (ESI-):
| m/z | Identity |
| 183.05 | [M-H]⁻ (Molecular Ion) |
| 139.06 | [M-H-CO₂]⁻ |
| 121.05 | [M-H-CO₂-H₂O]⁻ |
Justification of Predictions:
-
Molecular Ion: In negative ion mode ESI, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 183.05, corresponding to the molecular formula C₉H₉FO₃.
-
Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da).[8] This would result in a fragment at m/z 139.06. Subsequent loss of water (18 Da) from the phenolic hydroxyl group could lead to a fragment at m/z 121.05. The fragmentation patterns of similar phenylpropanoic acids support these predictions.[9][10]
Predicted Infrared (IR) Spectrum
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy:
The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3200 (broad) | O-H stretch | Phenol |
| ~1700 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Phenol |
| ~1150 | C-F stretch | Aryl Fluoride |
Justification of Predictions:
-
O-H Stretching: The spectrum will be dominated by a very broad absorption from 3300 to 2500 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid dimer.[11] The phenolic O-H will likely be a broader peak around 3200 cm⁻¹.[12][13]
-
C=O Stretching: A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[14][15]
-
Aromatic and C-F Stretching: The aromatic C=C stretching vibrations will appear as sharp bands around 1600 and 1500 cm⁻¹. The C-F stretch for an aryl fluoride typically appears in the 1100-1200 cm⁻¹ region.[16]
Visualization of Key Structural Relationships
The following diagrams illustrate the molecular structure and the key through-bond relationships that are critical for interpreting the NMR spectra.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
¹H-¹H and ¹H-¹⁹F NMR Coupling Network
Caption: Predicted NMR coupling relationships in this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed and scientifically grounded interpretation of the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass, and IR spectra. This guide serves as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds, demonstrating a robust methodology for spectral analysis in the absence of established reference data.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Compound Summary for CID 10394, 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]
-
Biological Magnetic Resonance Bank (BMRB) entry bmse000331 for 3-(2-Hydroxyphenyl)propionic Acid. [Link]
-
Gerig, J. T. (2000). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
Doc Brown's Chemistry. (2025). Infrared spectrum of propanoic acid. [Link]
-
Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of propanoic acid. [Link]
-
Doc Brown's Chemistry. (2025). 13C NMR spectrum of propanoic acid. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Maricopa Open Digital Press. (2022). IR Spectrum and Characteristic Absorption Bands. [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
Sources
- 1. bmse000331 3-(2-Hydroxyphenyl)propionic Acid at BMRB [bmrb.io]
- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. biophysics.org [biophysics.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. www1.udel.edu [www1.udel.edu]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
An In-Depth Technical Guide to the Molecular Structure of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid
Executive Summary
This guide provides a comprehensive technical overview of the molecular structure of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, detailed structural features, spectroscopic signature, and plausible synthetic pathways. By integrating theoretical analysis with practical, field-proven methodologies, this guide aims to serve as an authoritative resource for understanding and utilizing this compound in scientific research. The discussion emphasizes the causal relationships between the molecule's structure and its chemical behavior, supported by established analytical techniques and authoritative references.
Introduction
This compound is a substituted phenylpropanoic acid, a class of compounds significant in medicinal chemistry and materials science.[1] The presence of a fluorine atom, a hydroxyl group, and a carboxylic acid moiety on a phenylpropanoic scaffold creates a molecule with unique electronic properties and multiple points for chemical modification.[2] This strategic combination of functional groups makes it an intriguing candidate for the development of novel therapeutic agents, particularly as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Understanding its precise molecular structure is paramount for predicting its reactivity, metabolic fate, and interaction with biological targets.
This guide will systematically deconstruct the molecular architecture of this compound, offering insights grounded in established chemical principles and analytical data.
Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | [3] |
| Molecular Weight | 184.16 g/mol | [3] |
| CAS Number | 1261674-98-9 | [3] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)F)O |
Key Structural Features
The molecule's structure is defined by three primary components: the substituted aromatic ring, the propanoic acid side chain, and the specific arrangement of its functional groups.
-
2-Fluoro-4-hydroxyphenyl Group: The benzene ring is functionalized with two key substituents.
-
Fluorine Atom (C2 Position): The highly electronegative fluorine atom at the ortho-position to the alkyl chain significantly influences the molecule's electronic landscape. It acts as a weak C-H bond activator and can alter the acidity (pKa) of the nearby hydroxyl and carboxylic acid groups through inductive effects. Its presence is also critical in drug design for blocking metabolic oxidation at that position, thereby enhancing pharmacokinetic profiles.
-
Hydroxyl Group (C4 Position): The phenolic hydroxyl group at the para-position is a hydrogen bond donor and can be ionized. This group is crucial for interactions with biological receptors and contributes to the molecule's solubility in polar solvents.
-
-
Propanoic Acid Side Chain: This three-carbon carboxylic acid chain provides a critical acidic center and a flexible linker. The carboxyl group (-COOH) is a primary site for forming salts, esters, or amides, making it a versatile handle for derivatization.[4] The aliphatic nature of the ethyl bridge connecting the ring to the carboxyl group allows for conformational flexibility.
The interplay between the electron-withdrawing fluorine and the electron-donating hydroxyl group creates a unique electronic distribution within the aromatic ring, which in turn governs the molecule's reactivity and intermolecular interactions.
Spectroscopic Characterization: The Structural Fingerprint
Spectroscopic methods provide empirical data to confirm the molecular structure. While specific experimental data for this exact compound is not widely published, a robust prediction of its spectral characteristics can be made based on well-understood principles and data from analogous structures.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the side chain, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic region would display complex splitting patterns due to coupling between the protons and the adjacent fluorine atom.
-
¹³C NMR: The carbon spectrum would reveal nine distinct signals corresponding to each carbon atom in the unique electronic environments created by the substituents. The carbon atom bonded to the fluorine would show a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and would show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by characteristic absorption bands confirming the presence of the key functional groups:
-
O-H Stretch (Hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-F Stretch: A strong band typically found in the 1000-1400 cm⁻¹ region.
-
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₉H₉FO₃. Fragmentation patterns would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the propanoic acid side chain, providing further structural confirmation.
Synthesis and Methodologies
While numerous methods exist for synthesizing phenylpropanoic acids, a common and reliable approach involves the modification of a precursor phenol. The following diagram outlines a plausible, high-level synthetic workflow.
Caption: High-level workflow for a plausible synthesis of the target compound.
Experimental Protocol: A Self-Validating Approach
A key step in many synthetic routes for similar compounds is the hydrolysis of an ester or nitrile to yield the final carboxylic acid.
Protocol: Hydrolysis of a Precursor Ester
-
Dissolution: Dissolve the precursor ester (e.g., methyl 3-(2-fluoro-4-hydroxyphenyl)propanoate) in a suitable solvent mixture, such as methanol/water.
-
Saponification: Add an excess of a strong base (e.g., sodium hydroxide solution) and heat the mixture to reflux for 2-4 hours. Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to cleavage of the ester bond.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Self-Validation: A new, more polar spot corresponding to the carboxylate salt should appear.
-
Acidification: After cooling to room temperature, acidify the reaction mixture with a strong acid (e.g., 2M HCl) to a pH of ~2. Causality: Protonation of the carboxylate salt yields the neutral carboxylic acid, which is typically less soluble in water and will precipitate.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain the pure this compound. Self-Validation: The purity can be confirmed by measuring the melting point and obtaining spectroscopic data (NMR, IR) that matches the expected structure.
Applications in Research and Drug Discovery
Phenylpropanoic acid derivatives are prevalent scaffolds in medicinal chemistry.[6] The structural features of this compound make it a valuable intermediate for creating libraries of compounds for screening.
-
Scaffold for Drug Candidates: The molecule can serve as a foundational structure for developing agents targeting various diseases. For instance, related phenylpropanoic acid derivatives have been investigated as GPR40 agonists for type 2 diabetes and as potential anticancer agents.[6][7]
-
Structure-Activity Relationship (SAR) Studies: The fluoro and hydroxyl groups can be systematically modified to probe their importance for biological activity. The fluorine can be moved to other positions, or replaced with other halogens, while the hydroxyl group can be converted to ethers or esters to explore how these changes affect binding to a target protein.
The relationship between the molecule's structural components and the analytical methods used to verify them is illustrated below.
Caption: Interplay between structural features and analytical validation methods.
Conclusion
This compound is a molecule of significant interest due to its tailored combination of functional groups. Its structure, characterized by an electronically modulated aromatic ring and a versatile carboxylic acid handle, makes it a valuable tool in synthetic chemistry and drug discovery. A thorough understanding of its molecular architecture, confirmed through robust spectroscopic analysis, is the foundation for its rational application in developing next-generation materials and therapeutic agents. The methodologies and insights presented in this guide provide a framework for researchers to confidently work with and innovate from this promising chemical entity.
References
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. Available at: [Link]
-
PubChem. (n.d.). 3,3-Difluoro-3-(2-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. Available at: [Link]
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Autechaux, S. (n.d.). The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis. Pharmaffiliates. Retrieved January 19, 2026, from [Link]
-
Human Metabolome Database. (2022). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
-
Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7173. Available at: [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. nbinno.com [nbinno.com]
- 3. This compound - CAS:1261674-98-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition - Google Patents [patents.google.com]
- 5. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Fluorinated Phenylpropanoic Acids
Introduction: The Strategic Role of Fluorine in Phenylpropanoic Acid Drug Design
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, a strategy that has yielded numerous successful therapeutic agents.[1][2] When applied to the phenylpropanoic acid scaffold, a privileged structure in drug discovery, fluorination imparts unique physicochemical properties that can profoundly influence biological activity. This guide provides an in-depth technical exploration of the biological activities of fluorinated phenylpropanoic acids, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used to evaluate these compounds. Our focus will be on the "why" behind experimental choices, providing insights that bridge theoretical knowledge with practical application.
I. Core Biological Activities and Underlying Mechanisms
Fluorinated phenylpropanoic acids have demonstrated a remarkable diversity of biological effects, primarily centered around their ability to modulate key enzymatic pathways and cellular receptors. The strategic placement of fluorine atoms can enhance potency, selectivity, and pharmacokinetic profiles.
Anti-inflammatory and Analgesic Activity: The Cyclooxygenase (COX) Pathway
Arylpropanoic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), and their fluorinated derivatives are no exception.[3] The primary mechanism for their anti-inflammatory and analgesic effects is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3]
-
Mechanism of Action: Fluorinated phenylpropanoic acids, such as the widely studied flurbiprofen, act as competitive inhibitors of the COX enzymes (COX-1 and COX-2). By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[4]
The prostaglandin biosynthesis pathway is a critical cascade in the inflammatory response. The inhibition of COX enzymes by fluorinated phenylpropanoic acids is a key therapeutic intervention point.
Caption: Inhibition of COX-1/COX-2 by fluorinated phenylpropanoic acids.
-
Structure-Activity Relationship (SAR): The position and number of fluorine atoms on the phenyl ring can significantly impact COX inhibitory potency and selectivity. For instance, the fluorine atom in flurbiprofen contributes to its high potency. Modifications to the phenylpropanoic acid backbone, such as the synthesis of amide derivatives, have been explored to create dual inhibitors of FAAH and COX, potentially offering a synergistic analgesic effect.
Neuroprotective Potential: Modulation of γ-Secretase in Alzheimer's Disease
A fascinating and extensively researched area is the potential of certain fluorinated phenylpropanoic acids to modulate the activity of γ-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease.[5][6]
-
Mechanism of Action: Tarenflurbil, the (R)-enantiomer of flurbiprofen, is a notable example of a γ-secretase modulator (GSM).[7] Unlike γ-secretase inhibitors which block the enzyme's activity altogether (often leading to toxicity due to inhibition of other essential substrates like Notch), GSMs allosterically modulate the enzyme. This modulation shifts the cleavage of the amyloid precursor protein (APP) away from the production of the highly amyloidogenic 42-amino acid amyloid-β peptide (Aβ42) towards the production of shorter, less toxic Aβ species like Aβ38.[8]
The amyloidogenic pathway of APP processing is a key target in Alzheimer's disease research. GSMs aim to reduce the production of the toxic Aβ42 peptide.
Caption: Modulation of γ-secretase by fluorinated phenylpropanoic acids.
-
Rationale for Animal Models: The Tg2576 mouse model, which overexpresses a mutant form of human APP and develops age-dependent amyloid plaques and cognitive deficits, is a widely used preclinical model to evaluate the in vivo efficacy of γ-secretase modulators.[9][10][11][12][13] This model allows for the assessment of a compound's ability to reduce Aβ pathology and improve cognitive function, providing crucial data for translation to human studies.
Metabolic Regulation: Targeting PPAR and GPR40
More recently, fluorinated phenylpropanoic acids have been investigated for their potential in treating metabolic diseases, such as type 2 diabetes, by targeting peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptor 40 (GPR40).
-
PPAR Agonism: Certain fluorinated phenylpropanoic acid derivatives have been synthesized as dual agonists of PPARα and PPARγ.[14][15] PPARs are nuclear receptors that play a key role in regulating glucose and lipid metabolism. Dual agonism is a desirable therapeutic strategy for metabolic syndrome.
-
GPR40 Agonism: A series of phenylpropanoic acid derivatives have been designed as agonists for GPR40 (also known as FFA1), a receptor that is involved in glucose-stimulated insulin secretion.[16][17][18][19][20] Fluorinated derivatives have shown potent GPR40 agonist activity with favorable pharmacokinetic profiles, leading to glucose-lowering effects in preclinical models.[16][17][20]
Other Emerging Activities
The versatility of the fluorinated phenylpropanoic acid scaffold has led to the exploration of other therapeutic areas:
-
Anticancer Activity: Some derivatives have demonstrated cytotoxic activity against various cancer cell lines, with GI50 values in the micromolar range.[15][20][21][22][23][24][25][26]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: As mentioned earlier, modification of the carboxylate group of flurbiprofen has led to the development of potent FAAH inhibitors, which can increase the levels of endogenous cannabinoids and produce analgesic effects.[4][19]
II. Quantitative Data on Biological Activity
The following tables summarize the in vitro and in vivo activities of representative fluorinated phenylpropanoic acids and related compounds. This data is crucial for understanding the potency and selectivity of these molecules.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| Flurbiprofen | 0.009 - 12 | 0.31 - 80 | Varies with assay conditions | [21][27][28][29] |
| Ibuprofen | 12 | 80 | 0.15 | [21] |
| Celecoxib | 82 | 6.8 | 12 | [21] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [21] |
Table 2: In Vitro and In Vivo γ-Secretase Modulation
| Compound | In Vitro Aβ42 Lowering IC50 (nM) | In Vivo Model | Key In Vivo Finding | Reference |
| Tarenflurbil ((R)-flurbiprofen) | ~300,000 | Tg2576 mice | Reduced Aβ42 levels in the brain | [7][30] |
| GSM-1 | Not specified | Cynomolgus monkeys | Decreased Aβ42/Aβ40 ratio in plasma and CSF | [31] |
| PF-3084014 | 1.2 (whole-cell) | Tg2576 mice | Dose-dependent reduction in brain, CSF, and plasma Aβ | [12] |
Table 3: Other Biological Activities
| Compound | Target | Activity (EC50/IC50) | Reference |
| Flu-AM4 (Flurbiprofen amide) | FAAH | Ki = 13 nM | [4] |
| Phenylpropanoic acid derivative 35 | GPR40 | EC50 = 35 nM | [16][17][20] |
| Phenylpropanoic acid derivative 9 | GPR40 | Submicromolar agonist activity | [18] |
| Fluorinated phenylpropanoic acid derivatives | PPARα/γ | Dual agonists | [14][15] |
III. Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments used in the evaluation of fluorinated phenylpropanoic acids. The rationale behind the choice of each assay is also discussed.
In Vitro COX Inhibition Assay (Colorimetric)
-
Rationale: This is a rapid and cost-effective method for screening compounds for their ability to inhibit the peroxidase activity of COX-1 and COX-2. It is a good primary screen to identify potential anti-inflammatory agents.
-
Protocol:
-
Prepare a 96-well microplate with assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add hemin to all wells.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the test compound (dissolved in DMSO) to the inhibitor wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., ibuprofen).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Add a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized by the peroxidase activity of COX, resulting in a color change.
-
Read the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
In Vitro γ-Secretase Modulator Assay (Cell-based)
-
Rationale: A cell-based assay is crucial for evaluating GSMs as it assesses the compound's activity in a more physiologically relevant context, taking into account cell permeability and potential off-target effects. Cell-free assays, while useful for studying direct enzyme-inhibitor interactions, may not fully recapitulate the complex cellular environment where γ-secretase functions.[6][24][29][32]
-
Protocol:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing human APP with the Swedish mutation) in 24-well plates until they reach approximately 80% confluency.
-
Treat the cells with various concentrations of the test compound (dissolved in DMSO). Include a vehicle control (DMSO) and a known GSM as a positive control.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Collect the conditioned media from each well.
-
Centrifuge the media to remove any cell debris.
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned media using specific enzyme-linked immunosorbent assays (ELISAs).
-
Calculate the Aβ42/Aβ40 ratio for each treatment condition.
-
Determine the IC50 value for the reduction of the Aβ42/Aβ40 ratio.
-
Representative Synthesis of a Fluorinated Phenylpropanoic Acid Derivative
-
Rationale: Understanding the synthetic route is essential for medicinal chemists to design and produce novel analogs for SAR studies. The following is a general procedure for the synthesis of flurbiprofen amides.[4]
-
Protocol for the Synthesis of Flurbiprofen Amides:
-
Dissolve flurbiprofen (1 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and 1-hydroxybenzotriazole (HOBt) (1 equivalent) in anhydrous acetonitrile.
-
Stir the solution at room temperature for 30 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature for 72 hours.
-
Remove the solvent under vacuum.
-
Dissolve the residue in ethyl acetate and wash sequentially with brine, 10% citric acid, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to yield the final amide product.
-
Purify the product by column chromatography or recrystallization as needed.
-
The following diagram illustrates a general workflow for the synthesis and evaluation of novel fluorinated phenylpropanoic acid derivatives.
Caption: A typical workflow for the discovery of novel drug candidates.
IV. Conclusion and Future Directions
Fluorinated phenylpropanoic acids represent a rich and versatile class of compounds with a broad spectrum of biological activities. Their ability to potently and often selectively modulate key enzymes and receptors makes them attractive candidates for the development of new therapeutics for inflammatory diseases, neurodegenerative disorders, and metabolic conditions. The strategic incorporation of fluorine continues to be a powerful tool for fine-tuning the pharmacological properties of this important scaffold.
Future research in this area will likely focus on:
-
The design of highly selective inhibitors and modulators to minimize off-target effects.
-
The development of multi-target ligands that can address the complex pathophysiology of diseases like Alzheimer's.
-
A deeper understanding of the structure-activity relationships to guide the rational design of next-generation fluorinated phenylpropanoic acids with improved efficacy and safety profiles.
This guide has provided a comprehensive overview of the biological activities of fluorinated phenylpropanoic acids, with a focus on the underlying mechanisms and the practical experimental approaches used in their evaluation. It is our hope that this information will serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
V. References
-
Mikami, S., Kitamura, S., Negoro, N., Sasaki, S., Suzuki, M., Tsujihata, Y., ... & Momose, Y. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of medicinal chemistry, 55(8), 3756-3776.
-
Semantic Scholar. (n.d.). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Retrieved from [Link]
-
PubMed. (n.d.). [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen]. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Tg2576 Mouse Model. Retrieved from [Link]
-
Keio University. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Alzheimer's Disease Studies Using Tg2576 Mouse Model. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 89- Flurbiprofen, Comprehensive Profile. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents. Retrieved from [Link]
-
PMC. (n.d.). Rodent models for Alzheimer's disease drug discovery. Retrieved from [Link]
-
PubMed. (n.d.). Cell-free assays for gamma-secretase activity. Retrieved from [Link]
-
PubMed. (n.d.). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Retrieved from [Link]
-
The Journal of Pharmacology and Experimental Therapeutics. (n.d.). Pharmacodynamics and pharmacokinetics of the gamma-secretase inhibitor PF-3084014. Retrieved from [Link]
-
Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
-
Frontiers. (n.d.). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Retrieved from [Link]
-
PMC. (n.d.). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. Retrieved from [Link]
-
PubMed. (n.d.). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. Retrieved from [Link]
-
AJMC. (n.d.). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Concentration-Dependent Modulation of Amyloid-β in Vivo and in Vitro Using the γ-Secretase Inhibitor, LY-450139. Retrieved from [Link]
-
PMC. (n.d.). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Retrieved from [Link]
-
PubMed. (n.d.). Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans. Retrieved from [Link]
-
PMC. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram. Retrieved from [Link]
-
PMC. (n.d.). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, Biological Evaluation and Molecular Investigation of Fluorinated Peroxisome Proliferator-Activated Receptors α/γ Dual Agonists. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]
-
PMC. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Retrieved from [Link]
-
PubMed. (n.d.). Fluorinated piperidine acetic acids as gamma-secretase modulators. Retrieved from [Link]
-
PMC. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved from [Link]
-
PubMed. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
Google Patents. (n.d.). DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR). Retrieved from
-
PubMed. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA-Approved Fluorinated Anticancer Drugs. Retrieved from [Link]
-
PubMed. (n.d.). Predicting the effects of per- and polyfluoroalkyl substance mixtures on peroxisome proliferator-activated receptor alpha activity in vitro. Retrieved from [Link]
-
PubMed. (n.d.). gamma-Secretase modulators. Retrieved from [Link]
-
PMC. (n.d.). Substrate-targeting γ-secretase modulators. Retrieved from [Link]
-
PMC. (n.d.). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Retrieved from [Link]
-
PMC. (n.d.). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Retrieved from [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue [mdpi.com]
- 4. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 6. gamma-Secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. criver.com [criver.com]
- 11. Rodent models for Alzheimer’s disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Tg2576 | ALZFORUM [alzforum.org]
- 14. Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors α/γ dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ajmc.com [ajmc.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. semanticscholar.org [semanticscholar.org]
- 31. Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pursuit of Precision in Metabolic Disease: A Technical Guide to the Discovery and Synthesis of Novel GPR40 Agonists
Introduction: The Imperative for Novel Antidiabetic Therapies
The global prevalence of type 2 diabetes mellitus (T2DM) continues to escalate, presenting a significant challenge to healthcare systems worldwide.[1] While existing therapeutic options are numerous, they are often associated with undesirable side effects such as hypoglycemia, weight gain, and gastrointestinal disturbances.[1] This underscores the urgent need for novel therapeutic agents that offer improved glycemic control with a more favorable safety profile. The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a highly promising target for the treatment of T2DM.[2][3]
This technical guide provides an in-depth exploration of the discovery and synthesis of novel GPR40 agonists. It is designed for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapies for metabolic diseases. We will delve into the molecular pharmacology of GPR40, dissect the intricacies of agonist discovery and optimization, and provide a forward-looking perspective on the future of GPR40-targeted therapeutics.
The Molecular Pharmacology of GPR40: A Dual Mechanism of Action
GPR40 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells of the gut and the brain.[4][5] Its endogenous ligands are medium to long-chain free fatty acids (FFAs).[4] The activation of GPR40 by FFAs or synthetic agonists triggers a cascade of intracellular signaling events that culminate in two key physiological responses: the potentiation of glucose-dependent insulin secretion (GDIS) and the stimulation of incretin hormone release.[2][5]
Glucose-Dependent Insulin Secretion (GDIS)
The primary mechanism by which GPR40 agonists exert their glucose-lowering effects is through the amplification of insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4][6][7] This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many conventional insulin secretagogues.[4][6]
The canonical signaling pathway involves the coupling of GPR40 to the Gαq/11 protein complex.[8][9] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][9] The elevated intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.[4]
Caption: GPR40-mediated glucose-dependent insulin secretion (GDIS) pathway.
Incretin Hormone Secretion
In addition to its direct effects on pancreatic β-cells, GPR40 activation in enteroendocrine L-cells stimulates the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones, in turn, act on their respective receptors in the pancreas to further enhance insulin secretion in a glucose-dependent manner.[5] This dual mechanism of action, combining direct β-cell stimulation with indirect incretin-mediated effects, contributes to the robust glucose-lowering efficacy observed with some GPR40 agonists.[5] Furthermore, GLP-1 can also slow gastric emptying and suppress appetite, offering additional metabolic benefits.[5]
The Drug Discovery Campaign: From Hit to Candidate
The discovery of novel GPR40 agonists is a multifaceted process that integrates high-throughput screening, medicinal chemistry, and a deep understanding of structure-activity relationships (SAR).
Hit Identification: High-Throughput Screening (HTS)
The initial step in identifying novel GPR40 agonists typically involves high-throughput screening (HTS) of large compound libraries. A variety of cell-based functional assays are employed to detect agonist activity.
Step-by-Step HTS Protocol for GPR40 Agonists:
-
Cell Line Selection: Utilize a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to express the human GPR40 receptor.[10]
-
Assay Principle: The most common HTS assays are based on the measurement of second messengers generated upon GPR40 activation, primarily intracellular calcium mobilization.[1]
-
Calcium Flux Assay:
-
Plate the GPR40-expressing cells in 384- or 1536-well microplates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add test compounds from the screening library to the wells.
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to detect transient increases in intracellular calcium.
-
Compounds that elicit a significant increase in fluorescence are considered primary "hits."
-
-
Hit Confirmation and Prioritization:
-
Confirm the activity of primary hits through dose-response experiments to determine their potency (EC50).
-
Counterscreen against the parental cell line (lacking GPR40 expression) to eliminate non-specific activators.
-
Prioritize hits based on potency, efficacy, and chemical tractability for further optimization.
-
Caption: A generalized workflow for high-throughput screening of GPR40 agonists.
Lead Optimization: The Art and Science of Medicinal Chemistry
Once promising hits are identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hits to generate a clinical candidate.
Key Structural Features and SAR Insights:
A common pharmacophore for many GPR40 agonists consists of a carboxylic acid head group, a central linker, and a lipophilic tail.[1]
-
The Acidic Headgroup: The carboxylic acid moiety is a crucial feature for GPR40 agonism, likely interacting with basic residues in the receptor's binding pocket.[1] Modifications to the linker between the carboxylic acid and the aromatic ring can significantly impact potency. A 3-aryl propionic acid scaffold is often advantageous for activity.[1]
-
The Lipophilic Tail: The tail region of the molecule plays a critical role in determining potency and selectivity. Introduction of polar, conformationally restrained groups in this region can enhance selectivity against other receptors, such as peroxisome proliferator-activated receptors (PPARs).[1]
-
Breaking Planarity and Reducing Lipophilicity: Hypothesis-driven structural modifications aimed at breaking the planarity of endogenous fatty acid ligands and reducing overall lipophilicity have led to the discovery of potent and selective agonists with improved pharmacokinetic profiles.[1][11] Spirocyclic scaffolds, for instance, have been successfully employed to achieve this.[1][12][13]
Table 1: Representative GPR40 Agonist Scaffolds and their Characteristics
| Scaffold Class | Representative Compound(s) | Key Features | Reference(s) |
| Phenylpropionic Acids | TAK-875 (Fasiglifam) | Early generation partial agonist. Clinical development terminated due to liver toxicity. | [5][7][14] |
| Biaryl-Chroman Derivatives | AP5 | Potent and selective AgoPAMs (agonist and positive allosteric modulator). | [6] |
| Spirocyclic Derivatives | LY2881835, AM-5262 | Conformationally constrained, leading to improved potency and pharmacokinetic properties. | [1][12][13][15] |
| Indole-Propanoic Acids | 4k, 4o | Novel chemotype with demonstrated GSIS and GLP-1 secretory effects. | [16] |
| Pyrrolidine-Containing Agonists | (R,R)-68 | Stereochemistry influences binding mode and signaling bias (Gq and Gs coupling). | [17] |
Synthesis of a Novel GPR40 Agonist: A Generalized Scheme
The synthesis of novel GPR40 agonists is highly dependent on the specific chemical scaffold. Below is a representative, generalized synthetic scheme for a phenylpropionic acid derivative, a common starting point for many GPR40 agonist discovery programs.
Scheme 1: Generalized Synthesis of a Phenylpropionic Acid-based GPR40 Agonist
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Design, synthesis and structure-activity relationship studies of GPR40 agonists containing amide linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide
Abstract
Fluorine has transitioned from a chemical curiosity to an indispensable element in the medicinal chemist's toolkit. Its unique and potent electronic properties, combined with a size comparable to hydrogen, allow for strategic molecular modifications that can profoundly enhance drug efficacy and developability. The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, basicity, and conformational preferences in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[1] Today, a significant percentage of all approved drugs contain at least one fluorine atom, a testament to its broad utility across diverse therapeutic areas including oncology, neurology, and infectious diseases.[1][2][3] This guide provides an in-depth exploration of the fundamental principles governing fluorine's role in drug design, synthesizes field-proven insights into its strategic application, and offers practical guidance on its synthetic incorporation and analytical characterization.
The Foundational Physicochemical Properties of Fluorine
The outsized role of fluorine in drug discovery stems from a unique combination of fundamental properties that distinguish it from hydrogen and other halogens.[4] Understanding these core characteristics is paramount to rationally designing fluorinated drug candidates.
-
Size and Isosterism: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[5] This similarity in size allows fluorine to act as a bioisostere of hydrogen, often enabling its substitution with minimal steric perturbation to a ligand's binding mode.[4][6]
-
Extreme Electronegativity: Fluorine is the most electronegative element (Pauling scale value of 3.98).[4] When bonded to carbon, it creates a highly polarized C-F bond, exerting a powerful electron-withdrawing inductive effect that can alter the electronic landscape of the entire molecule.[6][7]
-
Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol for sp³ C-F).[5] This exceptional stability is the primary reason for fluorine's ability to block metabolic oxidation.[4]
-
Hydrogen Bond Acceptor: The polarized C-F bond allows fluorine to act as a weak to moderate hydrogen bond acceptor, a property that can be exploited to form productive interactions within a protein's active site.[5]
| Property | Hydrogen (H) | Fluorine (F) | Rationale for Impact |
| van der Waals Radius | ~1.20 Å | ~1.47 Å | Minimal steric change allows for bioisosteric replacement.[4][5] |
| Pauling Electronegativity | 2.20 | 3.98 | Strong inductive effect alters pKa, dipole moment, and binding interactions.[4] |
| C-X Bond Energy (sp³) | ~414 kJ/mol | ~485 kJ/mol | High bond strength imparts significant resistance to metabolic cleavage.[5] |
Modulating Key Drug Properties: The Core Applications
The strategic incorporation of fluorine is rarely a speculative exercise. It is a data-driven decision aimed at solving specific challenges in drug development, from poor metabolic stability to suboptimal target engagement.
Enhancing Metabolic Stability
Blocking metabolic "soft spots" is arguably the most common and impactful application of fluorine in medicinal chemistry.[5][7] Many drug candidates fail due to rapid oxidative metabolism by cytochrome P450 (CYP) enzymes, which often occurs at electron-rich or sterically accessible C-H bonds.
Causality: Replacing a metabolically labile hydrogen with a fluorine atom leverages the immense strength of the C-F bond.[4] This bond is highly resistant to the enzymatic C-H abstraction that initiates oxidative metabolism, effectively "shielding" that position from attack.[5] This strategy is particularly effective at benzylic or allylic positions, or on aromatic rings, which are common sites of CYP-mediated hydroxylation.[5][8] The result is often a longer drug half-life, reduced clearance, and improved oral bioavailability.[1][9]
Tuning Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A delicate balance is required; a drug must be lipophilic enough to cross cell membranes but soluble enough to exist in aqueous physiological environments.[4]
Causality: The effect of fluorine on lipophilicity is highly context-dependent.
-
Single F for H substitution on an aromatic ring typically increases the logarithm of the partition coefficient (LogP) by 0.3-0.5 units, enhancing membrane penetration.[1]
-
Fluorinated alkyl groups like trifluoromethyl (-CF3) significantly increase lipophilicity.[7] For example, the incorporation of a para-trifluoromethyl group into fluoxetine was crucial for increasing its CNS penetration and serotonin transporter binding.[1]
-
However, in some contexts, particularly where intramolecular hydrogen bonding is disrupted, fluorination can lead to a decrease in lipophilicity.[10]
Careful modulation of fluorine substitution allows chemists to fine-tune a molecule's LogP/LogD to optimize its journey to the target site while avoiding the pitfalls of excessive lipophilicity, such as poor solubility and increased hepatic clearance.[1]
Altering Acidity and Basicity (pKa)
The ionization state of a drug at physiological pH (pKa) profoundly influences its solubility, cell permeability, and ability to interact with its biological target.[5][9]
Causality: Due to its powerful inductive electron-withdrawing effect, fluorine significantly lowers the pKa of nearby acidic groups (making them stronger acids) and lowers the pKa of the conjugate acids of nearby basic groups (making bases weaker).[5][8] For instance, adding a fluorine atom to an aliphatic amine can decrease its pKa, which can be advantageous.[11] Highly basic amines are often associated with off-target effects (e.g., hERG inhibition) and can be trapped in acidic organelles. By reducing basicity, fluorine can improve a drug's bioavailability and safety profile.[4][11]
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| 4-Fluoroaniline | 4.2 |
| 2,4-Difluoroaniline | 2.1 |
Table illustrating the pKa-lowering effect of fluorine on a simple aromatic amine.
Optimizing Binding Affinity and Selectivity
Fluorine can enhance a ligand's binding affinity for its target protein through both direct and indirect mechanisms.[4]
Causality:
-
Direct Electrostatic Interactions: The highly polarized C-F bond can participate in favorable dipole-dipole, charge-dipole, or even weak C-F···H-X hydrogen bonding interactions with residues in the protein binding pocket.[5]
-
Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of a molecule. The "gauche effect," where a C-F bond prefers a specific dihedral angle relative to other polar groups, can stabilize the bioactive conformation required for optimal target engagement.[5][12] This pre-organization reduces the entropic penalty of binding, leading to higher affinity.
-
Altering Neighboring Interactions: By modifying the electronic properties of adjacent functional groups, fluorine can indirectly strengthen their interactions with the target. For example, by altering the pKa of a nearby amine, fluorine can modulate the strength of a critical salt bridge.[4]
The Logic of Fluorine in Drug Design Workflows
The decision of where, when, and how to introduce fluorine is a key strategic consideration in drug discovery. Modern approaches, particularly late-stage fluorination, allow for a more empirical "try and measure" strategy rather than an early commitment to a fluorinated scaffold.[1]
Caption: A typical workflow for incorporating fluorine to address drug discovery liabilities.
Synthetic Incorporation: A Practical Protocol
Advances in synthetic chemistry have made the incorporation of fluorine more accessible, with a range of reagents available for both early- and late-stage fluorination.[2][13] Late-stage fluorination, which introduces fluorine in one of the final synthetic steps, is particularly valuable as it allows for rapid generation of analogs for structure-activity relationship (SAR) studies.[1]
Protocol: Late-Stage Electrophilic Aromatic Fluorination
This protocol describes a general method for the fluorination of an electron-rich aromatic or heteroaromatic compound using an electrophilic fluorinating agent.
Objective: To introduce a fluorine atom onto an activated aromatic ring to block a potential site of metabolism.
Materials:
-
Aromatic Substrate (e.g., a phenol or aniline derivative)
-
Electrophilic Fluorinating Reagent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI))
-
Anhydrous Solvent (e.g., Acetonitrile, Dichloromethane)
-
Inert Gas Atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer, and TLC supplies
-
Reagents for workup and purification (e.g., Saturated NaHCO₃ solution, Brine, MgSO₄, Silica Gel)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in the chosen anhydrous solvent (e.g., 0.1 M concentration).
-
Reagent Addition: Add the electrophilic fluorinating reagent (1.1 - 1.5 eq) portion-wise at room temperature. Note: The reaction may be exothermic. Cooling in an ice bath may be necessary for highly reactive substrates.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating if required) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3 times).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated compound.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
The "Dark Side" of Fluorine: Potential Pitfalls and Considerations
While immensely beneficial, the introduction of fluorine is not a universal panacea and must be approached with caution.[1][14]
-
Metabolic Defluorination: Despite the strength of the C-F bond, metabolic cleavage can occur, particularly in fluoroalkyl groups.[14] This can release fluoride ions, which in high concentrations can lead to toxicity (e.g., skeletal fluorosis).[14]
-
Formation of Toxic Metabolites: In certain metabolic pathways, fluorinated compounds can be converted into toxic metabolites. The classic example is the conversion to fluoroacetate, a potent inhibitor of the Krebs cycle.[12]
-
Unpredictable Effects: The profound electronic changes induced by fluorine can sometimes have unintended and detrimental effects on a molecule's potency, selectivity, or off-target activity.[1] Therefore, every fluorinated analog must be rigorously tested.
Conclusion and Future Perspectives
The strategic use of fluorine is a cornerstone of modern medicinal chemistry, enabling the optimization of drug candidates in a rational and often predictable manner.[1] Its ability to simultaneously modulate metabolic stability, physicochemical properties, and target binding affinity is unparalleled.[4][15] The continued development of novel and selective late-stage fluorination methods will further empower medicinal chemists to explore chemical space and rapidly address liabilities during lead optimization.[1][2] As our understanding of fluorine's complex interactions within biological systems deepens, its role in designing the next generation of safer and more effective medicines is set to expand even further.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Vertex AI Search.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Mehta, D., Shringi, A., & Singh, P. (2022).
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
- Meanwell, N. A. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 13(7), 599–628.
- Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Journal of the Indian Institute of Science, 77, 45-61.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089–1109.
- The role of fluorine in medicinal chemistry. (2015). PubMed.
- Singh, I., Kumar, A., & Singh, A. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100998.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 984–989.
- Zhou, Y., Wang, Y., & Gu, Z. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3558–3604.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Synthetic Fluorin
- Gouverneur, V. (2014). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 12(44), 8827–8833.
- Application of Bioisosteres in Drug Design. (2012). University of Illinois Chicago.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
- Ali, S., Bolinger, A. A., & Zhou, J. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Topics in Medicinal Chemistry, 24(10), 843–849.
- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983–999.
- Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candid
- The Chemistry of Fluorine: Enhancing Drug Discovery with Fluorinated Amino Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Small Molecules Containing Fluorine
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism and Toxicity of Fluorine Compounds. Annual Review of Pharmacology and Toxicology, 41, 443–470.
- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024). Utrecht University.
- Advances in Fluorination Chemistry for API Synthesis. (2015). Pharmaceutical Technology.
- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024). PubMed Central.
- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024). Ingenta Connect.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2019).
- Case studies of fluorine in drug discovery. (2019).
- Fluorine in the Pharmaceutical Industry: FDA‐Approved Fluorine‐Containing Drugs in 2024. (2025).
- Case studies of fluorine in drug discovery. (2019). OUCI.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025).
- Fluorine in Drug Design: A Case Study With Fluoroanisoles. (2017). PubMed.
- Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). (2013).
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021).
- Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
- Illuminating the analytical chemistry Profile: A Three-Decade comprehensive review of fluorometric quantitation in pharmaceutical formul
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid Derivatives and Analogues
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-(2-fluoro-4-hydroxyphenyl)propanoic acid scaffold represents a compelling starting point for the development of novel therapeutics. The strategic incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this class of compounds. We delve into their diverse applications, including their roles as antimicrobial and anticancer agents, and particularly as potent agonists for G protein-coupled receptor 40 (GPR40), a key target in the management of type 2 diabetes. This document offers detailed experimental protocols for synthesis and biological evaluation, in-depth structure-activity relationship (SAR) analyses, and a forward-looking perspective on the future of this promising chemical scaffold.
Introduction: The Strategic Advantage of Fluorine in a Privileged Scaffold
The phenylpropanoic acid framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for facile modification to interact with a wide array of biological targets. The introduction of fluorine, an element with unique properties such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, offers a powerful strategy for optimizing drug candidates.[1]
Fluorination can profoundly impact a molecule's metabolic fate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This enhanced metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and increased oral bioavailability. Furthermore, the electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, influencing how the molecule interacts with its biological target.[1] This guide will explore how these principles are applied to the this compound core to generate derivatives with significant therapeutic potential.
Synthesis and Chemical Landscape
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. Below is a representative, detailed protocol for the synthesis of the core scaffold, which can be adapted for the creation of diverse analogues.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established methods for similar structures.
Objective: To synthesize this compound from 2-fluoro-4-hydroxybenzaldehyde.
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, filtration apparatus)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Step-by-Step Methodology:
Step 1: Knoevenagel Condensation to form 3-(2-Fluoro-4-hydroxyphenyl)acrylic acid
-
In a 250 mL round-bottom flask, dissolve 2-fluoro-4-hydroxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (5 volumes).
-
Add piperidine (0.1 equivalents) as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture at 90-100°C for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water and concentrated HCl (to neutralize the pyridine) until the pH is acidic (pH 2-3).
-
The acrylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude product under vacuum. This intermediate can be used in the next step without further purification, or it can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.
Step 2: Catalytic Hydrogenation to this compound
-
In a hydrogenation flask, dissolve the 3-(2-fluoro-4-hydroxyphenyl)acrylic acid from the previous step (1 equivalent) in ethanol (10 volumes).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 1-2% by weight of the acrylic acid).
-
Seal the flask and purge it with hydrogen gas.
-
Pressurize the flask with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure this compound.
Characterization: The final product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for various therapeutic areas.
Antimicrobial Activity
Recent studies have highlighted the potential of hydroxyphenylpropanoic acid derivatives as a foundational platform for novel antimicrobial agents.[2] Modifications, particularly the formation of hydrazones, have yielded compounds with potent and broad-spectrum antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[2][3][4][5]
-
Gram-Positive Bacteria: Significant activity has been observed against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, and vancomycin-resistant Enterococcus faecalis with MICs as low as 0.5–2 µg/mL.[2][4]
-
Gram-Negative Bacteria: Activity has also been demonstrated against Gram-negative pathogens, with MIC values in the range of 8–64 µg/mL.[2][4]
-
Antifungal Activity: These derivatives have shown substantial activity against drug-resistant Candida species, including Candida auris, with MICs ranging from 8–64 µg/mL.[2][4]
The incorporation of heterocyclic substituents, such as nitrothiophene and nitrofuran, into hydrazone-based derivatives has been shown to greatly enhance antimicrobial activity against both bacteria and fungi.[3]
Anticancer and Antioxidant Properties
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been investigated for its anticancer potential. Studies have shown that certain derivatives can reduce the viability of cancer cells, such as A549 non-small cell lung cancer cells, and suppress cell migration in vitro.[6][7] The phenolic hydroxyl group is believed to contribute to the antioxidant properties of these compounds, which may play a role in their anticancer activity by neutralizing reactive oxygen species (ROS).[6][7]
GPR40 Agonism for Type 2 Diabetes
One of the most promising applications for this class of compounds is in the treatment of type 2 diabetes through the agonism of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells and, when activated by fatty acids or synthetic agonists, it potentiates glucose-stimulated insulin secretion (GSIS).[8] This glucose-dependent mechanism of action is highly desirable as it reduces the risk of hypoglycemia, a common side effect of other insulin secretagogues.[9]
A derivative, 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid, has been identified as a potent GPR40 agonist, demonstrating a robust glucose-lowering effect in preclinical models.[10]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on their chemical structure. The following table summarizes key SAR findings from the literature.
| Structural Moiety | Modification | Impact on Biological Activity | Therapeutic Area | Reference |
| Propanoic Acid | Esterification or Amidation | Can modulate solubility and cell permeability. Often, the free acid is crucial for GPR40 activity. | General | [8][11] |
| Phenyl Ring | Substitution with electron-withdrawing or donating groups | Influences electronic properties and binding interactions. The 2-fluoro substitution is key for metabolic stability and potency in some cases. | General | [10] |
| 4-Hydroxyl Group | Protection or replacement | Can impact solubility and hydrogen bonding. Often essential for antioxidant activity. | Anticancer/Antioxidant | [6][7] |
| Derivatization of Propanoic Acid | Formation of hydrazones with heterocyclic aldehydes (e.g., nitrothiophene, nitrofuran) | Significantly enhances broad-spectrum antimicrobial activity. | Antimicrobial | [3] |
| Linker and Terminal Group (GPR40 Agonists) | Variation of the linker (e.g., methyleneamine vs. methyleneoxy) and the terminal lipophilic group | Crucial for potency and selectivity as GPR40 agonists. Larger, more complex terminal groups can increase potency. | Type 2 Diabetes | [8] |
Experimental Protocols for Biological Evaluation
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum: From a fresh culture, select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 2: MTT Assay for Cell Viability (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Objective: To determine the effect of test compounds on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Protocol 3: GPR40 Agonist Activity - Calcium Mobilization Assay
This fluorescence-based assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR40.[12][13]
Objective: To determine the agonist activity of test compounds on the GPR40 receptor.
Materials:
-
HEK293 cells stably expressing human GPR40
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (an anion transport inhibitor, optional but recommended)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Step-by-Step Methodology:
-
Cell Seeding: Seed the GPR40-expressing HEK293 cells into 96-well black-walled, clear-bottom plates and allow them to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM with probenecid in assay buffer). Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes.
-
Compound Addition and Fluorescence Reading: Place the plate in the fluorescence plate reader. The instrument will add the test compounds at various concentrations to the wells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating GPR40 activation. The data is typically expressed as the peak fluorescence response. Dose-response curves can be generated to determine the EC₅₀ value (the concentration of compound that elicits 50% of the maximal response).
Signaling Pathways and Mechanisms of Action
GPR40 Signaling Pathway
The activation of GPR40 by an agonist initiates a well-defined signaling cascade. As a Gq-coupled receptor, its primary signaling pathway involves the activation of phospholipase C (PLC).[10]
-
Agonist Binding: A this compound derivative binds to and activates the GPR40 receptor on the surface of a pancreatic β-cell.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein, causing its dissociation from the βγ-subunits.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[10]
-
Insulin Exocytosis: The elevated intracellular Ca²⁺ concentration is a key signal that promotes the fusion of insulin-containing vesicles with the plasma membrane, resulting in the secretion of insulin. This process is amplified in the presence of high glucose levels.
Caption: GPR40 signaling pathway leading to insulin secretion.
Experimental Workflow: GPR40 Calcium Mobilization Assay
The following diagram illustrates the key steps in a typical fluorescence-based calcium mobilization assay to screen for GPR40 agonists.
Caption: Workflow for a GPR40 calcium mobilization assay.
Future Directions and Unexplored Potential
The this compound scaffold remains a fertile ground for further research and development. Key future directions include:
-
Optimization of Antimicrobial Potency and Spectrum: Systematic modification of the heterocyclic moieties in hydrazone derivatives could lead to compounds with enhanced activity against a broader range of resistant pathogens.
-
Elucidation of Anticancer Mechanisms: Further investigation is needed to understand the precise molecular targets and signaling pathways involved in the anticancer effects of these compounds.
-
Development of Novel GPR40 Agonists: There is significant potential to develop GPR40 agonists with improved pharmacokinetic profiles and enhanced efficacy. Exploring biased agonism at the GPR40 receptor could lead to compounds with a more favorable side-effect profile.
-
Exploration of Other Therapeutic Areas: The structural versatility of this scaffold suggests that its derivatives could be active against other biological targets. Screening against a diverse panel of receptors and enzymes may uncover novel therapeutic applications.
References
-
Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs. ACS Medicinal Chemistry Letters. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of GPR40 Agonists Containing Amide Linker. European Journal of Medicinal Chemistry. [Link]
-
Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry. [Link]
-
Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. ACS Medicinal Chemistry Letters. [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]
-
Loss-of-Function Mutation of the GPR40 Gene Associates with Abnormal Stimulated Insulin Secretion by Acting on Intracellular Calcium Mobilization. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Cisbio. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]
-
Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Bio-protocol. [Link]
-
HTRF IP-One assay performed on the PHERAstar FS microplate reader. BMG LABTECH. [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. YouTube. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. ResearchGate. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]
-
The (4-hydroxyphenyl)amino)propanoic acid derivatives shows promising activity. ResearchGate. [Link]
-
Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Kaunas University of Technology. [Link]
- Synthesis method of 3-(4-hydroxyphenyl)propanamide.
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure-activity relationship studies of GPR40 agonists containing amide linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
Theoretical and Computational Characterization of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid: A Framework for Drug Discovery
An In-Depth Technical Guide
Abstract
This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid. Arylpropanoic acids are a cornerstone of medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine and hydroxyl substituents to the phenyl ring presents an opportunity to modulate the molecule's physicochemical and biological properties. This document provides a robust, multi-faceted computational workflow, leveraging Density Functional Theory (DFT) for quantum chemical analysis and molecular docking for the prediction of biological activity. We detail the rationale behind methodological choices, present step-by-step protocols for key computational experiments, and establish a blueprint for interpreting the resulting data. This guide is intended for researchers, chemists, and drug development professionals seeking to apply theoretical methods to accelerate the evaluation of novel chemical entities.
Introduction: The Rationale for a Theoretical Deep Dive
The arylpropanoic acid scaffold is of significant interest in pharmacology. Structurally similar compounds, such as ibuprofen, are widely recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Beyond inflammation, recent studies have demonstrated that derivatives of (hydroxyphenyl)propanoic acid possess a broad range of potential therapeutic applications, including anticancer, antioxidant, and antimicrobial activities.[2][3][4][5] The subject of this guide, this compound, is a relatively unexplored derivative. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.[3]
Before committing to resource-intensive synthesis and in vitro testing, a thorough in silico or theoretical evaluation is an indispensable step in modern drug discovery. Computational chemistry provides a predictive lens through which we can assess a molecule's structural stability, electronic characteristics, and potential to interact with specific protein targets. This guide establishes a validated theoretical protocol to elucidate the properties of this compound, thereby providing a data-driven foundation for its potential development as a therapeutic agent.
Part I: Quantum Chemical Analysis via Density Functional Theory (DFT)
2.1. Expertise: Why DFT is the Gold Standard
Density Functional Theory (DFT) has become the workhorse of computational quantum chemistry for molecules of this size. It offers a superior balance of computational accuracy and efficiency compared to more demanding ab initio methods like Hartree-Fock, while providing a much deeper insight than simpler molecular mechanics approaches.[6] DFT allows us to model the electron distribution of this compound to predict its three-dimensional structure, vibrational (spectroscopic) properties, and electronic behavior with high fidelity.[7] These fundamental properties are critical determinants of a molecule's reactivity and its ability to interact with biological systems.
2.2. Protocol: A Step-by-Step DFT Workflow
This protocol outlines the necessary steps to perform a comprehensive DFT analysis.
Step 1: Structural Optimization
-
Input Creation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Calculation Setup:
-
Methodology: Select the B3LYP hybrid functional. This functional is widely used and has a proven track record for providing reliable geometric and electronic data for organic molecules.[6][7]
-
Basis Set: Employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on oxygen and fluorine, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
-
Solvation Model: To simulate physiological conditions, incorporate an implicit solvation model like the Polarization Continuum Model (PCM) with water as the solvent.
-
-
Execution: Run the geometry optimization calculation. The goal is to find the global minimum on the potential energy surface, representing the most stable conformation of the molecule.
-
Validation: Confirm that the optimization has converged to a true minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Step 2: Vibrational (Spectroscopic) Analysis
-
Calculation: Using the optimized geometry from Step 1, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Data Processing: The output will provide the theoretical infrared (IR) and Raman vibrational frequencies and their corresponding intensities.
-
Frequency Scaling: Theoretical frequencies are systematically higher than experimental values due to the harmonic approximation. Apply a standard scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for a more accurate comparison with potential future experimental data.
Step 3: Electronic Properties and Reactivity Descriptors
-
Orbital Analysis: From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[7]
-
Electrostatic Potential Mapping: Generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. This is invaluable for predicting sites of interaction.[7]
-
Conceptual DFT: Calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These values quantify the molecule's tendency to accept or donate electrons.[7]
2.3. Visualization: DFT Workflow
Caption: A generalized workflow for the DFT-based analysis of the target molecule.
2.4. Data Presentation: Anticipated Theoretical Data
The results from the DFT calculations should be summarized for clarity and comparative analysis.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-F | Value |
| O-H (Phenolic) | Value | |
| C=O (Carboxylic) | Value | |
| O-H (Carboxylic) | Value |
| Dihedral Angle | C-C-C-C (Propanoic Chain) | Value |
Table 2: Key Calculated Vibrational Frequencies (Scaled)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenolic OH | Value |
| O-H Stretch | Carboxylic OH | Value |
| C=O Stretch | Carboxylic C=O | Value |
| C-F Stretch | Aryl-F | Value |
Table 3: Calculated Electronic and Reactivity Descriptors
| Property | Value (eV or arbitrary units) | Significance |
|---|---|---|
| HOMO Energy | Value | Electron-donating ability |
| LUMO Energy | Value | Electron-accepting ability |
| HOMO-LUMO Gap | Value | Chemical stability & reactivity |
| Electronegativity (χ) | Value | Electron attracting power |
| Chemical Hardness (η)| Value | Resistance to charge transfer |
Part II: Predicting Biological Activity with Molecular Docking
3.1. Rationale: From Structure to Function
While DFT provides a deep understanding of the molecule itself, molecular docking allows us to predict how it might behave in a biological context. This technique simulates the interaction between our molecule (the "ligand") and a specific macromolecular target, typically a protein.[7] For an arylpropanoic acid derivative, a logical primary target is the Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[1] By predicting the binding affinity and pose, we can generate a testable hypothesis about the molecule's potential as a COX-2 inhibitor.
3.2. Protocol: A Step-by-Step Molecular Docking Workflow
Step 1: Ligand Preparation
-
Input Structure: Use the DFT-optimized, lowest-energy conformation of this compound as the starting point.
-
File Conversion: Convert the structure to a suitable format for docking software (e.g., PDBQT for AutoDock Tools). This step involves assigning partial charges and defining rotatable bonds.
Step 2: Protein Target Preparation
-
Target Selection: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use human COX-2 (PDB ID: 5IKR).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water, co-crystallized ligands, and cofactors.
-
Protonation: Add polar hydrogen atoms and assign Gasteiger charges to the protein atoms. This is crucial for correctly modeling electrostatic and hydrogen bond interactions.
Step 3: Docking Simulation
-
Binding Site Definition: Define the active site of the protein. This is typically done by creating a "grid box" centered on the position of the co-crystallized ligand in the original PDB file.
-
Execution: Run the docking simulation using a validated algorithm like AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the defined binding site, scoring each pose based on a calculated binding free energy.
Step 4: Post-Docking Analysis
-
Binding Energy: Analyze the predicted binding energies (in kcal/mol). More negative values suggest stronger, more favorable binding.
-
Pose Visualization: Visualize the top-scoring binding poses using molecular graphics software (e.g., PyMOL, Discovery Studio).
-
Interaction Analysis: Identify and measure key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.
3.3. Visualization: Docking and Interaction Logic
Caption: The sequential workflow for a typical molecular docking experiment.
Caption: Key non-covalent interactions governing ligand-protein binding.
3.4. Data Presentation: Anticipated Docking Results
Table 4: Predicted Docking Performance against COX-2 (PDB: 5IKR)
| Metric | Predicted Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | Value | Strength of the ligand-protein interaction |
| Hydrogen Bonds Formed | Number | List of key H-bond interactions (e.g., with Arg120, Tyr355) |
| Key Interacting Residues | List | Amino acids forming the binding pocket |
Future Perspectives and Conclusion
This guide provides a comprehensive theoretical blueprint for the initial stages of drug discovery focused on this compound. The DFT and docking protocols described herein are self-validating systems designed to generate robust, predictive data on the molecule's intrinsic properties and its potential as a targeted therapeutic.
The logical next steps following this in silico analysis would be:
-
Synthesis: Chemical synthesis of the compound to enable experimental validation.[1][3]
-
Spectroscopic Validation: Acquiring experimental IR and NMR spectra to compare against the DFT-predicted data.
-
In Vitro Assays: Performing biological assays (e.g., COX-2 inhibition assay) to confirm the predictions from molecular docking.
-
Advanced Simulations: Conducting molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time in a more dynamic, solvated environment.
-
ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.
References
-
Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid. ResearchGate. Available at: [Link]
-
3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid. PubChem. Available at: [Link]
-
Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. MDPI. Available at: [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]
-
Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Human Metabolome Database. Available at: [Link]
-
Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. MDPI. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]
-
Synthesis, IR Characterization, Molecular Docking and In-vitro Antibacterial Analysis of 2-{[(4-methylphenyl) amino]-3-sulphonyl} propanoic acid. ResearchGate. Available at: [Link]
-
Synthesis and Spectroscopic Study of 3-Hydroxy-2-(3-(4-Nitrobenzoyl) Thiouriedo) Propanoic Acid with their Metal Complexes. Digital Repository of University of Babylon. Available at: [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health. Available at: [Link]
-
3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The presence of the fluoro and hydroxyl moieties on the phenyl ring makes this compound a key intermediate for creating complex molecules with potential therapeutic applications. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, two-step synthetic route that is both efficient and reproducible.
Introduction and Synthetic Strategy
The synthesis of this compound is achieved through a robust two-step process. The strategy hinges on the initial formation of an unsaturated precursor, 2-Fluoro-4-hydroxycinnamic acid, via a Knoevenagel-Doebner condensation. This is followed by the selective reduction of the carbon-carbon double bond of the cinnamic acid derivative using catalytic hydrogenation to yield the desired saturated propanoic acid. This approach is favored due to the commercial availability of the starting materials, the reliability of the chosen reactions, and the straightforward purification procedures.
The causality behind our experimental choices is as follows:
-
Step 1: Knoevenagel-Doebner Condensation: This classic reaction is highly effective for forming a carbon-carbon double bond by reacting an aldehyde (2-fluoro-4-hydroxybenzaldehyde) with a compound containing an active methylene group (malonic acid). The use of a basic catalyst, such as piperidine or proline, facilitates the deprotonation of malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the desired cinnamic acid derivative.
-
Step 2: Catalytic Hydrogenation: To obtain the final product, the alkene group in the side chain of the intermediate must be reduced without affecting the aromatic ring. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is the method of choice for this transformation.[1][2][3] This heterogeneous catalyst is highly efficient and selective for the reduction of carbon-carbon double bonds under mild conditions, such as low hydrogen pressure and room temperature.[1][2][3] This selectivity is crucial to prevent the undesired reduction of the benzene ring.
The overall synthetic workflow is depicted in the following diagram:
Caption: Reaction scheme for Step 1.
Detailed Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-fluoro-4-hydroxybenzaldehyde (14.0 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and ethanol (100 mL).
-
Catalyst Addition: To the stirred suspension, add piperidine (1.0 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Slowly pour the reaction mixture into 300 mL of cold water with stirring. c. Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form. d. Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-fluoro-4-hydroxycinnamic acid as a solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Part 2: Synthesis of this compound (Final Product)
This step involves the catalytic hydrogenation of the intermediate, 2-fluoro-4-hydroxycinnamic acid, to the final product. [1][2][3]
Caption: Reaction scheme for Step 2.
Detailed Protocol:
-
Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add 2-fluoro-4-hydroxycinnamic acid (9.1 g, 0.05 mol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g, ~5 mol%) to the mixture. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Hydrogenation: a. Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas. b. Pressurize the vessel with hydrogen gas to 1-3 atmospheres. c. Stir the reaction mixture vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases. d. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Work-up and Isolation: a. Carefully vent the hydrogen gas and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product. c. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure this compound.
-
Drying: Dry the final product under vacuum.
Expected Results and Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Yield |
| 2-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | 348-27-6 | N/A (Starting Material) |
| 2-Fluoro-4-hydroxycinnamic acid | C₉H₇FO₃ | 182.15 | 696589-23-8 | 75-85% |
| This compound | C₉H₉FO₃ | 184.16 | 118746-95-9 | 90-98% |
Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of this compound. The procedure utilizes well-established chemical transformations and commercially available reagents, making it accessible for most organic synthesis laboratories. The detailed steps for reaction execution, work-up, and purification are designed to ensure a high yield and purity of the final product, which is a valuable intermediate for further chemical exploration and drug discovery efforts.
References
- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google P
-
2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem. (URL: [Link])
-
Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid - ResearchGate. (URL: [Link])
-
Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... - ResearchGate. (URL: [Link])
-
Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols | Royal Society Open Science. (URL: [Link])
-
Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 - NIH. (URL: [Link])
-
CONDENSATION OF ALDEHYDES WITH MALONIC ACID - Part XII. The Influence of Groups and of other Factors. (URL: [Link])
-
Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source - Chemical Methodologies. (URL: [Link])
-
Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid | Asian Journal of Chemistry. (URL: [Link])
-
Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PubMed Central. (URL: [Link])
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])
-
Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - MDPI. (URL: [Link])
-
Catalytic-Hydrogenation-of-Cinnamic-Acid-and-Salicylic-Acid.pdf - ResearchGate. (URL: [Link])
-
Synthesis of 4-hydroxybenzaldehyde - PrepChem.com. (URL: [Link])
-
Perkin reaction - Wikipedia. (URL: [Link])
-
Nickel-Catalyzed Asymmetric Hydrogenation of Substitute Cinnamic Acid Esters to Synthesis Methylsulfonyl Derived Phenylalanine - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Strategies for lignocellulosic hydroxycinnamic acid release and biotransformation into high-value coniferyl alcohol using feruloyl esterase and double reduction whole cell biocatalyst - Research Explorer The University of Manchester. (URL: [Link])
-
NOTE Perkin Reactions under Microwave Irradiation. (URL: [Link])
Sources
Application Note & Protocols: Comprehensive Analytical Characterization of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid
Introduction
3-(2-Fluoro-4-hydroxyphenyl)propanoic acid (CAS 1261674-98-9) is a substituted phenylpropanoic acid derivative.[1] Phenylpropanoic acids are a class of compounds significant in various fields, including metabolic research and as building blocks in pharmaceutical synthesis.[2] The presence of a fluorine atom, a hydroxyl group, and a carboxylic acid moiety makes this molecule a subject of interest for its potential biological activities and chemical reactivity.
Comprehensive and rigorous analytical characterization is the cornerstone of modern drug development and chemical research. It ensures the identity, purity, and stability of a compound, which are critical parameters for reproducible research and regulatory compliance. This document provides a detailed guide to the essential analytical techniques for the thorough characterization of this compound, offering both the theoretical basis for each method and practical, step-by-step protocols. The narrative is designed to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before commencing any analytical work.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| CAS Number | 1261674-98-9 | [1] |
Chromatographic Purity and Quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: The primary goal of chromatographic analysis is to separate the main compound from any process-related impurities or degradation products. For a moderately polar molecule like this compound, which contains both a hydrophobic phenyl ring and polar functional groups, RP-HPLC is the method of choice. A C18 column provides a suitable stationary phase for retention. The mobile phase, a mixture of a weak acid in water and an organic solvent, is chosen to ensure good peak shape and resolution. The acidic modifier (e.g., phosphoric or formic acid) suppresses the ionization of the carboxylic acid, preventing peak tailing and improving retention. UV detection is ideal due to the presence of the aromatic chromophore.
Protocol 1: RP-HPLC Purity Determination
-
Preparation of Solutions:
-
Mobile Phase A: Prepare 0.1% phosphoric acid in HPLC-grade water.[3]
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent. Filter all solutions through a 0.45 µm membrane filter before injection.[4]
-
-
Chromatographic Conditions:
-
The following conditions are a robust starting point and should be optimized as necessary.
-
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable system |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm | Industry standard for retaining moderately polar compounds |
| Mobile Phase | Gradient elution: Start with 70% A / 30% B, hold for 2 min; ramp to 30% A / 70% B over 10 min; hold for 3 min; return to initial conditions over 1 min and re-equilibrate for 4 min. | Gradient elution ensures that both polar and non-polar impurities are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency.[3] |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity.[5] |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion. |
| Detection | UV-Vis Detector at 220 nm | Wavelength where the phenyl ring exhibits strong absorbance.[3] |
| Run Time | 20 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Molecular Weight and Structural Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound. When coupled with HPLC (LC-MS), it provides mass information for the parent compound and any separated impurities. For this compound, Electrospray Ionization (ESI) is the preferred ionization technique. Given the presence of the acidic carboxylic acid and phenolic hydroxyl groups, negative ion mode (ESI-) is expected to be highly efficient, generating the [M-H]⁻ ion. High-Resolution Mass Spectrometry (HRMS) can further provide the exact mass, allowing for the confirmation of the elemental formula.
Protocol 2: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in the ionization process.
-
-
LC-MS Conditions:
| Parameter | Condition | Rationale |
| LC System | UPLC or HPLC system | Coupled directly to the mass spectrometer. |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | A shorter column is sufficient for rapid analysis when MS provides specificity. |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Gradient elution. | Formic acid is a volatile modifier compatible with MS. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for HRMS | Provides high mass accuracy. |
| Ionization Mode | ESI Negative ([M-H]⁻) | The acidic protons are readily lost. |
| Mass Range | m/z 50 - 500 | Covers the expected mass of the parent ion and potential fragments. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized for efficient ion generation. |
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the m/z value for the molecular ion. For this compound (C₉H₉FO₃), the expected monoisotopic mass is 184.0536.
-
The expected observed ion in negative mode would be [M-H]⁻ at m/z 183.0458.
-
Compare the measured exact mass with the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.
-
Expected Mass Data
| Ion Species | Formula | Theoretical m/z |
| [M-H]⁻ | C₉H₈FO₃⁻ | 183.0458 |
| [M+Cl]⁻ | C₉H₉FO₃Cl⁻ | 219.0201 |
Unambiguous Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for unambiguous structural confirmation. It provides detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H NMR will show the number of different types of protons and their connectivity, ¹³C NMR will identify the carbon skeleton, and specialized 2D experiments like COSY and HSQC will confirm the H-C framework. The presence of fluorine will introduce characteristic C-F and H-F couplings, which are definitive for confirming the substitution pattern.
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred as it will solubilize the sample well and allow for the observation of the exchangeable OH and COOH protons.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments:
-
Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher field spectrometer.
-
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
The chemical shifts are predictions and may vary based on experimental conditions. The key feature is the splitting pattern caused by the fluorine atom.
¹H NMR:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| H-α (CH₂) | ~2.6 | t | J(H,H) ≈ 7.6 Hz |
| H-β (CH₂) | ~2.8 | t | J(H,H) ≈ 7.6 Hz |
| H-3 | ~6.7 | dd | J(H,H) ≈ 8.4 Hz, J(H,F) ≈ 11.2 Hz |
| H-5 | ~6.8 | d | J(H,H) ≈ 8.4 Hz |
| H-6 | ~7.0 | d | J(H,F) ≈ 8.0 Hz |
| Ar-OH | ~9.5 | br s | - |
| COOH | ~12.1 | br s | - |
¹³C NMR:
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (J) |
|---|---|---|---|
| C-α (CH₂) | ~28 | s | - |
| C-β (CH₂) | ~35 | s | - |
| C-3 | ~103 | d | ²J(C,F) ≈ 25 Hz |
| C-5 | ~113 | d | ⁴J(C,F) ≈ 3 Hz |
| C-1 | ~125 | d | ³J(C,F) ≈ 4 Hz |
| C-6 | ~117 | d | ²J(C,F) ≈ 15 Hz |
| C-4 | ~155 | d | ³J(C,F) ≈ 2 Hz |
| C-2 | ~158 | d | ¹J(C,F) ≈ 240 Hz |
| C=O | ~174 | s | - |
Visualization: Integrated NMR Strategy
Caption: Using multiple NMR experiments for structure confirmation.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. The vibrational frequencies of bonds within the molecule absorb infrared radiation at characteristic wavelengths. For this compound, we expect to see distinct absorptions for the hydroxyl (O-H), carbonyl (C=O), carbon-fluorine (C-F), and aromatic ring bonds.
Protocol 4: FTIR Analysis
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method.
-
KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample in the spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum first and subtract it from the sample spectrum.
-
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic acid -OH |
| ~1700 | C=O stretch | Carboxylic acid C=O[7] |
| 1600, 1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenol |
| ~1100 | C-F stretch | Aryl-Fluoride |
Solid-State Properties: Thermal Analysis (DSC/TGA)
Expertise & Experience: Thermal analysis provides crucial information about the solid-state properties of a material, including its melting point, thermal stability, and decomposition profile.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (an endothermic event) and other phase transitions.[8]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It reveals the temperature at which the compound begins to decompose.[9]
Protocol 5: DSC and TGA Analysis
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an appropriate aluminum (for DSC) or ceramic/platinum (for TGA) pan.
-
-
Instrumental Parameters:
| Parameter | DSC | TGA |
| Temperature Range | 25 °C to 250 °C (or above expected melting point) | 25 °C to 600 °C |
| Heating Rate | 10 °C/min | 10 °C/min |
| Atmosphere | Nitrogen (inert) | Nitrogen (inert) |
| Flow Rate | 50 mL/min | 50 mL/min |
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm. The sharpness of the peak can be an indicator of purity.
-
TGA: Determine the onset temperature of decomposition, identified by a significant loss in mass.
-
Visualization: Integrated Analytical Characterization Workflow
Caption: An integrated approach to comprehensive compound characterization.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. Each method provides a unique and complementary piece of information. By systematically applying chromatography for purity, mass spectrometry for molecular weight, NMR for structural identity, FTIR for functional group confirmation, and thermal analysis for solid-state properties, a complete and robust analytical profile can be established. This comprehensive data package is essential for ensuring the quality, safety, and efficacy of the compound in any research or development setting.
References
-
3-(4-Hydroxyphenyl)propionic acid | C9H10O3. PubChem. [Link]
-
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]
-
FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... ResearchGate. [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
-
Thermal Analysis. EAG Laboratories. [Link]
-
3-(3-Hydroxyphenyl)propionic acid. NIST WebBook. [Link]
-
Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Human Metabolome Database. [Link]
-
Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]
-
Turning up the heat: thermal analysis for biotherapeutics. Drug Discovery News. [Link]
-
Benzenepropanoic acid, 4-hydroxy-. NIST WebBook. [Link]
-
Thermal Analysis Notes. TA Instruments. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
Sources
- 1. This compound - CAS:1261674-98-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. hmdb.ca [hmdb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Turning up the heat: thermal analysis for biotherapeutics | Drug Discovery News [drugdiscoverynews.com]
- 9. eag.com [eag.com]
Robust Quantification of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid. This compound, featuring a carboxyl group and a substituted phenolic ring, is representative of many small molecule intermediates and metabolites encountered in pharmaceutical development. The following sections detail the scientific rationale behind the method development strategy, from analyte characteristics to the final recommended protocol. We provide a validated starting point for chromatographic conditions, including column chemistry, mobile phase composition, and detection parameters, designed for optimal peak shape, resolution, and sensitivity. This guide is intended to empower researchers to implement and adapt this method for routine analysis, purity assessment, and stability studies.
Introduction and Analyte Properties
This compound is a substituted aromatic carboxylic acid. An effective analytical method is crucial for its characterization, quality control, and pharmacokinetic studies. The presence of both an ionizable carboxylic acid and a phenolic hydroxyl group, combined with the hydrophobic aromatic ring, dictates the strategy for its separation by HPLC. Reversed-phase chromatography is the technique of choice for this class of molecules, offering excellent resolution and reproducibility.[1][2]
The key to a successful separation lies in understanding and controlling the analyte's physicochemical properties, which directly influence its interaction with the stationary and mobile phases.
Table 1: Physicochemical Properties of this compound
| Property | Value / Structure | Source / Note |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₉H₉FO₃ | [3] |
| Molecular Weight | 184.16 g/mol | [3] |
| Key Functional Groups | Carboxylic Acid, Phenolic Hydroxyl, Aromatic Ring, Fluoro-substituent | - |
| Predicted pKa | Carboxylic Acid: ~4.5, Phenolic Hydroxyl: ~9.5 | Estimated based on similar structures like 3-(4-hydroxyphenyl)propanoic acid. |
| UV Absorbance | Expected λmax ~275-280 nm | Based on the phenolic chromophore, similar to other phenolic acids.[4][5] |
Principle of Separation: The Role of Mobile Phase pH
The retention of this compound in reversed-phase HPLC is primarily governed by hydrophobic interactions between its aromatic ring and the non-polar stationary phase (e.g., C18). However, the ionization state of the carboxylic acid group is a critical factor that must be controlled to achieve reproducible results.[6]
-
At High pH (pH > pKa): The carboxylic acid group is deprotonated (ionized) to form a carboxylate anion (-COO⁻). This charged form is highly polar and has minimal affinity for the hydrophobic C18 stationary phase, leading to poor or no retention and often poor peak shape.
-
At Low pH (pH < pKa): The carboxylic acid is protonated (non-ionized) and exists as -COOH. This form is significantly less polar, allowing for predictable hydrophobic interactions with the stationary phase, resulting in good retention and sharp, symmetrical peaks.
Therefore, acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's carboxylic pKa is essential.[6]
Recommended HPLC Protocol: A Validated Starting Point
This protocol is designed as a robust starting point for the analysis of this compound. Method optimization may be required depending on the sample matrix and specific analytical goals.
Instrumentation and Consumables
-
HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.
-
Chromatography Column: A high-quality C18 column is recommended. A good starting choice is a Waters Sunfire™ C18 or Agela XBP-C18.[6][7]
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size (for standard HPLC)
-
Alternate Dimensions: 150 mm x 4.6 mm, 5 µm or 100 mm x 2.1 mm, 1.8 µm (for faster analysis on UHPLC)
-
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). Deionized water (18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade) or Trifluoroacetic acid (TFA) (HPLC grade).
-
Standard: Reference standard of this compound with known purity.
Reagent Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of deionized water. Filter through a 0.22 µm membrane filter and degas.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of acetonitrile.
-
Sample Diluent: A mixture of Water:Acetonitrile (70:30 v/v) is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent.
Chromatographic Conditions
The following gradient conditions are recommended for initial method development and are suitable for separating the main analyte from potential impurities.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for reversed-phase separation of aromatic compounds.[1][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier suppresses ionization of the carboxylic acid for better peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak efficiency. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Volume | 10 µL | A typical injection volume; can be optimized for sensitivity. |
| Detection | UV at 278 nm | Corresponds to the absorbance maximum for many phenolic compounds.[4][5] |
| Gradient Program | Time (min) | %B |
| 0.0 | 30 | |
| 15.0 | 80 | |
| 17.0 | 80 | |
| 17.1 | 30 | |
| 22.0 | 30 |
Analytical Workflow
The overall process from sample preparation to final data analysis follows a standardized workflow to ensure consistency and accuracy.
System Suitability and Method Validation
Before analyzing samples, the performance of the HPLC system should be verified using a system suitability test (SST). A mid-level standard should be injected multiple times (e.g., n=5) to check for consistency.
Table 3: Typical System Suitability Criteria (ICH Guideline Reference)
| Parameter | Acceptance Criteria | Purpose |
| Retention Time (RT) %RSD | ≤ 1.0% | Ensures stability of the pump and column conditions. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates precision of the injector and detector. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Measures peak symmetry. Values > 2 indicate tailing. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
For use in regulated environments, the method must be fully validated according to ICH Q2(R1) guidelines. This involves formally assessing parameters such as:
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.[8]
-
Accuracy: The closeness of test results to the true value, often assessed by spike-recovery experiments.[8]
-
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Potential Method Optimization and Troubleshooting
-
Poor Peak Shape (Tailing): This is often due to an insufficiently acidic mobile phase. Ensure the pH is well below the analyte's pKa. Secondary silanol interactions can also be a cause; using a modern, end-capped C18 column or adding a competitive base in trace amounts can help.
-
Retention Time Drift: This is typically caused by inadequate column equilibration or fluctuations in column temperature. Ensure the column is fully equilibrated with the starting mobile phase conditions before injection and that the column oven is stable.
-
Alternative Selectivity: If co-elution with impurities is an issue, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. For challenging separations involving other halogenated aromatics, a pentafluorophenyl (PFP) or a fluorinated C8/C18 phase could provide unique retention mechanisms and improved resolution.[9]
References
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). Available at: [Link]
-
A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A. Available at: [Link]
-
HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science. Available at: [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI Molecules. Available at: [Link]
-
Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available at: [Link]
-
Reversed-phase chromatography. Wikipedia. Available at: [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
This compound. Ananstar. Available at: [Link]
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. jordilabs.com [jordilabs.com]
- 3. This compound - CAS:1261674-98-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: Elucidating the Structure of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid using ¹H and ¹³C NMR Spectroscopy
Abstract: This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into spectral interpretation, experimental protocols, and the underlying principles of NMR spectroscopy for the structural characterization of fluorinated phenolic compounds.
Introduction: The Significance of Spectroscopic Analysis
This compound is a substituted aromatic carboxylic acid. The presence of fluoro and hydroxyl groups on the phenyl ring, combined with the propanoic acid side chain, results in a unique electronic and structural environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. It provides detailed information about the chemical environment of each proton and carbon atom, enabling confirmation of the molecular structure and assessment of purity. This application note will delve into the predicted ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind chemical shifts and coupling patterns, and provide a robust protocol for data acquisition.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the propanoic acid side chain. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating character of the hydroxyl group.
The aromatic region, typically observed between 6.5 and 8.0 ppm, will display a complex pattern due to the substitution on the benzene ring.[1] The propanoic acid chain protons will appear in the aliphatic region of the spectrum. The acidic proton of the carboxylic acid and the phenolic proton are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.
Key Features of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H-3, H-5, H-6):
-
The fluorine atom at the C-2 position and the hydroxyl group at the C-4 position will significantly influence the chemical shifts of the aromatic protons.
-
The proton ortho to the fluorine (H-3) is expected to be a doublet of doublets due to coupling with the adjacent proton (H-5) and the fluorine atom. The coupling between hydrogen and fluorine (¹⁹F, spin 1/2) is strong, with typical two-bond (²J) coupling constants around 48 Hz.[2][3]
-
The proton meta to the fluorine and ortho to the hydroxyl group (H-5) will likely appear as a doublet of doublets, coupling to H-3 and H-6.
-
The proton ortho to the propanoic acid side chain (H-6) is expected to be a doublet, coupling with H-5.
-
-
Aliphatic Protons (-CH₂-CH₂-COOH):
-
The two methylene groups of the propanoic acid side chain will appear as two distinct triplets, assuming free rotation. The methylene group adjacent to the aromatic ring (-CH₂-Ar) will be downfield compared to the methylene group adjacent to the carbonyl group (-CH₂-COOH). For the related compound, 3-(4-hydroxyphenyl)propanoic acid, these signals appear around 2.8 ppm and 2.4 ppm, respectively.[4][5]
-
-
Labile Protons (-OH and -COOH):
-
The phenolic hydroxyl proton and the carboxylic acid proton will each appear as a broad singlet. Their chemical shifts are highly variable and depend on factors such as solvent, concentration, and temperature. These signals can be confirmed by D₂O exchange, which will cause them to disappear from the spectrum.[6]
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -COOH | 10.0 - 12.0 | broad singlet | - | 1H |
| -OH | 8.0 - 10.0 | broad singlet | - | 1H |
| H-6 | ~7.0 | doublet | J(H6-H5) = ~8 Hz | 1H |
| H-3 | ~6.8 | doublet of doublets | J(H3-F) = ~10 Hz, J(H3-H5) = ~2 Hz | 1H |
| H-5 | ~6.7 | doublet of doublets | J(H5-H6) = ~8 Hz, J(H5-H3) = ~2 Hz | 1H |
| Ar-CH₂- | ~2.9 | triplet | J = ~7.5 Hz | 2H |
| -CH₂-COOH | ~2.6 | triplet | J = ~7.5 Hz | 2H |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule. The spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the structure. The chemical shifts of the aromatic carbons are influenced by the substituents, and the carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).[7]
Key Features of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically between 170 and 180 ppm.[8]
-
Aromatic Carbons:
-
The aromatic carbons will appear in the range of 110-160 ppm.[1]
-
The carbon directly bonded to the fluorine atom (C-2) will be significantly downfield and will appear as a doublet with a large ¹JC-F coupling constant, typically around 185-250 Hz.[2][7]
-
The carbon bearing the hydroxyl group (C-4) will also be downfield.
-
The other aromatic carbons will show smaller couplings to the fluorine atom (²JC-F, ³JC-F, etc.), which may or may not be resolved depending on the spectrometer's resolution.[9]
-
-
Aliphatic Carbons (-CH₂-CH₂-COOH):
-
The two methylene carbons of the propanoic acid side chain will be found in the upfield region of the spectrum. For the related 3-(4-hydroxyphenyl)propanoic acid, these carbons appear at approximately 30 ppm and 36 ppm.[5]
-
Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| -COOH | ~175 | singlet | - |
| C-4 | ~155 | doublet | ²JC-F ≈ 20-25 Hz |
| C-2 | ~158 | doublet | ¹JC-F ≈ 240-250 Hz |
| C-6 | ~130 | singlet or small doublet | - |
| C-1 | ~125 | doublet | ²JC-F ≈ 15-20 Hz |
| C-5 | ~118 | singlet or small doublet | - |
| C-3 | ~115 | doublet | ²JC-F ≈ 20-25 Hz |
| Ar-CH₂- | ~35 | singlet | - |
| -CH₂-COOH | ~30 | singlet | - |
Experimental Protocols
A standardized and carefully executed experimental protocol is critical for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[10]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. DMSO-d₆ is a good choice for carboxylic acids due to its high polarity. CDCl₃ can also be used, but solubility may be limited.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10] Gentle vortexing or sonication can aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[11]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096 scans (or more for dilute samples).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
Experimental Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bmse001295 3-(4-Hydroxyphenyl)propionic Acid at BMRB [bmrb.io]
- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. acdlabs.com [acdlabs.com]
- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. westmont.edu [westmont.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. sites.bu.edu [sites.bu.edu]
Topic: Unraveling the Fragmentation Fingerprint: A Guide to the Mass Spectrometry of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the analysis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a substituted phenolic acid, this compound is representative of small molecules encountered in drug discovery, metabolomics, and impurity profiling. Understanding its gas-phase fragmentation behavior is critical for developing robust analytical methods for its identification and quantification. We present a comprehensive protocol, from sample preparation to data interpretation, and elucidate the primary fragmentation pathways grounded in the established principles of phenolic acid mass spectrometry. The methodologies described herein are designed to be both a practical laboratory guide and an educational resource, explaining the rationale behind key experimental parameters.
Introduction: The Analytical Challenge
This compound is a multifaceted small molecule incorporating a carboxylic acid, a phenolic hydroxyl group, and an organofluorine substituent. This combination of functional groups makes it an interesting candidate for mass spectrometric analysis, as each group can influence ionization efficiency and fragmentation pathways. Mass spectrometry (MS) is an indispensable tool in modern pharmaceutical development, offering unparalleled sensitivity and selectivity for structural elucidation and quantification.[1][2]
The structural characterization of such molecules relies on tandem mass spectrometry (MS/MS), where a specific precursor ion is isolated and fragmented to produce a characteristic spectrum of product ions. For phenolic acids, this fragmentation is often highly predictable and diagnostic of the core structure.[3] This guide will detail the expected fragmentation pattern of the target analyte, with a focus on negative ion mode ESI-MS/MS, which is exceptionally well-suited for this class of compounds.[4][5]
Foundational Principles: Predicting Fragmentation
The fragmentation of phenolic acids under Collision-Induced Dissociation (CID) in negative ion mode is typically dominated by the chemistry of the deprotonated carboxylate group.[4]
2.1. Ionization: The First Step The initial and most critical step is the generation of a stable precursor ion. Given the presence of two acidic protons (on the carboxylic acid and the phenolic hydroxyl group), this compound is readily ionized via deprotonation in negative electrospray ionization (ESI). The carboxylic acid proton is significantly more acidic than the phenolic proton, making it the primary site of deprotonation to form the [M-H]⁻ ion.
-
Analyte: this compound
-
Chemical Formula: C₉H₉FO₃
-
Monoisotopic Mass: 184.0536 u
-
Predicted Precursor Ion [M-H]⁻: m/z 183.0457
2.2. Primary Fragmentation Pathway: Decarboxylation For deprotonated phenolic acids, the most common and energetically favorable fragmentation pathway is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation.[3][4] This involves the cleavage of the bond between the alkyl chain and the carboxyl group, resulting in the loss of a 44.00 Da neutral molecule.
[C₉H₈FO₃]⁻ (m/z 183.05) → [C₈H₈FO]⁻ (m/z 139.05) + CO₂ (44 Da loss)
This fragmentation event is charge-remote and results in a highly stable carbanion. We predict this to be the most abundant fragment, likely forming the base peak in the MS/MS spectrum.
2.3. Influence of the Fluoro Substituent The presence of a fluorine atom introduces the possibility of alternative fragmentation channels, such as the neutral loss of hydrogen fluoride (HF). However, studies on fluorinated carboxylic acids suggest that while HF loss can occur, decarboxylation often remains the dominant pathway.[6] Any observation of a neutral loss of 20.01 Da (HF) would be a secondary, but structurally informative, fragmentation route.
The following diagram illustrates the predicted primary fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Experimental Protocol
This section provides a step-by-step protocol for acquiring high-quality MS/MS data for this compound. The method is designed for a standard tandem mass spectrometer (e.g., QqQ or Q-TOF) equipped with an ESI source.[7]
3.1. Materials and Reagents
-
Analyte: this compound standard
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water
-
Acid/Base Modifier (Optional): 0.1% Formic Acid or Ammonium Hydroxide (use sparingly in negative mode to avoid signal suppression)
3.2. Sample Preparation Workflow The goal of sample preparation is to introduce a clean, soluble analyte into the mass spectrometer at an appropriate concentration to achieve a stable signal without saturating the detector.
Caption: Sample preparation and introduction workflow.
3.3. Mass Spectrometer Parameters The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter Group | Setting | Rationale |
| Ion Source (ESI) | ||
| Ionization Mode | Negative | Promotes the formation of the [M-H]⁻ ion due to acidic protons.[4] |
| Capillary Voltage | 2.5 - 3.5 kV | Optimal range for stable spray and efficient ion generation. |
| Nebulizing Gas (N₂) | Instrument Dependent (e.g., 35 psi) | Assists in desolvation and droplet formation. |
| Drying Gas (N₂) | Instrument Dependent (e.g., 10 L/min) | Evaporates solvent from droplets to release gas-phase ions. |
| Source Temperature | 300 - 350 °C | Facilitates complete desolvation. |
| MS1 - Full Scan | ||
| Scan Range | m/z 50 - 250 | Covers the expected precursor ion (m/z 183.05) and potential low-mass adducts or fragments. |
| MS2 - Product Ion Scan | ||
| Precursor Ion | m/z 183.05 | The [M-H]⁻ ion of the target analyte. |
| Isolation Window | ± 0.7 Da | Standard width for quadrupole isolation. |
| Collision Gas | Argon | Inert gas used to induce fragmentation. |
| Collision Energy (CE) | Ramp: 10 - 40 eV | A range of energies ensures observation of both the onset of fragmentation and secondary fragments.[4] |
Expected Data and Interpretation
Executing the protocol above should yield a clear MS1 spectrum showing a strong signal at m/z 183.05 and an MS2 spectrum dominated by the primary fragment.
Table 1: Summary of Expected Ions
| Ion Description | Formula | Calculated m/z | Expected Relative Abundance | Notes |
| Precursor Ion [M-H]⁻ | [C₉H₈FO₃]⁻ | 183.0457 | 100% (in MS1) | Target for MS2 isolation. |
| Product Ion [M-H-CO₂]⁻ | [C₈H₈FO]⁻ | 139.0503 | High (likely base peak) | Primary fragment via decarboxylation.[3] |
| Product Ion [M-H-HF]⁻ | [C₉H₇O₃]⁻ | 163.0394 | Low to None | Possible secondary fragmentation pathway. |
Self-Validation: To ensure the integrity of the results, always verify the isotopic pattern of the precursor ion in the MS1 scan. For an ion containing one ¹³C atom, a peak at m/z 184.05 should be present with an abundance of approximately 9.9% relative to the monoisotopic peak at m/z 183.05. This confirms the elemental composition of the precursor.
Conclusion
The mass spectrometric analysis of this compound is straightforward when leveraging the established fragmentation behavior of phenolic acids. By using negative mode electrospray ionization, a stable [M-H]⁻ precursor ion at m/z 183.05 is readily formed. Subsequent tandem mass spectrometry via CID is predicted to yield a dominant product ion at m/z 139.05, corresponding to a characteristic neutral loss of CO₂. The detailed protocol provided in this note offers a robust starting point for researchers to develop sensitive and specific methods for the identification and quantification of this compound and structurally related molecules in various matrices.
References
-
Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... - ResearchGate. Available at: [Link]
-
Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO. Available at: [Link]
-
MS/MS fragmentation of phenolic acids in electrospray ionization in negative mode (ESI−) shown on two exemplars. ResearchGate. Available at: [Link]
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
-
Mass spectrometric behavior of phenolic acids standards and their analysis in the plant samples with LC/ESI/MS system. PubMed. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
-
Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Characterization of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid as a GPR40 Agonist
Introduction: GPR40 as a Key Target for Type 2 Diabetes
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly promising therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), which serve as its natural ligands.[1][3][4] Upon activation, GPR40 potentiates glucose-stimulated insulin secretion (GSIS) from β-cells.[5][6] A crucial feature of this mechanism is its glucose-dependency, meaning insulin is secreted primarily when blood glucose levels are elevated, thereby significantly reducing the risk of hypoglycemia associated with other insulin secretagogues like sulfonylureas.[3][7] Furthermore, GPR40 activation in the gut stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion and contributes to glycemic control.[3][5]
Phenylpropanoic acid derivatives represent a well-established class of potent synthetic GPR40 agonists.[8] This guide provides a detailed framework for characterizing the activity of a representative molecule from this class, 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid, using a suite of robust in vitro assays. The protocols herein are designed to confirm its agonism at GPR40, elucidate its primary signaling pathway, and validate its functional effect on insulin secretion.
The Dual Signaling Potential of GPR40
GPR40 activation initiates intracellular signaling cascades that are critical for its physiological effects. Understanding these pathways is fundamental to interpreting assay results.
-
The Canonical Gαq Pathway : The primary and most well-documented pathway involves the coupling of GPR40 to the Gαq class of G proteins.[1][7] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][9] This transient increase in intracellular Ca2+ is a key signal that amplifies glucose-dependent insulin granule exocytosis.[3][6]
-
The Gαs/cAMP Pathway : Interestingly, some potent synthetic GPR40 agonists, often termed "superagonists" or "full agonists," have been shown to induce signaling through the Gαs pathway in addition to the Gαq pathway.[10][11] Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).[12][13] Elevated cAMP levels can also contribute to the potentiation of insulin secretion.[14] Characterizing whether a novel compound like this compound engages this dual signaling is crucial for understanding its complete pharmacological profile.
Experimental Strategy: A Tiered Assay Cascade
A logical, tiered approach is recommended to efficiently characterize a novel GPR40 agonist. This workflow begins with a high-throughput primary screen to confirm receptor activation, followed by more complex, physiologically relevant assays to determine the mechanism and functional consequence.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This is the foundational assay for any GPR40 screening campaign, as it directly measures the consequence of Gαq pathway activation.[15][16] The protocol uses a fluorescent calcium indicator dye that is loaded into cells stably expressing human GPR40. An increase in fluorescence upon compound addition indicates a rise in intracellular calcium.
Rationale: This assay is rapid, highly sensitive, and amenable to high-throughput screening in 96- or 384-well formats.[16][17] It provides a robust measure of a compound's potency (EC50) and efficacy (Emax) in activating the primary GPR40 signaling pathway.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR40 (hGPR40).
-
Culture Medium: F-12K or DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Reagents:
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit) or equivalent (e.g., Fluo-4 AM).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage from cells).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Positive Control: Linoleic acid or a known synthetic agonist (e.g., TAK-875).
-
Vehicle Control: 100% DMSO.
-
Step-by-Step Methodology:
-
Cell Plating:
-
One day prior to the assay, seed the hGPR40-expressing cells into the assay plate at a density of 20,000-40,000 cells/well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution in Assay Buffer containing probenecid, according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add an equal volume of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO2, protected from light.
-
-
Compound Plate Preparation:
-
During the dye loading incubation, prepare a serial dilution of the test compound and positive control in Assay Buffer in a separate plate. A typical final concentration range would be 1 nM to 30 µM.
-
Include wells with Assay Buffer containing only DMSO for the vehicle control.
-
-
Fluorescence Measurement:
-
Set up a fluorescence plate reader (e.g., FLIPR, FlexStation) to monitor fluorescence intensity (e.g., Ex: 485 nm, Em: 525 nm).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Program the instrument to add the compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence intensity minus the baseline reading.
-
Normalize the data by setting the vehicle control response to 0% and the maximal response of a saturating concentration of a full agonist to 100%.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
Protocol 2: In Vitro cAMP Accumulation Assay
This assay determines if the test compound can activate the Gαs pathway, a characteristic of some high-efficacy GPR40 agonists.[11] The protocol measures the intracellular accumulation of cAMP in response to compound stimulation.
Rationale: Differentiating between pure Gαq agonists and dual Gαq/Gαs agonists is critical. Gαs activity may correlate with enhanced incretin secretion and superior in vivo efficacy.[4][11] This assay provides a clear readout for this secondary signaling pathway.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells expressing hGPR40.
-
Reagents:
-
cAMP Assay Kit (e.g., HTRF, AlphaScreen, or LANCE Ultra cAMP kits).[12][18]
-
Stimulation Buffer (provided with kit or HBSS-based).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Positive Control (for Gαs): Forskolin (a direct activator of adenylyl cyclase).
-
Test Compound and Vehicle Control (as in Protocol 1).
-
Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest hGPR40-expressing cells and resuspend them in Stimulation Buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Dispense the cell suspension into a low-volume white 384-well plate.
-
-
Compound Stimulation:
-
Add serially diluted test compound, vehicle control, or positive controls (Forskolin for max signal, GPR40 agonist for test) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Following the stimulation period, add the cAMP detection reagents (e.g., acceptor- and donor-beads or antibody-conjugates) as specified by the kit manufacturer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on an appropriate instrument (e.g., an HTRF-compatible or AlphaScreen-compatible plate reader).
-
Data Analysis:
-
Generate a cAMP standard curve according to the kit protocol.
-
Convert the raw assay signal for each well into a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value. A significant increase in cAMP above baseline indicates Gαs coupling.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a highly relevant functional assay that measures the ultimate biological endpoint of GPR40 activation in pancreatic β-cells: the potentiation of insulin release in the presence of high glucose.
Rationale: Confirming that a GPR40 agonist enhances insulin secretion in a glucose-dependent manner is the most critical validation of its therapeutic potential.[7][19] This assay bridges the gap between receptor-level signaling and physiological function.
Materials:
-
Cell Line: MIN6 or INS-1E pancreatic β-cell lines (which endogenously express GPR40), or isolated primary rodent/human islets.
-
Reagents:
-
Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer.
-
KRBH Buffer with low glucose (e.g., 2.8 mM).
-
KRBH Buffer with high glucose (e.g., 16.7 mM).
-
Test Compound and Vehicle Control.
-
Positive Control: Linoleic acid or a known GPR40 agonist.
-
Insulin Detection Kit: ELISA or HTRF-based kit for quantifying insulin.
-
Step-by-Step Methodology:
-
Cell Culture:
-
Culture β-cells (e.g., MIN6) in appropriate multi-well plates until they reach ~80-90% confluency.
-
-
Pre-incubation (Starvation):
-
Wash the cells twice with a glucose-free buffer (e.g., PBS).
-
Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add fresh KRBH buffer containing the following conditions to different wells:
-
Low glucose (2.8 mM) + Vehicle
-
Low glucose (2.8 mM) + Test Compound (at various concentrations)
-
High glucose (16.7 mM) + Vehicle
-
High glucose (16.7 mM) + Test Compound (at various concentrations)
-
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
-
If necessary, centrifuge the supernatant to pellet any detached cells.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA or HTRF kit, following the manufacturer's protocol.
-
Data Analysis:
-
Plot the measured insulin concentration for each condition.
-
The key result is a significant increase in insulin secretion in the "High glucose + Test Compound" condition compared to the "High glucose + Vehicle" condition.
-
Crucially, there should be little to no increase in insulin secretion in the "Low glucose + Test Compound" condition, demonstrating the glucose-dependent nature of the agonist's action.
Summary of Expected Data
The following table summarizes the expected outcomes for a potent and selective GPR40 agonist like this compound.
| Assay | Parameter Measured | Expected Outcome for an Active GPR40 Agonist | Rationale & Interpretation |
| Calcium Mobilization | Intracellular Ca2+ concentration | Dose-dependent increase in Ca2+ flux; EC50 < 1 µM | Confirms potent activation of the canonical Gαq pathway.[7][9] |
| cAMP Accumulation | Intracellular cAMP levels | Variable; may show a dose-dependent increase | A positive result indicates dual Gαq/Gαs coupling, a feature of some "full agonists".[11] A null result indicates a pure Gαq agonist. |
| GSIS Assay | Secreted Insulin Levels | Significant potentiation of insulin secretion at high glucose ; minimal effect at low glucose | Provides definitive functional validation of the compound as a glucose-dependent insulin secretagogue.[7][20] |
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the in vitro characterization of this compound, or any novel GPR40 agonist. By systematically assessing receptor activation via the calcium mobilization assay, investigating potential dual signaling through a cAMP assay, and confirming the ultimate physiological outcome with a GSIS assay, researchers can build a robust pharmacological profile. This tiered approach ensures an efficient use of resources while generating the critical data needed to validate a compound's potential as a therapeutic agent for type 2 diabetes.
References
-
Burant, C. F. (2015). G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. Journal of Biological Chemistry. [Link]
-
Patsnap Synapse. (2024). What are GPR40 agonists and how do they work? Patsnap. [Link]
-
Luo, J., & Feng, B. (2016). GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]
-
The Physiological Society. (2008). Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. [Link]
-
ResearchGate. (n.d.). Signaling pathway of GRP40 for insulin secretion. ResearchGate. [Link]
-
Huang, H., et al. (2019). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters. [Link]
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]
-
Huang, H., et al. (2018). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Publications. [Link]
-
Itoh, Y., et al. (2003). GPR40, a free fatty acid receptor on pancreatic beta cells, regulates insulin secretion. Biochemical and Biophysical Research Communications. [Link]
-
Lin, D. C., et al. (2011). Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]
-
Woszczek, G., et al. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. [Link]
-
Human Cell Design. (n.d.). Insulin Secretion Assay. Human Cell Design. [Link]
-
Morgan, D., et al. (2010). GPR40 is partially required for insulin secretion following activation of beta3-adrenergic receptors. Molecular and Cellular Endocrinology. [Link]
-
Nagasumi, K., et al. (2009). Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. Diabetes. [Link]
-
Tan, C. P., et al. (2008). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes. [Link]
-
Chen, Y., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
Kebede, M., et al. (2008). The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. Diabetes. [Link]
-
D’Urso, V., et al. (2006). Loss-of-Function Mutation of the GPR40 Gene Associates with Abnormal Stimulated Insulin Secretion by Acting on Intracellular Calcium Mobilization. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Woszczek, G., et al. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]
-
Woszczek, G., et al. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. King's College London. [Link]
-
Christiansen, E., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. [Link]
-
ICE Bioscience. (2024). Advancing GPCR Drug Discovery. ICE Bioscience. [Link]
-
Priyadarshini, M., & Chakravarti, B. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [Link]
-
Du, X., et al. (2014). Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. ACS Medicinal Chemistry Letters. [Link]
-
Wang, M. W., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]
-
Briscoe, C. P., et al. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. [Link]
-
Miller, A. R., et al. (2016). GPR40 partial agonist MK-2305 lower fasting glucose in the Goto Kakizaki rat via suppression of endogenous glucose production. PLOS One. [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40, a free fatty acid receptor on pancreatic beta cells, regulates insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 18. en.ice-biosci.com [en.ice-biosci.com]
- 19. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
antimicrobial screening of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid
Application Note: A-083
Introduction and Rationale
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Phenylpropanoic acid derivatives represent a class of compounds with a scaffold amenable to chemical modification and have shown promise in various pharmacological contexts. Recent studies on similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated significant, structure-dependent activity against multidrug-resistant bacterial and fungal pathogens.[2][3][4][5]
The subject of this application note, 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid, is a synthetic compound incorporating two key structural motifs of high interest in medicinal chemistry: a phenolic ring and a fluorine substituent. The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7][8] This document provides a comprehensive, field-proven guide for researchers to conduct the initial antimicrobial screening and characterization of this and other novel compounds.
The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is reproducible, valid, and comparable across different studies.[9][10] We will detail a tiered screening approach, beginning with a qualitative diffusion assay for broad-spectrum activity, followed by quantitative broth microdilution to determine the Minimum Inhibitory Concentration (MIC), and finally, a protocol to establish the Minimum Bactericidal Concentration (MBC).
Foundational Concepts: Understanding the Screening Cascade
An effective screening campaign for a novel compound like this compound follows a logical progression from qualitative to quantitative assessment. This cascade is designed to efficiently identify activity and characterize its nature—whether it merely inhibits growth (bacteriostatic) or actively kills the microorganism (bactericidal).
-
Agar Well Diffusion: This is a preliminary, qualitative screening method used to quickly assess if a compound has any antimicrobial activity against a panel of test organisms.[1][11][12] The principle relies on the diffusion of the compound through an agar medium, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well where it was applied.[11] The size of this zone gives a preliminary indication of the compound's potency.
-
Minimum Inhibitory Concentration (MIC): The MIC is the cornerstone of quantitative antimicrobial susceptibility testing.[13][14] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] This is typically determined using a broth microdilution method, where the compound is serially diluted in a 96-well plate and then inoculated with a standardized bacterial suspension.[10][17] The MIC value is critical for evaluating potency and for guiding further development.[18]
-
Minimum Bactericidal Concentration (MBC): While the MIC tells us the concentration needed to inhibit growth, it doesn't distinguish between bacteriostatic and bactericidal activity. The MBC test is a crucial follow-up that determines the lowest compound concentration required to kill 99.9% of the initial bacterial inoculum.[13][15] This is determined by sub-culturing the contents of the wells from the MIC assay that showed no visible growth onto fresh, antibiotic-free agar plates. A lack of growth on these plates indicates a bactericidal effect. An agent is generally considered bactericidal if the MBC to MIC ratio is ≤ 4.[15]
The overall workflow is designed to move from a broad search for activity to a precise quantification of that activity.
Caption: Tiered workflow for antimicrobial characterization of a novel compound.
Detailed Protocols
Materials and Reagents
-
Test Compound: this compound (Stock solution: 1024 µg/mL in DMSO).
-
Microbial Strains:
-
Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive representative.
-
Escherichia coli (e.g., ATCC 25922) - Gram-negative representative.
-
-
Growth Media:
-
Controls:
-
Positive Control: Vancomycin (for S. aureus), Gentamicin (for E. coli).
-
Negative Control: DMSO (solvent for the test compound).
-
-
Reagents & Consumables: Sterile 96-well microtiter plates, sterile petri dishes, sterile swabs, 0.5 McFarland turbidity standard, sterile pipette tips, sterile cork borer (6 mm).
Protocol 1: Agar Well Diffusion Assay
This initial test provides a qualitative assessment of antimicrobial activity.[20]
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[11] Allow the surface to dry for 3-5 minutes.
-
Well Creation: Use a sterile 6 mm cork borer to create uniform wells in the agar.[1][21]
-
Compound Application: Aseptically add 50 µL of the test compound stock solution (1024 µg/mL) into a designated well. In separate wells, add 50 µL of the positive control antibiotic and 50 µL of the negative control (DMSO).[20]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well.
Protocol 2: Broth Microdilution for MIC Determination
This protocol quantitatively determines the lowest concentration of the compound that inhibits microbial growth, following CLSI guidelines.[9][10][22]
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound stock solution (e.g., 128 µg/mL working stock). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Control Wells:
-
Well 11 (Growth Control): Add 50 µL of CAMHB (will receive inoculum, no compound).
-
Well 12 (Sterility Control): Add 100 µL of CAMHB (no inoculum, no compound).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well (1-11) is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[13][18] This can be assessed visually or with a plate reader.
Caption: Workflow for the broth microdilution MIC assay.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This protocol determines if the compound is bactericidal.
-
Select Wells: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.
-
Subculture: Aseptically pipette 10 µL from each selected well and from the positive growth control well (Well 11 from the MIC plate).
-
Plate: Spot-plate the 10 µL aliquots onto separate, clearly labeled MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in no growth on the subculture plate, corresponding to a 99.9% reduction in CFU/mL from the initial inoculum.[15]
Data Presentation and Interpretation
Results should be recorded systematically. Below is a template for presenting hypothetical data for this compound.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | Method | Result | Positive Control | Control Result |
| S. aureus ATCC 29213 | Positive | Agar Well Diffusion | 18 mm zone | Vancomycin (30 µg) | 22 mm zone |
| E. coli ATCC 25922 | Negative | Agar Well Diffusion | 0 mm zone | Gentamicin (10 µg) | 25 mm zone |
| S. aureus ATCC 29213 | Positive | Broth Microdilution (MIC) | 8 µg/mL | Vancomycin | 1 µg/mL |
| S. aureus ATCC 29213 | Positive | MBC Determination | 16 µg/mL | Vancomycin | 2 µg/mL |
Interpretation: Based on this hypothetical data, this compound shows promising activity against the Gram-positive bacterium S. aureus but appears inactive against the Gram-negative E. coli. The MIC of 8 µg/mL indicates moderate potency. The MBC is 16 µg/mL, yielding an MBC/MIC ratio of 2. Since this ratio is ≤ 4, the compound would be classified as bactericidal against S. aureus.[15] The lack of activity against E. coli could be due to the outer membrane of Gram-negative bacteria acting as a permeability barrier.
Discussion and Mechanistic Hypothesis
The selective activity against S. aureus is a common feature for novel compounds and suggests a target or mechanism that is specific to Gram-positive bacteria. The structure of this compound provides clues for a potential mechanism of action. Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including disruption of the plasma membrane, inhibition of key enzymes, and interference with cell wall synthesis.[6]
The fluorine atom can significantly modulate these properties. Its high electronegativity can alter the pKa of the phenolic hydroxyl group, potentially enhancing membrane interaction or binding to target proteins.[7][23] Furthermore, the C-F bond is exceptionally strong, which often increases the metabolic stability of a drug, making it less susceptible to degradation by bacterial enzymes.[8] A plausible hypothesis is that this compound disrupts the bacterial cell membrane integrity, a mechanism common to many phenolic compounds, with its potency and stability enhanced by the fluorine substitution. Further studies, such as membrane potential assays or electron microscopy, would be required to validate this hypothesis.
References
- Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay.
- Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC).
- ASM Journals. (n.d.). Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens.
- (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
- Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know.
- PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- National Institutes of Health (NIH). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
- Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- National Institutes of Health (NIH). (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- National Institutes of Health (NIH). (n.d.). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications.
- ANSI Webstore. (n.d.). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline.
- PubMed. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study.
- National Institutes of Health (NIH). (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
- (n.d.). The Role of Fluorinated Phenols in Modern Pharmaceutical Synthesis.
- MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
- PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- ResearchGate. (n.d.). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity? | Request PDF.
- KTU ePubl. (n.d.). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens.
- ResearchGate. (2025). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
Sources
- 1. botanyjournals.com [botanyjournals.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. idexx.dk [idexx.dk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. hereditybio.in [hereditybio.in]
- 21. researchgate.net [researchgate.net]
- 22. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 23. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for In Vitro Characterization of Fluorinated Phenylpropanoic Acids as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall potency.[1][2] Phenylpropanoic acids represent a class of molecules with established activity towards various biological targets, notably the Peroxisome Proliferator-Activated Receptors (PPARs)—key regulators of metabolism and inflammation.[3][4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and execute a robust suite of in vitro assays for the characterization of novel fluorinated phenylpropanoic acids. We detail a logical progression of assays, from initial target engagement and activation to essential secondary assessments of cellular health, ensuring a holistic and reliable preclinical evaluation. The protocols herein are designed as self-validating systems, emphasizing the rationale behind experimental choices to empower researchers with the expertise to generate high-quality, reproducible data.
Chapter 1: The Biological Target: Peroxisome Proliferator-Activated Receptors (PPARs)
Introduction to the PPAR Family
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[7][8] They are critical regulators of gene expression involved in cellular differentiation, development, and, most notably, the metabolism of carbohydrates, lipids, and proteins.[8] There are three distinct PPAR subtypes, or isoforms:
-
PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Its activation leads to a reduction in triglyceride levels. PPARα is the molecular target for the fibrate class of drugs used to treat dyslipidemia.[7][9]
-
PPARγ (gamma): Highly expressed in adipose tissue, with significant roles in adipocyte differentiation, lipid storage, and insulin sensitization. It is the target for the thiazolidinedione (TZD) class of antidiabetic drugs.[7][9]
-
PPARβ/δ (beta/delta): Ubiquitously expressed, it is involved in enhancing fatty acid metabolism.[7]
Given their central role in metabolic homeostasis, PPARs are highly attractive targets for therapeutic intervention in diseases like type 2 diabetes, dyslipidemia, and nonalcoholic steatohepatitis (NASH).[7][10]
Mechanism of Action
PPARs exert their effects on gene expression by forming a heterodimer with the Retinoid X Receptor (RXR).[8] Upon binding to an agonist (such as a fluorinated phenylpropanoic acid), the PPAR undergoes a conformational change that promotes the recruitment of coactivator proteins. This entire complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) located in the promoter region of target genes, thereby modulating their transcription.[8]
Caption: PPAR signaling pathway upon agonist binding.
Chapter 2: A Tiered Strategy for In Vitro Assay Development
A systematic, tiered approach is essential for efficiently characterizing novel compounds while minimizing resource expenditure. This strategy ensures that only the most promising candidates, those with potent on-target activity and minimal off-target toxicity, advance through the discovery pipeline.[11][12] The validation of these assays is paramount to ensure that the data generated are accurate, reproducible, and suitable for regulatory consideration.[13][14] The Organisation for Economic Co-operation and Development (OECD) provides comprehensive guidance on good in vitro method practices (GIVIMP) that should be consulted.[15]
Caption: Tiered experimental workflow for compound characterization.
Chapter 3: Experimental Protocols
Protocol 1: PPARγ Ligand Binding Assay (TR-FRET)
Principle: This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay, such as the LanthaScreen™ TR-FRET PPAR Coactivator Assay.[16][17] It measures the ability of a test compound to displace a fluorescently-labeled tracer from the PPAR ligand-binding domain (LBD). The assay relies on the transfer of energy from a terbium (Tb)-labeled antibody donor to a fluorescein-labeled tracer acceptor. When the tracer is bound to the PPAR-LBD, FRET occurs. A test compound that binds to the LBD will displace the tracer, disrupting FRET and causing a decrease in the emission signal.[16]
Materials:
-
LanthaScreen™ TR-FRET PPARγ Coactivator Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. PV4548)[16]
-
GST-tagged PPARγ-LBD
-
Fluorescein-labeled coactivator peptide (e.g., TRAP220)
-
Tb-labeled anti-GST antibody
-
Assay Buffer
-
-
Test Compounds (Fluorinated Phenylpropanoic Acids)
-
Positive Control: Rosiglitazone
-
384-well, low-volume, non-binding surface plates (black)
-
Plate reader capable of TR-FRET detection
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-PPARγ-LBD in assay buffer.
-
Prepare a 4X serial dilution of the test compounds and positive control in assay buffer.
-
Prepare a 2X solution of the Fluorescein-coactivator peptide and Tb-anti-GST antibody mixture in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound serial dilution to the appropriate wells of the 384-well plate.
-
Add 5 µL of the 2X GST-PPARγ-LBD solution to all wells containing test compounds.
-
Incubate at room temperature for 1 hour, protected from light.
-
Add 10 µL of the 2X Fluorescein-peptide/Tb-antibody mixture to all wells.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Data Analysis & Validation:
-
Data Normalization: Normalize the data using wells with no compound (0% inhibition) and wells with a saturating concentration of a known antagonist or no LBD (100% inhibition).
-
Curve Fitting: Plot the normalized TR-FRET ratio against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The positive control (Rosiglitazone) must yield an IC₅₀ value within the historically accepted range for the assay to be considered valid. The Z'-factor for the assay plate should be ≥ 0.5.
| Parameter | Recommended Concentration/Value | Rationale |
| GST-PPARγ-LBD | Per kit instructions (typically nM range) | Ensures a robust signal window for FRET. |
| Test Compound | 10-point, 1:3 serial dilution | Provides sufficient data points for accurate IC₅₀ determination. |
| Incubation Time | 1-2 hours | Allows the binding reaction to reach equilibrium. |
| Plate Type | Low-volume, non-binding, black | Minimizes reagent usage, prevents compound adsorption, and reduces background fluorescence. |
Protocol 2: PPARγ Transcriptional Activation Assay (Dual-Luciferase® Reporter)
Principle: This cell-based assay quantifies the ability of a compound to activate the PPARγ receptor and initiate gene transcription.[18][19] Cells are co-transfected with two plasmids: one expressing the full-length PPARγ protein and another containing a firefly luciferase reporter gene under the control of a PPRE.[18][20] Compound-mediated activation of PPARγ drives the expression of luciferase. A second plasmid constitutively expressing Renilla luciferase is included as an internal control to normalize for transfection efficiency and cell number.[19][20] This dual-luciferase format is crucial for high-quality data.[18][19]
Materials:
-
HEK293T or HepG2 cells
-
DMEM with 10% FBS and Penicillin/Streptomycin
-
PPARγ expression vector (e.g., pCMV-hPPARγ)
-
PPRE-driven firefly luciferase reporter vector (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro] used with a GAL4-LBD fusion)[21][22]
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase® Reporter Assay System (e.g., Promega)
-
Test Compounds
-
Positive Control: Rosiglitazone
-
96-well, clear-bottom, white-walled plates
-
Luminometer
Methodology:
-
Cell Plating: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-firefly luciferase vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh, low-serum medium containing serial dilutions of the test compounds or positive control. Incubate for 18-24 hours.
-
Cell Lysis & Luciferase Assay:
-
Wash the cells once with PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) and reading on a luminometer.
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent and reading again.
-
Data Analysis & Validation:
-
Data Normalization: For each well, calculate the Relative Response Ratio (Firefly Luminescence / Renilla Luminescence).
-
Curve Fitting: Plot the normalized response against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax (maximum effect) values.
-
Self-Validation: The positive control must produce a robust signal-to-background ratio and an EC₅₀ within the expected range. The vehicle control wells define the baseline activity.
Protocol 3: General Cytotoxicity Assessment (MTS Assay)
Principle: It is critical to ensure that the observed activity in cell-based assays is due to specific receptor modulation and not simply a result of cytotoxicity. The MTS assay is a colorimetric method for assessing cell viability.[23][24] Viable, metabolically active cells reduce the tetrazolium salt MTS into a soluble purple formazan product.[25][26] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at 490 nm.[23][26]
Materials:
-
Cell line used in the reporter assay (e.g., HEK293T)
-
Cell culture medium
-
MTS reagent combined with an electron coupling reagent like PES (phenazine ethyl sulfate).[25]
-
Test Compounds
-
Positive Control for Cytotoxicity: Doxorubicin or Staurosporine
-
96-well, clear, flat-bottom plates
-
Absorbance plate reader
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at the same density used for the reporter assay (2 x 10⁴ cells/well) and incubate overnight.[25][26]
-
Compound Treatment: Treat the cells with the same serial dilutions of test compounds used in the reporter assay. Incubate for the same duration (e.g., 24 hours).[27]
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well containing 100 µL of medium.[25][26][27]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[25][26][27]
-
Senior Scientist Insight: The optimal incubation time depends on the metabolic rate of the cell line and should be determined empirically. The goal is to obtain a strong signal in the vehicle-treated wells without reaching saturation.
-
-
Data Acquisition: Record the absorbance at 490 nm using a plate reader.[25][26]
Data Analysis & Validation:
-
Data Normalization: Calculate the percent viability for each well using the formula: % Viability = [(Abs_test - Abs_background) / (Abs_vehicle - Abs_background)] * 100 (Where Abs_background is the absorbance of medium-only wells).
-
Curve Fitting: Plot the percent viability against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the CC₅₀ (50% cytotoxic concentration).
-
Self-Validation: The positive control must induce significant cell death, and the vehicle-treated cells should exhibit high viability. The therapeutic or selectivity index can be calculated as (CC₅₀ / EC₅₀), with a larger number indicating a more favorable safety profile.
References
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC, National Institutes of Health. [Link]
-
MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open Archives. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, National Institutes of Health. [Link]
-
Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]
-
Validation of in vitro tools and models for preclinical drug discovery. National Institute of Standards and Technology. [Link]
-
Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate. ResearchGate. [Link]
-
Chapter: 6 Model and Assay Validation and Acceptance. National Academies Press. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. [Link]
-
In Vitro Assay Development Services. Charles River Laboratories. [Link]
-
In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PubMed. [Link]
-
The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. Inno Pharmchem. [Link]
-
Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD. [Link]
-
The Crucial Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]
-
Updates to OECD in vitro and in chemico test guidelines. ECHA. [Link]
-
Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate. PubMed. [Link]
- Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).
-
Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. [Link]
-
Guidelines for the Testing of Chemicals. OECD. [Link]
-
Synthesis, Biological Evaluation and Molecular Investigation of Fluorinated Peroxisome Proliferator-Activated Receptors α/γ Dual Agonists. PubMed. [Link]
-
Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. PubMed. [Link]
-
PPAR agonist. Wikipedia. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Peroxisome proliferator-activated receptor. Wikipedia. [Link]
-
The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. PMC, PubMed Central. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]
- 4. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors α/γ dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 9. PPAR agonist - Wikipedia [en.wikipedia.org]
- 10. Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. nibib.nih.gov [nibib.nih.gov]
- 14. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 15. oecd.org [oecd.org]
- 16. Invitrogen LanthaScreen TR-FRET PPAR gamma Coactivator Assay Kit, rabbit 800 x 20 μL assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 17. LanthaScreen™ TR-FRET PPAR gamma Coactivator Assay Kit, goat 800 x 20 μL assays [thermofisher.com]
- 18. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 20. researchgate.net [researchgate.net]
- 21. Promega Luciferase Reporter Assays to Study Nuclear Receptors: pBIND-ER Vector 20 μg | Buy Online | Promega | Fisher Scientific [fishersci.ca]
- 22. Nuclear Receptor Analysis Luciferase Vectors [promega.sg]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Guide to Investigating the Antidiabetic Potential of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid in Type 2 Diabetes Research
Abstract
Type 2 Diabetes (T2D) is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction.[1][2] The search for novel therapeutic agents that can improve insulin sensitivity and glucose homeostasis is a critical area of research. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid, a phenolic acid derivative, as a tool for investigating key pathological aspects of T2D. We present detailed protocols for assessing its effects on glucose uptake in adipocytes, insulin secretion from pancreatic β-cells, and its potential mechanism of action via modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4] This document is designed to provide both the theoretical framework and practical, step-by-step methodologies to empower robust and reproducible preclinical research.
Introduction and Compound Profile
Phenolic acids are a class of plant-derived secondary metabolites recognized for a wide range of biological activities, including antioxidant and antimicrobial properties.[5] Their structure, consisting of a phenol moiety and a carboxylic acid group, makes them intriguing candidates for metabolic research.[5][6] this compound is a synthetic derivative designed to explore structure-activity relationships in metabolic regulation. Its therapeutic potential in T2D is hypothesized to stem from its ability to modulate key cellular energy-sensing pathways.
The primary molecular target explored in this guide is AMP-activated protein kinase (AMPK), a master regulator of cellular and whole-body energy metabolism.[3][4][7] Activation of AMPK stimulates catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic, ATP-consuming processes like lipogenesis.[4][8] Pharmacological activation of AMPK is a clinically validated strategy for improving insulin sensitivity and is a mechanism of action for established antidiabetic drugs like metformin.[4] This makes AMPK a compelling target for novel therapeutic agents.
Physicochemical Properties and Stock Solution Preparation
Accurate and consistent preparation of the test compound is fundamental to experimental success. The physicochemical properties of this compound are summarized below. Phenolic acids generally exhibit moderate solubility in aqueous solutions, which can be influenced by pH, but are readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[5][9]
| Property | Data | Source / Justification |
| Molecular Formula | C₉H₉FO₃ | - |
| Molecular Weight | 184.16 g/mol | - |
| Appearance | White to off-white solid | Typical for phenolic acids[6] |
| Solubility | DMSO: ≥ 50 mg/mLEthanol: SolubleWater: Sparingly soluble | Based on general properties of phenolic acids[6][9] |
| pKa | ~4-5 (Carboxylic acid) | Estimated based on similar phenolic acid structures[5] |
Protocol: Preparation of a 100 mM Stock Solution
-
Aseptic Technique: Work in a laminar flow hood to maintain sterility for cell culture experiments.
-
Weighing: Accurately weigh 18.42 mg of this compound.
-
Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO to the powder.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. The solution should be clear and colorless.
-
Aliquoting & Storage: Prepare single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Mechanistic Insight: Key Signaling Pathways in T2D
Understanding the molecular pathways governing glucose metabolism is essential for contextualizing the effects of a test compound. The two primary pathways of interest are the Insulin Signaling Pathway and the AMPK Signaling Pathway.
The Insulin Signaling Pathway
Insulin binding to its receptor on target cells like adipocytes and muscle cells initiates a cascade that results in the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake.[2][10][11] Insulin resistance, a hallmark of T2D, occurs when this pathway is impaired.[10]
Caption: The canonical insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
The AMPK Signaling Pathway
AMPK acts as a cellular energy sensor. When the AMP:ATP ratio rises, indicating low energy status, AMPK is activated. It then phosphorylates downstream targets to restore energy balance, notably by increasing glucose uptake and fatty acid oxidation.[3][4][12]
Caption: The AMPK signaling pathway as a key regulator of cellular energy metabolism.
In Vitro Application Protocols
In vitro assays are indispensable for the initial screening and mechanistic evaluation of potential antidiabetic compounds.[13][14][15] We provide protocols for two of the most relevant cell-based models in T2D research.
Glucose Uptake in 3T3-L1 Adipocytes
Principle: 3T3-L1 preadipocytes can be differentiated into mature, insulin-responsive adipocytes, which are a primary site for glucose disposal.[16] This assay measures the ability of the test compound to enhance glucose uptake, either directly or by sensitizing the cells to insulin. We describe a non-radioactive method using a fluorescent glucose analog, 2-NBDG.[17]
Caption: Experimental workflow for the 2-NBDG glucose uptake assay in 3T3-L1 adipocytes.
Detailed Protocol:
-
Cell Culture & Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum.
-
Seed cells in a 96-well, black, clear-bottom plate and grow until 2 days post-confluence.[16]
-
To initiate differentiation (Day 0), replace the medium with DMEM (10% FBS) containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).
-
On Day 3, replace with DMEM (10% FBS) containing only 10 µg/mL insulin.
-
From Day 5 onwards, culture in DMEM (10% FBS), changing the medium every 2-3 days. Mature, lipid-laden adipocytes should be visible by Day 8-12.
-
-
Glucose Uptake Assay:
-
On the day of the assay, gently wash the differentiated adipocytes twice with warm PBS.
-
Serum starve the cells by incubating in low-glucose DMEM without serum for 1-2 hours at 37°C.[17][18]
-
Prepare working solutions of this compound and insulin in the starvation medium.
-
Remove the starvation medium and add the compound solutions. Include wells for: Vehicle Control, Insulin Control (e.g., 100 nM), and Compound at various concentrations, with and without insulin. Incubate for 1 hour at 37°C.
-
Add 2-NBDG (final concentration 50-100 µM) to all wells and incubate for 30-60 minutes at 37°C.[17]
-
Terminate uptake by washing the cells three times with ice-cold PBS.
-
Add PBS to each well and measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Glucose-Stimulated Insulin Secretion (GSIS) in INS-1E Cells
Principle: Pancreatic β-cells secrete insulin in response to elevated blood glucose levels. Defects in this process contribute to the hyperglycemia seen in T2D.[2] The INS-1E rat insulinoma cell line is a robust model for studying GSIS.[19][20] This protocol measures the amount of insulin secreted into the medium under low and high glucose conditions, assessing the compound's ability to modulate this process.
Detailed Protocol:
-
Cell Culture:
-
Culture INS-1E cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Seed cells in a 24-well plate at a density that ensures they are ~80% confluent on the day of the assay.[19]
-
-
GSIS Assay:
-
Gently wash cells three times with a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.5 mM).[20]
-
Pre-incubate the cells in the low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal secretion state.
-
Prepare KRBH buffers with:
-
Low Glucose (2.5 mM) + Vehicle (DMSO)
-
Low Glucose (2.5 mM) + Test Compound
-
High Glucose (16.7 mM) + Vehicle (DMSO)
-
High Glucose (16.7 mM) + Test Compound
-
-
Remove the pre-incubation buffer and add the treatment buffers to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
Carefully collect the supernatant from each well. Centrifuge briefly to pellet any detached cells.[21]
-
Measure the insulin concentration in the supernatant using a commercially available Rat Insulin ELISA kit, following the manufacturer's instructions.[22] Data is often normalized to total protein content from the cell lysate.
-
In Vivo Models for Preclinical Evaluation
While in vitro data is crucial, evaluating a compound's efficacy in a whole-organism context is a necessary step in drug development.[23][24] Several rodent models are available that mimic the pathophysiology of human T2D.[25]
| Model | Type | Key Characteristics | Relevance |
| db/db Mouse | Genetic (Leptin Receptor Deficient) | Severe obesity, hyperglycemia, profound insulin resistance.[1][24] | A robust model for studying severe insulin resistance and its complications. |
| Zucker Diabetic Fatty (ZDF) Rat | Genetic (Leptin Receptor Deficient) | Obesity, insulin resistance, progressive β-cell failure.[24][25] | Useful for studying both insulin resistance and the decline in β-cell function. |
| Diet-Induced Obesity (DIO) Mouse/Rat | Induced (High-Fat Diet) | Develops obesity, moderate insulin resistance, and impaired glucose tolerance over time.[23] | Closely mimics the common etiology of T2D in humans linked to diet and lifestyle. |
Experimental Design Outline:
A typical preclinical study would involve daily administration of this compound (e.g., via oral gavage) to diabetic animals for several weeks. Key endpoints would include:
-
Fasting Blood Glucose & Insulin Levels: To assess overall glycemic control.
-
Oral Glucose Tolerance Test (OGTT): To evaluate improvements in glucose disposal and insulin sensitivity after a glucose challenge.
-
Body Weight and Food Intake: To monitor for effects on obesity.
-
Terminal Blood Lipids: To assess effects on dyslipidemia.
Conclusion
This compound represents a valuable chemical tool for the investigation of novel therapeutic strategies for type 2 diabetes. The protocols detailed in this application note provide a robust framework for characterizing its effects on fundamental T2D pathologies, from cellular glucose transport and insulin secretion to the underlying molecular signaling pathways. By employing these standardized and well-validated methodologies, researchers can generate high-quality, reproducible data to advance our understanding of T2D and accelerate the discovery of new treatments.
References
- Hardie, D. G., Ross, F. A., & Hawley, S. A. (2012). AMPK: a metabolic master switch: possible roles in type 2 diabetes. Nature Reviews Endocrinology.
- Vhora, N., Naskar, U., Hiray, A., Kate, A. S., & Jain, A. (2020). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Current Drug Discovery Technologies.
- Coughlan, K. A., Valentine, R. J., Ruderman, N. B., & Saha, A. K. (2014). AMPK activation: a therapeutic target for type 2 diabetes?. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy.
- Gheorghe, C. E., et al. (2019). The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo.
-
White, M. F. (2002). Perspective: The Insulin Signaling System—A Common Link in the Pathogenesis of Type 2 Diabetes. Endocrinology. Available at: [Link]
-
Vhora, N., et al. (2020). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. PMC - NIH. Available at: [Link]
-
Skovsø, S. (2014). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. Nutrients. Available at: [Link]
-
ResearchGate. (2025). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. ResearchGate. Available at: [Link]
-
Brännmark, C., et al. (2013). Insulin Signaling in Type 2 Diabetes: EXPERIMENTAL AND MODELING ANALYSES REVEAL MECHANISMS OF INSULIN RESISTANCE IN HUMAN ADIPOCYTES. Journal of Biological Chemistry. Available at: [Link]
- Sharma, A., et al. (2022). Natural activators of AMPK signaling: potential role in the management of type-2 diabetes. Journal of Ethnopharmacology.
-
Frontiers. (2023). Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers in Endocrinology. Available at: [Link]
-
Viollet, B., et al. (2006). Targeting the AMPK pathway for the treatment of Type 2 diabetes. PMC - PubMed Central. Available at: [Link]
-
Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research. Available at: [Link]
- Science Midwifery. (2023). The effect of ampk signaling in type 2 diabetes a literature review. Science Midwifery.
-
PromoCell. (2021). Finding new targets for diabetes drug development using in vitro cell assays. PromoCell. Available at: [Link]
-
Oxford Academic. (2014). Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition. ILAR Journal. Available at: [Link]
-
Review of in vitro and in vivo models for antidiabetic activity. (2024). LinkedIn. Available at: [Link]
-
QIAGEN. Type II Diabetes Mellitus Signaling. QIAGEN GeneGlobe. Available at: [Link]
-
Antibodies.com. (2020). Insulin Signaling Pathway. Antibodies.com. Available at: [Link]
-
Diabetologia. (n.d.). Preclinical checklist. Diabetologia. Available at: [Link]
-
ResearchGate. (n.d.). Physico-chemical characteristics of selected phenolic compounds. ResearchGate. Available at: [Link]
-
Creative Diagnostics. Insulin Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Bettinger, C. J., et al. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. PMC - PubMed Central. Available at: [Link]
-
Bapat, S. P., et al. (2015). Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. Cytotechnology. Available at: [Link]
-
MacKay, C., et al. (2013). Metabolome Response to Glucose in the β-Cell Line INS-1 832/13. PMC - NIH. Available at: [Link]
-
Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports. Available at: [Link]
-
Skelin, M., et al. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. Methods and Protocols. Available at: [Link]
-
ResearchGate. (n.d.). Physicochemical properties for the selected phenolic acid compounds. ResearchGate. Available at: [Link]
-
Frontiers. (2023). Preclinical models for Type 1 Diabetes Mellitus - A practical approach for research. Frontiers in Endocrinology. Available at: [Link]
-
ResearchGate. (2021). Does anyone have a protocol to measure insulin stimulated glucose uptake in 3T3-L1 cells?. ResearchGate. Available at: [Link]
-
Wikipedia. Phenol. Wikipedia. Available at: [Link]
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2013). Need a protocol of insulin measurement from ins-1 cells. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). Insulin secretion stimulation from INS-1E cells Protocol?. ResearchGate. Available at: [Link]
-
Frontiers. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Physiology. Available at: [Link]
-
PubMed Central. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. PubMed Central. Available at: [Link]
Sources
- 1. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. AMP-activated protein kinase, a metabolic master switch: possible roles in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenol - Wikipedia [en.wikipedia.org]
- 7. midwifery.iocspublisher.org [midwifery.iocspublisher.org]
- 8. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insulin Signaling in Type 2 Diabetes: EXPERIMENTAL AND MODELING ANALYSES REVEAL MECHANISMS OF INSULIN RESISTANCE IN HUMAN ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 12. Targeting the AMPK pathway for the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabeticstudies.org [diabeticstudies.org]
- 14. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 17. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolome Response to Glucose in the β-Cell Line INS-1 832/13 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Use of Animal Models in the Study of Diabetes Mellitus | In Vivo [iv.iiarjournals.org]
- 24. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the success and efficiency of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The presence of multiple functional groups—a carboxylic acid, a phenol, and a fluorine atom on the aromatic ring—presents unique challenges. The most common synthetic strategies involve the formation of a carbon-carbon double bond via a condensation reaction, followed by reduction. This guide will focus on a prevalent and adaptable two-step approach: a Perkin-like condensation followed by catalytic hydrogenation.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Low Yield in the Condensation Step (Formation of 3-(2-Fluoro-4-hydroxyphenyl)acrylic acid)
Question: I am experiencing a low yield in the Perkin-type condensation of 3-fluoro-4-hydroxybenzaldehyde with acetic anhydride and sodium acetate. What are the likely causes and how can I improve the yield?
Answer: A low yield in the Perkin condensation can be attributed to several factors, primarily related to the reactivity of the starting materials and reaction conditions.[1][2][3]
-
Incomplete Reaction: The Perkin reaction often requires high temperatures (typically >165 °C) to proceed to completion.[3] Ensure your reaction is heated sufficiently and for an adequate duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
-
Side Reactions: The phenolic hydroxyl group can be acetylated by acetic anhydride under the reaction conditions. While this is often a reversible process, it can consume reagents and complicate the work-up. Some researchers opt to protect the hydroxyl group prior to the condensation, though this adds extra steps to the synthesis.
-
Sub-optimal Base: The alkali salt of the acid anhydride (e.g., sodium acetate) acts as the base catalyst.[1] It is essential that this reagent is anhydrous, as the presence of moisture can hydrolyze the acetic anhydride and inhibit the formation of the necessary enolate.
-
Purification Losses: The product, 3-(2-fluoro-4-hydroxyphenyl)acrylic acid, may be partially soluble in the aqueous phase during work-up. Acidifying the reaction mixture to a pH of 2-3 is critical to ensure complete precipitation of the carboxylic acid. Washing the precipitate with copious amounts of cold water can also lead to product loss. A minimal amount of cold, acidified water should be used for washing.
Experimental Protocol: Improving Condensation Yield
-
Drying of Reagents: Dry sodium acetate at 120 °C under vacuum for at least 4 hours before use. Use freshly opened or distilled acetic anhydride.
-
Reaction Setup: Combine 3-fluoro-4-hydroxybenzaldehyde, a 1.5 to 2-fold molar excess of acetic anhydride, and a 1.2-fold molar excess of anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Heating: Heat the mixture to 170-180 °C in an oil bath for 5-8 hours.
-
Work-up: After cooling, slowly add a saturated sodium bicarbonate solution to the reaction mixture to hydrolyze the excess acetic anhydride. The mixture should then be acidified with concentrated HCl to a pH of 2. The precipitated product is collected by vacuum filtration, washed with a small amount of cold water, and dried.
Incomplete Reduction of the Acrylic Acid Intermediate
Question: My catalytic hydrogenation of 3-(2-fluoro-4-hydroxyphenyl)acrylic acid is slow or incomplete. What are the potential issues with my hydrogenation step?
Answer: Incomplete hydrogenation can be a frustrating issue, often stemming from catalyst deactivation or inefficient reaction conditions.[4][5]
-
Catalyst Poisoning: The starting material or solvent may contain impurities that poison the palladium on carbon (Pd/C) catalyst. Sulfur-containing compounds are notorious catalyst poisons. Ensure your acrylic acid intermediate is sufficiently pure before proceeding.
-
Insufficient Catalyst Loading: A typical catalyst loading for this type of hydrogenation is 5-10 mol% of Pd/C. If the reaction is sluggish, a higher loading may be necessary.
-
Inadequate Hydrogen Pressure: While this hydrogenation can often be achieved at atmospheric pressure, some substrates may require higher pressures to proceed at a reasonable rate. If you have the equipment, increasing the hydrogen pressure to 2-3 bar can significantly improve the reaction rate.
-
Poor Mass Transfer: Efficient mixing is crucial for bringing the substrate, hydrogen gas, and catalyst into contact. Ensure your stirring is vigorous enough to keep the catalyst suspended.
Troubleshooting Workflow for Hydrogenation
Caption: General workflow for the Heck reaction approach.
Q3: How do I purify the final product, this compound?
The final product is a carboxylic acid and can be purified by recrystallization. A suitable solvent system would be an ethanol/water or ethyl acetate/hexane mixture. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q4: Are there any specific safety precautions I should take?
Standard laboratory safety procedures should be followed. Acetic anhydride is corrosive and a lachrymator, so it should be handled in a fume hood. Hydrogen gas is flammable and should be used in a well-ventilated area with appropriate safety measures in place. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. It should be handled with care, and the filter cake should not be allowed to dry completely before safe disposal.
Quantitative Data Summary
| Synthetic Step | Reaction Type | Key Reagents | Typical Yield | Key Parameters |
| Step 1 | Perkin Condensation | 3-fluoro-4-hydroxybenzaldehyde, Acetic anhydride, Sodium acetate | 60-75% | 170-180 °C, 5-8 hours |
| Step 2 | Catalytic Hydrogenation | 3-(2-fluoro-4-hydroxyphenyl)acrylic acid, H₂, Pd/C | 90-98% | Room temperature, 1-3 bar H₂ |
References
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 19, 2026, from [Link]
-
Perkin reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US5304685A - Preparation of 3-(hydroxyphenyl)propionaldehydes and their hydrogenation to 3-(hydroxyphenyl)propanols.
-
Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References. Retrieved January 19, 2026, from [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Retrieved January 19, 2026, from [Link]
-
MDPI. (2019). Effective Hydrogenation of 3-(2”-furyl)- and 3-(2”-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one in Selected Yeast Cultures. Retrieved January 19, 2026, from [Link]
-
PubMed. (2019). Effective Hydrogenation of 3-(2"-furyl)- and 3-(2"-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one in Selected Yeast Cultures. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved January 19, 2026, from [Link]
-
PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved January 19, 2026, from [Link]
-
YouTube. (2023). Perkin condensation. Retrieved January 19, 2026, from [Link]
Sources
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Effective Hydrogenation of 3-(2"-furyl)- and 3-(2"-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one in Selected Yeast Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid
Welcome to the technical support center for the purification of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for obtaining this valuable compound in high purity. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide is structured to address common challenges encountered during its purification from a typical reaction mixture.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product is contaminated with the starting material, 2-fluoro-4-hydroxybenzaldehyde. How can I remove it?
Answer: The presence of unreacted 2-fluoro-4-hydroxybenzaldehyde is a common issue. Due to the difference in acidity between the aldehyde and the desired propanoic acid, a liquid-liquid extraction is highly effective.
-
Causality: this compound is a carboxylic acid and will be deprotonated by a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt. The starting aldehyde, being significantly less acidic, will remain in the organic phase.
-
Troubleshooting Steps:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate. The desired product will move to the aqueous phase, leaving the aldehyde in the organic layer.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any residual aldehyde.
-
Acidify the aqueous layer with a strong acid, such as 2M HCl, until the pH is acidic (pH ~2). The product will precipitate out of the solution.
-
Collect the precipitated product by vacuum filtration and wash with cold water to remove any inorganic salts.
-
Question 2: I am observing a significant amount of the unsaturated intermediate, (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid, in my product. What is the best way to separate these two compounds?
Answer: The presence of the acrylic acid intermediate indicates an incomplete hydrogenation reaction. While structurally similar, the subtle differences in polarity and crystal lattice energy can be exploited for separation.
-
Causality: The double bond in the acrylic acid derivative makes it slightly more polar and can influence its solubility and interaction with chromatographic stationary phases compared to the saturated propanoic acid.
-
Troubleshooting Options:
-
Recrystallization: A carefully chosen solvent system can selectively crystallize the desired saturated product, leaving the more soluble acrylic acid derivative in the mother liquor.
-
Column Chromatography: If recrystallization is not effective, column chromatography is a reliable method for separating these two compounds. The desired propanoic acid will typically elute slightly later than the acrylic acid derivative in a normal-phase system due to stronger interactions with the silica gel.
-
Question 3: My crystallization attempt resulted in an oil instead of solid crystals. What should I do?
Answer: "Oiling out" is a common problem in crystallization and can be caused by several factors, including the presence of impurities, a high concentration of the solute, or too rapid cooling.
-
Causality: If the solution is supersaturated or cools too quickly, the compound may come out of solution at a temperature above its melting point, forming an oil. Impurities can also disrupt the crystal lattice formation.
-
Troubleshooting Steps:
-
Re-heat and add more solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool slowly.
-
Slow cooling: Ensure the solution cools to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.
-
Seed crystals: If available, add a small crystal of the pure product to the cooled solution to initiate crystallization.
-
Change the solvent system: If the above steps fail, the solvent system may not be appropriate. A different solvent or a mixture of solvents might be necessary.
-
Question 4: During column chromatography, my phenolic acid product is streaking and giving poor separation. How can I improve this?
Answer: Phenolic compounds are known to be challenging in silica gel chromatography due to their acidic nature and strong interaction with the stationary phase.[3]
-
Causality: The acidic phenolic hydroxyl group and the carboxylic acid can interact strongly with the silanol groups on the silica surface, leading to band broadening and tailing.
-
Troubleshooting Steps:
-
Acidify the mobile phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid and the phenolic hydroxyl group, leading to sharper peaks and better separation.
-
Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18).[3]
-
Solvent system modification: For phenolic compounds, incorporating toluene into the mobile phase (e.g., ethyl acetate in toluene) can sometimes improve separation compared to traditional hexane/ethyl acetate systems.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?
A common and efficient route is a two-step process:
-
Knoevenagel or Perkin Condensation: 2-fluoro-4-hydroxybenzaldehyde is reacted with an active methylene compound like malonic acid (in the presence of a base like pyridine or piperidine) or an acid anhydride to form (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid.[4]
-
Catalytic Hydrogenation: The resulting acrylic acid derivative is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to reduce the double bond and yield the final product.[5]
The expected impurities are:
-
Unreacted 2-fluoro-4-hydroxybenzaldehyde
-
Unreacted malonic acid (or its equivalent)
-
Incompletely hydrogenated (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid
-
By-products from side reactions, which are generally minor in this well-established sequence.
Q2: Which is the better primary purification method: crystallization or column chromatography?
For industrial applications and large-scale purification, crystallization is often preferred as it is more economical and scalable.[6] However, for laboratory-scale purification, especially when dealing with multiple closely related impurities, column chromatography offers higher resolution and is often the method of choice to achieve very high purity.[7] The choice ultimately depends on the impurity profile of your crude material and the required final purity.
Q3: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying organic impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify any residual impurities if their concentration is high enough for detection.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Q4: What are some suitable solvent systems for the crystallization of this compound?
Finding the ideal crystallization solvent often requires some experimentation.[1] Good starting points for arylpropanoic acids include:
-
Single solvents: Water (if the compound has appreciable solubility at high temperatures), toluene, or ethyl acetate.
-
Mixed solvent systems: A combination of a "good" solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or methanol) and a "poor" solvent in which it is insoluble (e.g., hexane, heptane, or water) can be very effective.[8] A common approach is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid, followed by re-heating to clarify and slow cooling.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and volumes should be optimized based on the scale and impurity profile of your crude material.
-
Solvent Selection: Start by testing the solubility of your crude product in a range of solvents at room temperature and at their boiling points. A good solvent will show low solubility at room temperature and high solubility when hot. A promising system for this class of compounds is an ethyl acetate/hexane mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hexane to the hot ethyl acetate solution until a persistent cloudiness is observed. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Column Chromatography Purification
This protocol is a starting point for the purification of this compound using silica gel chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% acetic acid). Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent mixture. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column as a dry powder, or carefully load the concentrated solution directly onto the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., hexane/ethyl acetate 95:5 with 0.5% acetic acid) and gradually increase the polarity (e.g., to 70:30 hexane/ethyl acetate with 0.5% acetic acid). The optimal gradient will depend on the separation of your specific impurities.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
The following table summarizes the likely impurities in the synthesis of this compound and their key characteristics relevant for purification.
| Impurity | Source | Key Characteristics for Separation |
| 2-Fluoro-4-hydroxybenzaldehyde | Unreacted starting material | Less acidic than the product; more soluble in non-polar organic solvents. |
| Malonic Acid | Unreacted starting material | Highly polar and water-soluble; easily removed by aqueous washes. |
| (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid | Incomplete hydrogenation | Slightly more polar than the product; can be separated by careful crystallization or chromatography. |
| Solvent Residues | Reaction and purification steps | Removed by drying under vacuum. |
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Impurity Removal Strategy Diagram
Caption: Relationship between impurities and effective removal methods.
References
-
Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]
- Google Patents. (1998). US5786507A - Process for the preparation of 3-phenylpropionic acid.
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2268. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
- Google Patents. (2015). CN105037139A - Preparation method for 2-phenylpropionic acid.
-
Professor Dave Explains. (2022, February 13). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
University of Brighton. (2020, March 5). Fluorination as a route towards unlocking the hydrogen bond donor ability of phenolic compounds in self-assembled monolayers. Retrieved from [Link]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]
-
Wu, J., Zhang, X., Zhou, J., & Dong, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 989437. Retrieved from [Link]
-
Zhang, Q., Fan, J., Cui, M., & Cao, C. (2017). Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3,4-hydroxyphenyl propionic acid in human urine by ultra-high performance liquid chromatography with fluorescence detection. Journal of separation science, 40(10), 2117–2122. Retrieved from [Link]
-
Tang, P., & Ritter, T. (2011). Deoxyfluorination of Phenols. Tetrahedron, 67(24), 4449–4454. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
- Google Patents. (2006). EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Altum Technologies. (2023, September 20). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Retrieved from [Link]
-
Bagryanskaya, I. Y., Gatilov, Y. V., & Rybalova, T. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6296. Retrieved from [Link]
-
Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2783. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Retrieved from [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsr.com [ijpsr.com]
- 4. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 7. hmdb.ca [hmdb.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid
Introduction: Welcome, researchers and drug development professionals. This technical support guide is designed to provide in-depth troubleshooting assistance and frequently asked questions for the synthesis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid. This compound, while structurally straightforward, presents several synthetic challenges where byproduct formation can significantly impact yield and purity. This center leverages established chemical principles from related transformations to provide field-proven insights, helping you navigate these complexities with confidence. Our focus is on explaining the causality behind experimental outcomes and providing robust, self-validating protocols to ensure the integrity of your results.
Section 1: Common Synthetic Pathways and Critical Control Points
The synthesis of this compound is typically achieved through a multi-step sequence. A common and logical approach involves the formation of an α,β-unsaturated carbonyl intermediate (a chalcone or cinnamic acid derivative), followed by selective reduction. Understanding this pathway is crucial for identifying potential byproduct origins.
A plausible synthetic route begins with a suitably substituted phenol, proceeds through a condensation reaction to build the carbon backbone, and concludes with a selective hydrogenation. Each stage is a critical control point where reaction conditions dictate the final product's purity.
Technical Support Center: Stability of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your experimental compounds. This guide is structured to address common challenges and provide scientifically grounded solutions to ensure the accuracy and reproducibility of your results.
Introduction to the Stability of this compound
This compound is a phenolic compound, and like many molecules in this class, its stability in solution can be influenced by a variety of environmental factors. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the phenyl ring creates a unique chemical environment that can affect its susceptibility to degradation. Understanding these potential stability issues is paramount for accurate experimental design and data interpretation.
Key factors that can impact the stability of this compound in solution include:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation or promote oxidation.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic ring.
-
Solvent: The choice of solvent can influence the solubility and stability of the compound.
This guide will walk you through troubleshooting common stability-related observations and provide protocols for assessing the stability of your solutions.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter several issues during the handling and use of this compound solutions. The following table outlines common problems, their probable causes, and recommended solutions.
| Observed Problem | Probable Cause | Troubleshooting & Preventative Measures |
| Loss of Potency or Activity | Degradation of the parent compound. | Solution: 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. 3. Use a stability-indicating analytical method, such as HPLC-UV, to quantify the concentration of the active compound before use.[1][2][3][4][5] Prevention: 1. Prepare solutions in degassed solvents to minimize oxidation. 2. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 3. Maintain a low storage temperature. |
| Change in Solution Color (e.g., yellowing, browning) | Oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-type structures. | Solution: 1. Discard the discolored solution as it indicates significant degradation. 2. Prepare a fresh solution using an antioxidant (e.g., ascorbic acid, BHT) at a low concentration, if compatible with the experimental system. Prevention: 1. Purge the solvent with an inert gas (e.g., nitrogen, argon) before dissolving the compound. 2. Store solutions under an inert atmosphere. 3. Avoid exposure to air and light. |
| Precipitate Formation | Poor solubility or degradation leading to insoluble products. | Solution: 1. Gently warm the solution and sonicate to attempt redissolution. If the precipitate remains, it may be a degradation product. 2. Filter the solution through a 0.22 µm syringe filter before use, and re-quantify the concentration. Prevention: 1. Ensure the chosen solvent has adequate solubilizing capacity for the desired concentration. 2. Adjust the pH of the solution to improve solubility if the compound has ionizable groups. 3. Store solutions at appropriate temperatures to prevent precipitation upon cooling. |
| Inconsistent Experimental Results | Variable degradation of the compound between experiments. | Solution: 1. Standardize the solution preparation and handling protocol. 2. Implement a routine quality control check of the solution's concentration and purity using a validated analytical method. Prevention: 1. Prepare a large, single batch of the stock solution and aliquot for individual experiments to ensure consistency. 2. Document all solution preparation parameters, including solvent, pH, and storage conditions. |
Experimental Protocols
To ensure the integrity of your experiments, it is crucial to employ methods that can assess the stability of your this compound solutions.
Protocol 1: Preparation of a Standard Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in a suitable, high-purity solvent (e.g., DMSO, ethanol, or a buffer of choice). To minimize oxidation, use a solvent that has been previously degassed by sparging with nitrogen or argon for 15-20 minutes.
-
Vortexing/Sonication: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in amber glass vials at -20°C or -80°C. For working solutions, prepare fresh dilutions from the stock solution immediately before use.
Protocol 2: Stability-Indicating HPLC-UV Method for Purity Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact parent compound from its potential degradation products.[1][2][3][4][5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes. This may need to be optimized based on the observed degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (a wavelength scan from 200-400 nm is recommended to find the absorbance maximum).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard to determine the retention time of the parent compound.
-
Inject your sample solution (e.g., from a stability study) to be tested.
-
Analyze the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of the parent compound can be used to quantify its concentration and assess any loss over time.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
While specific degradation pathways for this exact molecule are not extensively published, based on its structure as a fluorinated phenolic compound, the most probable degradation pathways are oxidation of the phenol ring and photodegradation . Oxidation can lead to the formation of quinone-like structures, often resulting in a color change of the solution. Photodegradation, particularly under UV light, can lead to the cleavage of the C-F bond, releasing fluoride ions, and potentially other rearrangements of the molecule.[6]
Q2: How does pH affect the stability of the compound?
The stability of phenolic compounds is often pH-dependent. At higher (alkaline) pH, the phenolic hydroxyl group is deprotonated to a phenoxide ion, which is more susceptible to oxidation. Therefore, solutions at neutral to acidic pH are generally more stable. However, extreme acidic conditions could potentially catalyze other degradation reactions. It is recommended to determine the optimal pH for your specific application and buffer system through a preliminary stability study.
Q3: Can I autoclave solutions of this compound?
No, it is not recommended to autoclave solutions of this compound. The high temperatures and pressures of autoclaving can significantly accelerate thermal degradation. Sterilization, if required, should be performed by filtration through a 0.22 µm filter.
Q4: How can I monitor for degradation if I don't have access to an HPLC?
While HPLC is the gold standard for stability-indicating analysis, you can use a UV-Vis spectrophotometer for a preliminary assessment. A change in the UV spectrum, such as a shift in the maximum absorbance wavelength or a change in the overall shape of the spectrum, can indicate degradation. A simple visual inspection for color change is also a useful, albeit less sensitive, indicator of oxidation.
Q5: Are there any known incompatible solvents or additives?
Avoid strong oxidizing agents as they will directly degrade the phenolic ring. Also, be cautious with highly reactive reagents that could interact with the hydroxyl or carboxylic acid groups. If you are unsure about compatibility, it is best to perform a small-scale pilot experiment.
Visualizing Potential Degradation
To aid in understanding the potential instability of this compound, the following diagram illustrates the key factors that can lead to its degradation.
References
-
Enhanced Sorption and Photodegradation of Chlorophenol Over Fluoride-Loaded TiO2. PubMed. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Forced Degradation Studies. ResearchGate. [Link]
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]
-
Substitution Effects on the Reactivity and Thermostability of Five- Membered Ring Fluorides. Semantic Scholar. [Link]
-
Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. ResearchGate. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. [Link]
-
A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges. National Institutes of Health. [Link]
-
Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. RSC Publishing. [Link]
-
Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys. MDPI. [Link]
-
Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. ResearchGate. [Link]
Sources
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced sorption and photodegradation of chlorophenol over fluoride-loaded TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Arylpropanoic Acids
Introduction
The strategic incorporation of fluorine into arylpropanoic acids has become a cornerstone of modern drug discovery and development.[1][2][3] Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a critical tool for medicinal chemists.[1][2][3] However, the synthesis of these valuable compounds is not without its challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the reaction conditions for the synthesis of fluorinated arylpropanoic acids. Drawing on established principles and recent advancements in fluorine chemistry, this document aims to provide practical, evidence-based solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of fluorinated arylpropanoic acids, providing concise and actionable answers.
Q1: What are the primary methods for introducing fluorine into an arylpropanoic acid scaffold?
A1: The two main strategies are nucleophilic and electrophilic fluorination.[4] Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻), while electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to a nucleophilic site on the molecule.[4] The choice between these methods depends on the specific substrate and the desired regioselectivity.
Q2: How do I select the most appropriate fluorinating agent for my specific reaction?
A2: The selection of a fluorinating agent is critical and depends on several factors, including the nature of the substrate and the desired transformation.
-
For α-fluorination of the propanoic acid chain: Electrophilic fluorinating agents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly used.[5][6] These reagents are effective for the fluorination of enolates or their equivalents.
-
For fluorination of the aryl ring: This can be more challenging and often requires multi-step sequences. One common approach is a Balz-Schiemann reaction on an amino-substituted arylpropanoic acid precursor.[7] More modern methods involve the palladium-catalyzed fluorination of arylboronic acids or their derivatives.[8][9]
-
Deoxyfluorination of a hydroxy-arylpropanoic acid: Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® can replace a hydroxyl group with fluorine.[5]
Q3: My fluorination reaction is giving low yields. What are the first things I should check?
A3: Low yields in fluorination reactions often stem from a few common issues:
-
Moisture: Many fluorinating agents are highly sensitive to moisture.[5] Ensure all glassware is rigorously dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is also crucial.[5]
-
Reagent Quality: The activity of fluorinating agents can degrade over time. It is important to use fresh, high-quality reagents.
-
Temperature Control: Fluorination reactions can be highly exothermic and temperature-sensitive.[5] Starting the reaction at a low temperature (e.g., -78 °C) and slowly warming to the desired temperature can improve yields and minimize side reactions.[5]
Q4: I am observing the formation of multiple fluorinated products. How can I improve the selectivity of my reaction?
A4: Achieving high selectivity can be challenging, especially when multiple reactive sites are present.
-
Control Stoichiometry: Carefully controlling the stoichiometry of the fluorinating agent is crucial to avoid over-fluorination.[5] Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the fluorinating agent can sometimes favor the mono-fluorinated product.[5]
-
Protecting Groups: If there are other reactive functional groups in your molecule, consider using protecting groups to block unwanted reactions.
-
Catalyst and Ligand Choice: In transition-metal-catalyzed fluorinations, the choice of catalyst and ligand can have a profound impact on regioselectivity. Screening different catalyst/ligand combinations is often necessary.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis of fluorinated arylpropanoic acids.
Problem 1: Low or No Conversion to the Desired Fluorinated Product
| Potential Cause | Suggested Solution | Scientific Rationale |
| Inactive Fluorinating Agent | Use a fresh bottle of the fluorinating agent or test its activity on a known, reliable substrate. | Fluorinating agents, especially electrophilic ones, can decompose upon storage, leading to a loss of reactivity. |
| Insufficient Activation of the Substrate | For α-fluorination, ensure complete enolate formation by using a suitable base (e.g., LDA, NaHMDS) and appropriate reaction time and temperature.[10] | Incomplete deprotonation will result in unreacted starting material. The pKa of the α-proton must be considered when selecting the base. |
| Inappropriate Solvent | The choice of solvent is critical. For nucleophilic fluorinations, polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the fluoride ion. For some electrophilic fluorinations, less polar solvents like dichloromethane (DCM) may be preferred.[5] | The solvent can significantly influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction rate and outcome.[11] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require cryogenic temperatures to control selectivity, while others may need heating to overcome the activation energy barrier. | Reaction kinetics are highly dependent on temperature. A systematic temperature screen can help identify the optimal conditions. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution | Scientific Rationale |
| Elimination (in Deoxyfluorination) | Lower the reaction temperature and use a less polar solvent.[5] | Elimination is often favored at higher temperatures. Less polar solvents can disfavor the formation of charged intermediates that lead to elimination. |
| Over-fluorination | Use a stoichiometric amount or a slight excess of the substrate relative to the fluorinating agent. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[5] | The mono-fluorinated product can sometimes be more reactive than the starting material, leading to the formation of di- or tri-fluorinated species. |
| Hydrolysis of the Fluorinating Agent | Ensure strictly anhydrous conditions by using oven-dried glassware, anhydrous solvents, and an inert atmosphere.[5] | Water can react with and deactivate many fluorinating agents, leading to the formation of byproducts and reduced yields.[5] |
| Protodeborylation (in Pd-catalyzed fluorination of arylboronic acids) | Minimize sources of protons in the reaction mixture. Use anhydrous solvents and reagents. Deuterium labeling studies can help identify the source of the proton.[12] | The C-B bond of arylboronic acids can be cleaved by protons, leading to the formation of the corresponding arene as a side product.[12] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution | Scientific Rationale |
| Co-elution with Starting Material or Byproducts | Optimize the chromatographic conditions (e.g., solvent system, gradient, stationary phase). Derivatization of the carboxylic acid to an ester may alter its chromatographic behavior and facilitate separation. | The polarity of fluorinated compounds can be similar to their non-fluorinated precursors, making chromatographic separation challenging. |
| Product is an Oil or Difficult to Crystallize | Consider converting the carboxylic acid to a salt (e.g., sodium or ammonium salt) which may be a crystalline solid. Purification by preparative HPLC is another option. | The physical properties of the product can make isolation difficult. Conversion to a derivative can sometimes aid in purification. |
| Residual Fluorinated Reagent or Byproducts | Choose a purification method that effectively removes the specific impurities. For example, an aqueous wash can remove water-soluble byproducts. Fluorous solid-phase extraction (F-SPE) can be used to separate highly fluorinated compounds.[13] | The byproducts of fluorination reactions can be diverse. Understanding their chemical properties is key to selecting an effective purification strategy. |
Experimental Protocols & Workflows
General Protocol for α-Fluorination of an Arylpropanoic Acid using Selectfluor®
This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the arylpropanoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq.) in THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Fluorination: In a separate flask, dissolve Selectfluor® (1.1 eq.) in anhydrous dimethylformamide (DMF). Add the Selectfluor® solution dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired α-fluorinated arylpropanoic acid.
Workflow for Troubleshooting Low Yield in a Fluorination Reaction
Caption: A decision-making workflow for troubleshooting low yields in fluorination reactions.
Data Presentation
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Acronym | Typical Substrates | Advantages | Disadvantages |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Enolates, enol ethers, aromatic compounds | High thermal stability, easy to handle solid | Lower reactivity compared to other agents |
| N-Fluorobenzenesulfonimide | NFSI | Enolates, carbanions | High reactivity, good for challenging substrates | Can be more difficult to handle, potential for side reactions |
| N-Fluorodibenzenesulfonimide | N-FDBS | Similar to NFSI | High reactivity | Similar to NFSI |
Conclusion
The synthesis of fluorinated arylpropanoic acids is a dynamic and evolving field. While challenges exist, a systematic and informed approach to reaction optimization can lead to successful outcomes. This guide provides a foundation for troubleshooting common issues and serves as a starting point for developing robust and efficient synthetic methods. By understanding the underlying principles of fluorine chemistry and carefully considering the choice of reagents and reaction conditions, researchers can unlock the full potential of this important class of molecules.
References
- Singh, A., & Sharma, S. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry.
- Groves, J. T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Hooker, J. M., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research.
- Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development.
- Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. DASH (Harvard).
- Fan, G., et al. (2021). Preparation of fluorinated covalent organic polymers at room temperature for removal and detection of perfluorinated compounds. ResearchGate.
- BenchChem. (2025). Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.
- Kim, D., et al. (2015). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules.
- N.A. (2000). Synthesis and Optical Resolution of 2-Aryl-2-fluoropropionic Acids, Fluorinated Analogues of Non-steroidal Anti-inflammatory Drugs (NSAIDs). Scilit.
- MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Organofluorine / Alfa Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. Wordpress.
- Reddit. (2023). Help on tricky electrophilic fluorination. r/Chempros.
- Hartwig, J. F. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society.
- Scilit. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Scilit.
- Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. Organic Chemistry Portal.
- Oreate AI. (2026). Research Progress and Applications of Aryl Fluorination Reactions. Oreate AI Blog.
Sources
- 1. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | Scilit [scilit.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Fluoroarene synthesis by fluorination or substitution [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid - Stability and Degradation Product Analysis
This technical guide is designed for researchers, scientists, and drug development professionals working with 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid. Here, we provide a comprehensive resource for understanding its stability profile, predicting potential degradation products, and troubleshooting common experimental challenges. Our approach is rooted in established principles of chemical degradation, forced degradation studies, and advanced analytical techniques.
Introduction to the Stability of this compound
This compound is a substituted phenylpropanoic acid. Its stability is influenced by the interplay of its three key structural features: the phenolic hydroxyl group, the propanoic acid side chain, and the fluorine substituent on the aromatic ring. Understanding the inherent reactivity of these groups is fundamental to predicting and controlling its degradation.
-
Phenolic Hydroxyl Group: This group is susceptible to oxidation, which can be accelerated by factors such as pH, light, and the presence of metal ions. Phenols can oxidize to form colored quinone-type structures or undergo further reactions leading to polymerization or ring cleavage.[1][2][3]
-
Propanoic Acid Side Chain: While generally stable, the carboxylic acid moiety can potentially undergo decarboxylation under harsh thermal stress, although this is not typically a facile process for phenylpropanoic acids.[4]
-
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, potentially affecting the sites of oxidative attack and the overall stability of the molecule.[5]
For any new drug substance, regulatory bodies like the International Council for Harmonisation (ICH) recommend forced degradation studies to understand its intrinsic stability and to develop stability-indicating analytical methods.[2][6][7]
Predicted Degradation Pathways
Based on the functional groups present in this compound and known degradation mechanisms of similar compounds, we can anticipate several primary degradation pathways under stress conditions.
Oxidative Degradation
Oxidative degradation is a major anticipated pathway due to the presence of the electron-rich phenol ring.[1][3] Common laboratory conditions to simulate this involve exposure to hydrogen peroxide.
Potential Products:
-
Hydroxylation: Addition of one or more hydroxyl groups to the aromatic ring. The position of hydroxylation will be directed by the existing substituents.
-
Quinone Formation: Oxidation of the phenol to a quinone-like structure. This is often associated with the formation of colored degradants.
-
Ring Cleavage: Under more aggressive oxidative conditions, the aromatic ring can be cleaved to form smaller aliphatic acids.
-
Polymerization: Oxidative coupling of phenolic radicals can lead to the formation of higher molecular weight oligomers or polymers.
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. onyxipca.com [onyxipca.com]
- 7. rjptonline.org [rjptonline.org]
solubility problems of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid in organic solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid (CAS No. 1261674-98-9). This document is designed for researchers, chemists, and drug development professionals who are working with this compound and may encounter challenges related to its solubility in organic solvents. Our goal is to provide you with practical, science-backed troubleshooting strategies and answers to frequently asked questions to ensure the smooth progress of your experiments.
Introduction: Understanding the Molecule
This compound is a substituted phenylpropanoic acid. Its structure, featuring a carboxylic acid group, a phenolic hydroxyl group, and an electron-withdrawing fluorine atom, dictates its physicochemical properties and, consequently, its solubility profile. The presence of both hydrogen bond donors (-OH, -COOH) and acceptors (-OH, -COOH, F) suggests a preference for polar solvents. However, the aromatic ring provides a non-polar character, leading to complex solubility behaviors that can be challenging to predict. This guide will help you navigate these complexities.
Physicochemical Profile
Understanding the fundamental properties of a compound is the first step in troubleshooting solubility. While extensive experimental data for this specific molecule is not widely published, we can infer a profile based on its structure and data from analogous compounds.
| Property | Value / Prediction | Scientific Rationale & Implications |
| Molecular Formula | C₉H₉FO₃ | The formula indicates a relatively small molecule with heteroatoms (Oxygen, Fluorine) that contribute to its polarity. |
| Molecular Weight | 184.16 g/mol [1] | A low molecular weight generally favors solubility, as smaller molecules are more easily solvated.[2] |
| Predicted pKa | Carboxylic Acid: ~4-5Phenolic Hydroxyl: ~9-10 | The carboxylic acid is the primary acidic center and will readily deprotonate under basic conditions to form a highly polar carboxylate salt, dramatically increasing aqueous solubility.[3][4] The phenolic hydroxyl is much less acidic. |
| Predicted LogP | ~1.5 - 2.0 | This value suggests a moderate lipophilicity. The compound is not extremely non-polar, but the aromatic ring and propanoic chain reduce its solubility in water compared to smaller polar molecules. It indicates a preference for moderately polar organic solvents over non-polar hydrocarbons or water. |
Troubleshooting Guide for Solubility Issues
This section addresses specific problems you might encounter in the lab. The solutions are presented in a question-and-answer format, focusing on the underlying scientific principles.
Q1: My compound won't dissolve in a non-polar solvent (e.g., hexane, toluene). Why is this happening and what can I do?
Probable Cause: This is expected behavior due to a polarity mismatch. The principle of "like dissolves like" is fundamental to solubility. Your compound has multiple polar functional groups—a carboxylic acid and a hydroxyl group—that can form strong hydrogen bonds. Non-polar solvents like hexane lack any polar character and cannot form these favorable interactions, making solvation energetically unfavorable.
Solution Pathway:
-
Switch Solvents: Discontinue use of non-polar solvents.
-
Select a Polar Solvent: Choose a solvent capable of hydrogen bonding. The best choices are polar protic solvents (e.g., methanol, ethanol) or highly polar aprotic solvents (e.g., DMSO, DMF).[5][6]
Q2: I'm observing poor solubility in a polar aprotic solvent like acetone or ethyl acetate. How can I improve it?
Probable Cause: While these solvents are polar, they are only hydrogen bond acceptors. The crystal lattice energy of your solid compound, held together by strong hydrogen bonds between the carboxylic acid and hydroxyl groups, may be too high to be overcome by the solvent-solute interactions in these specific solvents at room temperature.[7]
Solution Pathway:
-
Introduce Energy: Gently warm the mixture. Increasing the temperature provides the energy needed to break the solute-solute interactions in the crystal lattice.[5][8] Always check for compound stability at higher temperatures.
-
Apply Mechanical Energy: Use a vortex mixer or an ultrasonic bath (sonication). This helps to break down particle aggregates and increases the surface area available for solvation.[9]
-
Use a Co-solvent: Add a small percentage (5-10%) of a more powerful polar protic solvent like methanol or a highly polar solvent like DMSO to the acetone or ethyl acetate. This can disrupt the solute's crystal lattice more effectively.[9][10]
Q3: The compound is only sparingly soluble even in alcohols (methanol, ethanol). What are my next steps?
Probable Cause: If solubility is limited even in polar protic solvents, it suggests very strong intermolecular forces in the solid state or that you have reached the saturation limit. Phenolic acids are known to exhibit varied solubility in alcohols depending on their specific structure.[5]
Solution Pathway:
-
Switch to a "Universal" Organic Solvent: Move to a more powerful polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are excellent solvents for a wide range of organic molecules, including those with multiple hydrogen bonding groups.
-
Employ pH Modification: This is the most effective technique for compounds with acidic functional groups. By adding a base, you can deprotonate the carboxylic acid, forming a salt. This ionic form is significantly more polar and will readily dissolve in polar solvents, especially those containing even small amounts of water.[3][4] (See Protocol 2 below).
Q4: My compound precipitated out of solution after I initially got it to dissolve. What happened?
Probable Cause: This is typically due to one of two reasons:
-
Temperature Change: You may have created a supersaturated solution by heating it to achieve dissolution. As the solution cooled to room temperature, the solubility limit decreased, causing the excess solute to crash out.
-
Solvent Evaporation or pH Change: A change in the solvent composition (e.g., evaporation of a volatile co-solvent) or an unintended shift in pH could also reduce solubility.
Solution Pathway:
-
Re-dissolve and Dilute: Gently warm the solution to re-dissolve the precipitate. Then, add more solvent to bring the concentration below the saturation point at room temperature.
-
Maintain Temperature: If your experiment allows, maintain the solution at the elevated temperature at which it was prepared.
-
Check and Buffer pH: If you used pH modification, ensure the pH remains in the basic range where the compound is in its soluble salt form. Consider using a buffer if your downstream application is sensitive to pH changes.
Visual Troubleshooting Workflow
The following diagram outlines a logical sequence of steps to address solubility challenges with this compound.
Caption: A step-by-step decision tree for troubleshooting solubility problems.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for dissolving this compound?
For initial trials, polar protic solvents such as methanol or ethanol are recommended.[6][11] They are effective at solvating both the hydroxyl and carboxylic acid groups. If solubility is insufficient, DMSO is an excellent second choice due to its high polarity.
Q2: How does temperature affect the solubility of this compound?
For most solid solutes, solubility increases with temperature.[8] This is because the additional thermal energy helps overcome the forces holding the crystal lattice together. However, be cautious: prolonged exposure to high temperatures can potentially cause degradation, especially of the phenolic group, which can be susceptible to oxidation.
Q3: Can I use co-solvents to improve solubility?
Yes, co-solvency is a powerful and common technique.[9][10] The goal is to use a mixture of solvents to achieve a polarity profile that is optimal for the solute. For example, if your compound is in a moderately polar solvent like dichloromethane (DCM) for a reaction but is not fully soluble, adding a small amount of methanol can significantly improve solubility.
Q4: Are there any known stability issues I should be aware of when dissolving this compound?
While specific stability data is limited, general knowledge of phenolic acids suggests two main considerations:
-
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, which is often accelerated by high pH, temperature, and the presence of metal ions. It is good practice to use fresh solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.
-
Decarboxylation: While less common under typical lab conditions, some phenolic acids can undergo decarboxylation at very high temperatures.
Q5: What safety precautions should I take when handling this compound?
As with any laboratory chemical, proper safety protocols must be followed. Based on safety data sheets for similar hydroxyphenylpropanoic acids, the following precautions are advised:[12][13][14][15]
-
Wear standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
The compound may cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.
Experimental Protocols
Protocol 1: Step-by-Step Guide for Solubility Determination (Shake-Flask Method)
This protocol provides a reliable method for determining the equilibrium solubility of the compound in a given solvent.
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial. "Excess" means adding enough solid so that undissolved particles are clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Be careful not to disturb the solid at the bottom.
-
Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent artificially high results.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.
Protocol 2: Method for Enhancing Solubility using pH Adjustment
This protocol describes how to dissolve the compound by converting it to its more soluble salt form.
-
Solvent Selection: Choose a polar protic solvent in which the salt form is likely soluble, such as water, methanol, or an ethanol/water mixture.
-
Dispersion: Add the desired mass of this compound to the chosen solvent. It will likely form a suspension or slurry.
-
Basification: While stirring, add a suitable base dropwise.
-
For aqueous solutions, 1 M sodium hydroxide (NaOH) is effective.
-
For organic solutions, a strong organic base like triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU) can be used.
-
-
Observation: Continue adding the base until all the solid material dissolves, indicating the formation of the carboxylate salt. The solution should become clear.
-
pH Check: If using an aqueous system, check the pH to ensure it is sufficiently basic (typically pH > 7) to keep the compound in its deprotonated form.
-
Caution: Be aware that a high pH may affect the stability of your compound or interfere with downstream applications. This method is not suitable for reactions that are sensitive to basic conditions.
References
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Journal of Reports in Pharmaceutical Sciences. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Methods of solubility enhancements. (2017). Slideshare. [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. [Link]
-
PubChem Compound Summary for CID 84670439, 3,3-Difluoro-3-(2-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Studies on the solubility of phenolic compounds. (2016). ResearchGate. [Link]
-
Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (2018). ResearchGate. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. [Link]
-
Solubility of Organic Compounds. (2023). University of Calgary. [Link]
-
Anwar, F., et al. (2013). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. International Food Research Journal. [Link]
-
de Souza, M. C., et al. (2014). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of the Brazilian Chemical Society. [Link]
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. (2014). ResearchGate. [Link]
-
Safety data sheet: 3-(3-hydroxyphenyl)propanoic acid. (2023). CPAchem. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
What is the standard pH of carboxylic acids?. (2021). Quora. [Link]
-
This compound. (n.d.). Xingheng. [Link]
Sources
- 1. This compound - CAS:1261674-98-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. cpachem.com [cpachem.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. synquestlabs.com [synquestlabs.com]
Technical Support Center: Troubleshooting GPR40 Agonist In Vitro Assays
Welcome to the technical support center for G-protein coupled receptor 40 (GPR40) agonist screening. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important metabolic target. As a receptor with complex signaling modalities, GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), presents unique challenges in vitro. This document provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity and success of your experiments.
Foundational Knowledge: The Complex Signaling of GPR40
Before troubleshooting any assay, it is critical to understand the nuanced signaling pathways of GPR40. Unlike simpler GPCRs, GPR40 activation does not follow a single, linear path. Its signaling is ligand-dependent, a phenomenon known as "biased agonism."
GPR40 is primarily known as a Gαq-coupled receptor.[1] Activation by endogenous ligands, such as long-chain fatty acids (LCFAs), initiates a canonical Gαq signaling cascade.[1] This involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for potentiating glucose-stimulated insulin secretion in pancreatic β-cells.[2][3]
However, studies have revealed that a subset of synthetic GPR40 agonists can also induce signaling through the Gαs pathway.[1] This leads to the activation of adenylyl cyclase, an increase in cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA) or Epac.[1] This dual Gαq/Gαs signaling can result in more robust physiological responses, such as enhanced incretin (GLP-1, GIP) secretion, compared to Gαq-only agonists.[1][4]
This signaling duality is the root of many assay development challenges. An assay designed to measure only one pathway (e.g., cAMP accumulation) may completely miss potent agonists that signal exclusively through the other (Gαq/calcium).
Caption: GPR40 dual signaling pathways.
Calcium Mobilization Assays
This is the most common functional assay for GPR40, directly measuring the consequence of Gαq activation. It typically uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) that reports changes in intracellular calcium concentration upon agonist stimulation.
Frequently Asked Questions & Troubleshooting
Q1: I don't see any response with my test compound, but my positive control works. What's wrong?
-
A1: Potential for Biased Agonism. Your compound may be a Gαs-biased agonist. GPR40 agonists exist that do not signal, or signal very weakly, through Gαq and therefore will not produce a calcium response.[1]
-
Validation Step: Test your compound in a cAMP accumulation assay to check for Gαs activity.
-
-
A2: Compound Solubility. Many GPR40 agonists are lipophilic. Poor solubility can dramatically reduce the effective concentration in your aqueous assay buffer.
-
Validation Step: Visually inspect your compound stock and final assay dilutions for precipitation. Measure the aqueous solubility if possible. Consider using a carrier like BSA (0.1% fatty acid-free BSA is common) or increasing the DMSO concentration (while keeping it below the level that affects cell health, typically <0.5%).[1]
-
-
A3: Low Receptor Expression. The cell line you are using may not express sufficient levels of GPR40 to produce a robust signal.
Q2: My dose-response curve is bell-shaped. The signal decreases at higher concentrations. Why?
-
A1: Receptor Desensitization. This is a classic phenomenon for GPCRs. At high agonist concentrations, rapid receptor phosphorylation and β-arrestin recruitment can uncouple the receptor from its G-protein, terminating the signal. This was observed for several GPR40 agonists in IP3 and cAMP assays.[1]
-
Validation Step: This is often an intrinsic property of the agonist-receptor interaction. Ensure your curve fitting model can accommodate a bell-shape to accurately determine EC50.
-
-
A2: Cell Toxicity. High concentrations of your compound may be causing cytotoxicity, leading to membrane disruption, ion gradient collapse, and loss of signal.
-
Validation Step: Perform a simple cytotoxicity assay (e.g., using CellTiter-Glo® or a trypan blue exclusion test) with the same compound concentrations and incubation time.
-
-
A3: Substrate Inhibition or Assay Artifact. At very high concentrations, some compounds can interfere with the fluorescent dye or plate reader optics.
-
Validation Step: Run a control plate where you add the high concentrations of your compound to cells after lysing them and releasing all calcium with a detergent like digitonin. If you still see a signal change, it's an artifact.
-
Q3: My signal-to-background (S/B) ratio is very low, making the data unreliable.
-
A1: Suboptimal Dye Loading. Insufficient loading of the calcium-sensitive dye will result in a weak signal.
-
Troubleshooting: Optimize dye concentration and loading time (e.g., 45-60 minutes at 37°C). Ensure you are using a PowerLoad™ concentrate and probenecid to improve dye retention.
-
-
A2: Low Cell Density or Poor Adherence. Fewer cells per well means less total signal.
-
Troubleshooting: Optimize cell seeding density. Ensure plates are coated if necessary (e.g., poly-D-lysine) to promote cell adherence.
-
-
A3: Assay Buffer Composition. The absence of extracellular calcium can blunt the response, as store-operated calcium entry contributes to the signal duration.
-
Troubleshooting: Ensure your assay buffer (e.g., HBSS) contains physiological levels of Ca2+ and Mg2+.
-
Reference Protocol: FLIPR Calcium Mobilization Assay
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing human GPR40 into black-walled, clear-bottom 96- or 384-well plates. Grow overnight to form a confluent monolayer.
-
Dye Loading: Aspirate growth media. Add 50 µL of Calcium Assay Dye solution (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Incubation: Incubate plates for 60 minutes at 37°C in the dark.
-
Compound Plate Preparation: Prepare a serial dilution of your test compounds and a reference agonist (e.g., TAK-875) in assay buffer.
-
Measurement: Place both the cell plate and compound plate into a FLIPR® Tetra or similar instrument.
-
Data Acquisition: Establish a baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: The instrument will automatically add 25 µL from the compound plate to the cell plate.
-
Signal Reading: Continue reading fluorescence for an additional 90-180 seconds to capture the full calcium transient.
-
Analysis: The response is typically quantified as the maximum peak height minus the baseline reading. Plot this response against compound concentration and fit to a four-parameter logistic equation to determine EC50.
Caption: Calcium mobilization assay workflow.
IP3 / IP-One Accumulation Assays
These assays provide a more direct and cumulative measure of Gαq pathway activation by quantifying the accumulation of the second messenger inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Frequently Asked Questions & Troubleshooting
Q1: My assay window is narrow and the data is highly variable.
-
A1: Insufficient Stimulation Time. Unlike the rapid calcium transient, IP1 accumulation is slow. Short incubation times will yield a poor signal.
-
Troubleshooting: Optimize your agonist incubation time. For GPR40, incubation times of 30-90 minutes are common.[1]
-
-
A2: LiCl Omission or Suboptimal Concentration. Lithium chloride (LiCl) is a critical reagent that blocks the degradation of IP1, allowing it to accumulate to detectable levels.
-
Troubleshooting: Ensure LiCl is included in the stimulation buffer at an optimized concentration (typically 10-50 mM).[1]
-
-
A3: Cell Health. Unhealthy cells will have compromised signaling machinery.
-
Troubleshooting: Ensure cells are not over-confluent and are within a healthy passage number range.
-
Q2: I see a high background signal in my non-stimulated (basal) wells.
-
A1: Constitutive Activity. The GPR40 construct or cell line may exhibit ligand-independent (constitutive) activity, leading to a high basal level of IP1.
-
Validation Step: Test a GPR40 inverse agonist or antagonist to see if it can reduce the basal signal.
-
-
A2: Serum Effects. Components in the serum of your cell culture medium can activate the receptor.
-
Troubleshooting: Ensure cells are washed thoroughly with serum-free buffer before the stimulation step.
-
cAMP Accumulation Assays
These assays are essential for identifying Gαs-biased or dual Gαq/Gαs agonists. They measure the accumulation of cAMP, typically using a competitive immunoassay format (e.g., HTRF, LANCE, ELISA).
Frequently Asked Questions & Troubleshooting
Q1: I am testing a known GPR40 agonist (like TAK-875), but I see no cAMP signal. Is my assay broken?
-
A1: This is Expected Behavior for Gαq-only Agonists. This is the most critical concept for GPR40 cAMP assays. Many potent GPR40 agonists, including endogenous fatty acids and compounds like TAK-875, are Gαq-biased and do not activate the Gαs pathway.[1] Your assay is likely working perfectly; it is correctly reporting that your agonist does not couple to Gαs.
-
Validation Step: Run a Gαq/Gαs dual agonist like AM-1638 or AM-5262 as a positive control.[1] These compounds should produce a robust cAMP signal in a GPR40-expressing cell line but not in the parental control line.
-
Q2: The cAMP signal is weak even with my dual-agonist positive control.
-
A1: Phosphodiesterase (PDE) Activity. PDEs are enzymes that rapidly degrade cAMP. High PDE activity in your cells will quickly eliminate the signal you are trying to measure.
-
Troubleshooting: The inclusion of a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), is mandatory for most cAMP assays.[1] Pre-incubate the cells with the PDE inhibitor for 15-30 minutes before adding the agonist.
-
-
A2: Low Gαs Coupling Efficiency. GPR40's coupling to Gαs is generally less efficient than its coupling to Gαq.
-
Troubleshooting: Consider using a signal amplification system or a cell line engineered for enhanced Gαs signaling (e.g., containing a promiscuous G-protein).
-
| Parameter | Calcium Mobilization | IP-One Assay | cAMP Assay |
| Pathway | Gαq | Gαq | Gαs |
| Signal Type | Kinetic, transient | Cumulative | Cumulative |
| Typical Duration | 1-3 minutes | 30-90 minutes | 15-60 minutes |
| Key Reagent | Calcium-sensitive dye | LiCl | PDE Inhibitor (e.g., IBMX) |
| Detects | Gαq-only & Dual Agonists | Gαq-only & Dual Agonists | Gαs-biased & Dual Agonists |
| Will Miss | Gαs-biased Agonists | Gαs-biased Agonists | Gαq-only Agonists |
Caption: Comparison of GPR40 Functional Assays.
Radioligand Binding Assays
Binding assays are crucial for determining a compound's affinity (Kd or Ki) for the receptor. They directly measure the interaction between a compound and the receptor, independent of downstream signaling.
Frequently Asked Questions & Troubleshooting
Q1: My test compound doesn't displace the radioligand. Does it not bind to GPR40?
-
A1: Allosteric Binding. GPR40 has complex binding sites. A compound may bind to a different ("allosteric") site than the radioligand. If the binding of your compound does not sterically hinder or negatively impact the binding of the radioligand, you will not see displacement.
-
Validation Step: The literature shows that Gαq-only and Gαq/Gαs agonists can bind to different sites or in different modes.[1] For example, the Gαq/Gαs agonist AM-1638 did not displace a Gαq-only radioligand.[1] You may need to use a different radioligand that binds to the same site as your compound class.
-
Q2: My test compound increases the binding of the radioligand. Is this an artifact?
-
A1: No, this is likely Positive Allosteric Modulation (PAM). This phenomenon is well-documented for GPR40.[1][4] The binding of your compound to an allosteric site can change the receptor's conformation in a way that increases the affinity of the primary binding site for the radioligand. This is a real and important pharmacological property.
-
Validation Step: Characterize this effect by performing a saturation binding experiment with the radioligand in the presence and absence of a fixed concentration of your PAM. The PAM should increase the Bmax and/or decrease the Kd of the radioligand.
-
Caption: Troubleshooting Decision Tree: No Agonist Response.
References
-
GPR40: A therapeutic target for mediating insulin secretion (Review) . Spandidos Publications. [Link]
-
Signaling pathway of GRP40 for insulin secretion. FFA binds to GPR40... . ResearchGate. [Link]
-
GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo . National Center for Biotechnology Information (NCBI). [Link]
-
Regulation and mechanism of action of FFAR1/GPR40 . The Physiological Society. [Link]
-
Optimization of GPR40 Agonists for Type 2 Diabetes . ACS Publications. [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders . Frontiers. [Link]
-
Optimization of GPR40 Agonists for Type 2 Diabetes . ACS Medicinal Chemistry Letters. [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes . National Center for Biotechnology Information (NCBI). [Link]
-
What are GPR40 agonists and how do they work? . Patsnap Synapse. [Link]
Sources
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. physoc.org [physoc.org]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid and its Non-fluorinated Analogue: A Guide for Researchers
In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the myriad of chemical alterations available to medicinal chemists, fluorination holds a prominent position due to its profound and often beneficial effects on a molecule's physicochemical and biological properties. This guide provides an in-depth, objective comparison of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid and its non-fluorinated parent compound, 3-(4-hydroxyphenyl)propanoic acid. We will explore how the introduction of a single fluorine atom can be expected to modulate activity, supported by experimental data for the non-fluorinated analogue and established principles of fluorine chemistry.
Introduction: The Subtle Power of Fluorine
The substitution of a hydrogen atom with fluorine, the most electronegative element, can dramatically alter a molecule's electronic distribution, acidity, lipophilicity, and metabolic stability.[1][2] These changes, in turn, can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. 3-(4-hydroxyphenyl)propanoic acid, a known antioxidant, anticancer, and antimicrobial scaffold, serves as an excellent lead compound for illustrating the transformative effects of fluorination.[2][3] By introducing a fluorine atom at the ortho position to the hydroxyl group, we can anticipate a cascade of changes that may enhance its therapeutic utility.
Physicochemical Properties: A Tale of Two Molecules
The biological activity of a small molecule is intrinsically linked to its physicochemical properties. Here, we compare the known experimental values for 3-(4-hydroxyphenyl)propanoic acid with the predicted properties of its 2-fluoro analogue.
| Property | 3-(4-hydroxyphenyl)propanoic acid (Experimental) | This compound (Predicted) | Rationale for Predicted Change |
| Molecular Weight | 166.17 g/mol | 184.16 g/mol | Addition of a fluorine atom. |
| Carboxylic Acid pKa | ~4.7 | < 4.7 | The strong electron-withdrawing inductive effect of the ortho-fluorine atom stabilizes the carboxylate anion, increasing acidity. |
| Phenolic pKa | ~10.1 | < 10.1 | The ortho-fluorine atom's inductive effect also stabilizes the phenoxide ion, making the phenolic proton more acidic. |
| LogP | ~1.16 | > 1.16 | Fluorine is more lipophilic than hydrogen, and its introduction is generally expected to increase the octanol-water partition coefficient. |
Table 1: Comparison of Physicochemical Properties.
The predicted decrease in the pKa of both the carboxylic acid and the phenolic hydroxyl group in the fluorinated analogue is a direct consequence of the powerful electron-withdrawing nature of the ortho-fluorine atom. This increased acidity can have profound implications for the molecule's interaction with biological targets and its absorption and distribution characteristics. The anticipated increase in lipophilicity (LogP) can influence membrane permeability and protein binding.
Anticipated Impact on Biological Activity: A Mechanistic Perspective
Antioxidant Activity
The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The predicted lower phenolic pKa of the fluorinated analogue suggests that the O-H bond is more polarized and potentially more labile, which could lead to enhanced radical scavenging activity.
Anticancer and Antimicrobial Activity
The anticancer and antimicrobial properties of 3-(4-hydroxyphenyl)propanoic acid derivatives have been documented.[2][3] The increased lipophilicity of the fluorinated analogue may enhance its ability to penetrate the cell membranes of cancer cells or microbes, potentially leading to increased potency. Furthermore, the altered electronic profile of the aromatic ring due to the fluorine substitution could influence its binding affinity to molecular targets within these cells.
The following diagram illustrates the potential impact of fluorination on the key properties influencing biological activity.
Figure 1: The cascading effect of ortho-fluorination on molecular properties and biological activity.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences and to directly compare the biological activities of these two compounds, a series of well-established in vitro assays should be performed.
Determination of Physicochemical Properties
1. pKa Determination by Potentiometric Titration:
-
Objective: To experimentally determine the acid dissociation constants (pKa) of the carboxylic acid and phenolic hydroxyl groups.
-
Protocol:
-
Prepare a 0.01 M solution of the test compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.
-
2. LogP Determination by Shake-Flask Method:
-
Objective: To determine the octanol-water partition coefficient (LogP).
-
Protocol:
-
Prepare a stock solution of the test compound in either water-saturated octanol or octanol-saturated water.
-
Mix equal volumes of the stock solution and the other immiscible solvent in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in each layer using UV-Vis spectroscopy or HPLC.
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
In Vitro Biological Assays
1. DPPH Radical Scavenging Assay (Antioxidant Activity):
-
Objective: To assess the free radical scavenging capacity.
-
Protocol:
-
Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Mix the test compound solutions with the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
2. Cell Viability Assay (Anticancer/Antimicrobial Activity):
-
Objective: To determine the cytotoxic effect on cancer cell lines or the inhibitory effect on microbial growth.
-
Protocol:
-
Culture the target cells (e.g., human cancer cell line or bacterial strain) in appropriate growth medium.
-
Seed the cells in a 96-well plate and allow them to adhere (for cancer cells) or grow to a certain density (for microbes).
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 24-72 hours for cancer cells, shorter for bacteria).
-
Add a viability reagent (e.g., MTT, resazurin) and incubate further.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells.
-
Calculate the IC50 or MIC (Minimum Inhibitory Concentration) value.
-
The following workflow diagram outlines the proposed experimental comparison.
Figure 2: Experimental workflow for the comparative analysis of fluorinated and non-fluorinated analogues.
Conclusion and Future Directions
The strategic incorporation of a fluorine atom at the ortho-position of 3-(4-hydroxyphenyl)propanoic acid is predicted to significantly alter its physicochemical properties, which in turn is likely to modulate its biological activity. The expected increase in acidity and lipophilicity may lead to enhanced antioxidant, anticancer, and antimicrobial efficacy. The experimental protocols outlined in this guide provide a robust framework for validating these predictions and elucidating the structure-activity relationship. Further investigations could also explore the impact of fluorination on the metabolic stability of this scaffold, which is a critical parameter in drug development. By systematically evaluating fluorinated analogues, researchers can unlock the full therapeutic potential of promising lead compounds.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Petraitienė, R., Petraitis, V., Mickevičius, V., & Naing, E. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(12), 2821.
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
- 1. nbinno.com [nbinno.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing GPR40 Agonist Potency In Vitro
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: GPR40 as a Key Target in Metabolic Disease
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target, particularly for type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium- to long-chain free fatty acids (FFAs).[1][2] This activation enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, a mechanism that promises effective glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[3][4][5] The unique, glucose-dependent nature of GPR40-mediated insulin release has driven substantial efforts in the discovery and development of synthetic small-molecule agonists.[2]
This guide provides a comparative analysis of various GPR40 agonists, focusing on their in vitro potency. We will delve into the underlying signaling pathways, present detailed protocols for key potency assays, and offer a data-driven comparison to aid researchers in selecting and characterizing compounds for their discovery programs.
The Complex Signaling Landscape of GPR40
The potency and efficacy of a GPR40 agonist are not merely a function of its binding affinity but are deeply intertwined with the specific signaling pathways it engages. While traditionally viewed as a Gαq-coupled receptor, recent findings reveal a more complex signaling profile involving Gαs and β-arrestin pathways, leading to the concept of "biased agonism."
Canonical Gαq Pathway: The primary and most well-characterized pathway involves the coupling of GPR40 to the Gαq subunit of the heterotrimeric G protein.[4][6]
-
Activation: Agonist binding induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The activated Gαq-GTP dissociates and stimulates phospholipase C (PLC).[2]
-
Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[2] This transient increase in cytosolic calcium is a critical step in potentiating insulin vesicle fusion and secretion.[7]
Non-Canonical Gαs and β-Arrestin Pathways: A subset of GPR40 agonists has been shown to engage pathways beyond Gαq, a phenomenon known as biased agonism.[8]
-
Gαs/cAMP Pathway: Certain agonists, such as AM-1638 and AM-5262, can also induce Gαs coupling, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).[7][8] This pathway is also known to powerfully stimulate insulin and incretin secretion.[8] In contrast, agonists like Fasiglifam (TAK-875) are considered "Gq-only" agonists.[8]
-
β-Arrestin Pathway: Agonist-bound GPR40 can also recruit β-arrestins. This interaction not only mediates receptor desensitization and internalization but can also initiate distinct signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK).[9] Some studies suggest that β-arrestin recruitment is a key contributor to GPR40-mediated GSIS, potentially more so than Gq signaling for certain agonists like Fasiglifam.[9]
The ability of an agonist to selectively activate one pathway over another has profound implications for its ultimate therapeutic effect, influencing not just insulin secretion but also the release of incretins like GLP-1 and GIP.[6][8]
Sources
- 1. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
The Impact of Fluorine Substitution on the Bioactivity of Phenylpropanoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This guide provides an in-depth technical comparison of fluorinated phenylpropanoic acids, a class of compounds renowned for their anti-inflammatory properties. By examining the structure-activity relationships (SAR), this guide aims to elucidate how the position of fluorine substitution on the phenyl ring influences the biological activity, with a focus on the inhibition of cyclooxygenase (COX) enzymes.
The Rationale for Fluorination in Phenylpropanoic Acid Derivatives
Phenylpropanoic acids, such as ibuprofen and flurbiprofen, are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] The introduction of fluorine, the most electronegative element, can profoundly alter the physicochemical properties of a molecule, including:
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid moiety, potentially influencing its interaction with the active site of target enzymes.
-
Lipophilicity (LogP): Fluorine substitution can modulate the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[3] This is a critical consideration in optimizing a drug candidate's pharmacokinetic profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can enhance the metabolic stability of a drug, leading to a longer half-life and improved bioavailability.
-
Conformational Effects: The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance. However, its electronic properties can influence the molecule's preferred conformation, which can be critical for binding to a biological target.
This guide will delve into how these fluorine-induced modifications translate into tangible differences in the anti-inflammatory activity of phenylpropanoic acid derivatives.
Comparative Analysis of COX Inhibition by Fluorinated Phenylpropanoic Acid Analogs
The therapeutic effects of NSAIDs are primarily mediated by the inhibition of the inducible COX-2 isoform, while the common gastrointestinal side effects are often associated with the inhibition of the constitutively expressed COX-1 isoform.[1][2] Therefore, developing selective COX-2 inhibitors is a major goal in anti-inflammatory drug design.
| Compound | Structure | R | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6h | 2-(4-(((4-chlorophenyl)thio)methyl)phenyl)propanoic acid | 4-chlorophenyl | 1.76 | 2.96 | 0.59 |
| 6l | 2-(4-(((4-fluorophenyl)thio)methyl)phenyl)propanoic acid | 4-fluorophenyl | 1.40 | 2.34 | 0.60 |
| Ibuprofen | (Standard) | >100 | >100 | - | |
| Nimesulide | (Standard) | 7.90 | 2.10 | 3.76 |
Data sourced from Çelebi et al. (2020)[4]
Interpretation of the Data:
The data reveals that the introduction of a fluorine atom at the para-position of the terminal phenyl ring (compound 6l ) leads to a potent, non-selective COX inhibitor. Notably, compound 6l demonstrates greater inhibitory activity against both COX-1 and COX-2 compared to the standard NSAID, ibuprofen.[4] Its potency against COX-2 is comparable to that of nimesulide, a known preferential COX-2 inhibitor.[4] The chloro-substituted analog (6h ) also exhibits strong, non-selective COX inhibition, with slightly lower potency than the fluoro-substituted compound.[4]
This comparison underscores the significant impact of halogen substitution on the biological activity of phenylpropanoic acid derivatives. The high electronegativity and ability to form favorable interactions within the enzyme's active site likely contribute to the enhanced potency of the fluorinated compound.
Mechanism of Action: The Role of COX Inhibition in Inflammation
The anti-inflammatory, analgesic, and antipyretic effects of phenylpropanoic acids stem from their ability to block the cyclooxygenase pathway. This pathway is initiated by the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into prostaglandins.
Caption: The Cyclooxygenase Pathway and the Site of Action of Fluorinated Phenylpropanoic Acids.
By inhibiting COX-1 and COX-2, fluorinated phenylpropanoic acids prevent the production of prostaglandins, thereby reducing the cardinal signs of inflammation.
Experimental Protocols for Evaluating Anti-Inflammatory Activity
To rigorously assess the structure-activity relationship of novel fluorinated phenylpropanoic acids, a combination of in vitro and in vivo assays is essential.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the potency of a compound to inhibit the activity of the two COX isoforms.
Principle:
The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction is monitored spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the appropriate buffer.
-
Prepare a solution of arachidonic acid (substrate) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions or a vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid and chromogenic substrate solution.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable software.
-
Caption: Workflow for the In Vitro COX Inhibition Assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible animal model for evaluating the acute anti-inflammatory activity of compounds.[5]
Principle:
The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Administer the test compound or vehicle control orally or intraperitoneally at a predetermined time before carrageenan injection (e.g., 60 minutes).
-
-
Induction of Inflammation:
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema for each animal at each time point using the formula: % Edema = [(Vt - V0) / V0] x 100 where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Synthesis of Fluorinated Phenylpropanoic Acids
The synthesis of fluorinated phenylpropanoic acids can be achieved through various synthetic routes. A common approach involves the methylation of a fluorinated phenylacetonitrile followed by hydrolysis.
Example: Synthesis of 2-(4-Fluorophenyl)propanoic Acid
This synthesis can be adapted from the procedure for 2-phenylpropionic acid.[6]
-
Monomethylation of 4-Fluorophenylacetonitrile:
-
4-Fluorophenylacetonitrile is reacted with a methylating agent such as dimethyl carbonate in the presence of a base like potassium carbonate at an elevated temperature. This step selectively introduces a methyl group at the α-position to the nitrile.
-
-
Hydrolysis of 2-(4-Fluorophenyl)propionitrile:
-
The resulting 2-(4-fluorophenyl)propionitrile is then hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification with a strong acid such as hydrochloric acid.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid: A Comparative In Vivo Efficacy Guide
For researchers and drug development professionals, the journey from a novel chemical entity to a clinically viable drug is paved with rigorous preclinical evaluation. This guide provides a comprehensive comparative analysis of the potential in vivo efficacy of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid. In the absence of direct published studies on this specific molecule, we will leverage its structural similarities to two well-established classes of therapeutic agents: G protein-coupled receptor 40 (GPR40) agonists for metabolic diseases and non-steroidal anti-inflammatory drugs (NSAIDs) for inflammatory conditions. This guide will delve into the potential mechanisms of action, present relevant in vivo data from analogous compounds, and detail the experimental protocols necessary for such evaluations.
Introduction: The Phenylpropanoic Acid Scaffold
The phenylpropanoic acid moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. Its versatility allows for a wide range of pharmacological activities depending on the substitutions on the phenyl ring and the propanoic acid chain. The subject of this guide, this compound, possesses key structural features—a fluorine atom and a hydroxyl group—that suggest potential interactions with biological targets implicated in metabolic and inflammatory pathways.
Part 1: Potential as a GPR40 Agonist for Type 2 Diabetes
The presence of a phenylpropanoic acid core is a hallmark of a class of drugs that target G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion[1][2]. Synthetic GPR40 agonists have shown promise in managing type 2 diabetes by enhancing insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia[3].
Mechanism of Action: GPR40-Mediated Insulin Secretion
GPR40 activation by agonists initiates a signaling cascade through Gαq/11, leading to increased intracellular calcium and the generation of diacylglycerols. This cascade ultimately results in the potentiation of insulin secretion from pancreatic β-cells when blood glucose levels are elevated[1].
Comparative In Vivo Efficacy Data
Studies on loxoprofen and its derivatives provide a good benchmark for potential anti-inflammatory efficacy. For instance, loxoprofen has demonstrated potent anti-inflammatory effects in the carrageenan-induced paw edema model in rats. [4][5]Fluorinated derivatives of loxoprofen have shown equivalent anti-inflammatory effects with a reduced incidence of gastric lesions, a common side effect of NSAIDs. [6][7]
| Compound/Drug | Animal Model | Key Efficacy Endpoint | Result |
|---|---|---|---|
| Hypothetical: this compound | Rat Carrageenan-Induced Paw Edema | Reduction in paw volume | To be determined |
| Loxoprofen | Rat Carrageenan-Induced Paw Edema | Significant reduction in paw edema |[4] ID50 values reported in the literature |[5] | Fluorinated Loxoprofen Derivatives | Rat Carrageenan-Induced Paw Edema | Equivalent anti-inflammatory effect to loxoprofen |[6] Reduced gastric ulcerogenic activity |[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for assessing the acute anti-inflammatory activity of novel compounds.
Step-by-Step Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Fasting: Fast the animals for a few hours before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Compound Administration: Administer the test compound, this compound, or the vehicle control orally.
-
Induction of Edema: After a set time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion
While direct in vivo efficacy data for this compound is not currently available in the public domain, its chemical structure strongly suggests potential therapeutic applications in both metabolic diseases and inflammation. By acting as a GPR40 agonist, it could offer a novel approach to managing type 2 diabetes with a favorable safety profile. Alternatively, as an NSAID, its fluorine substitution may confer enhanced anti-inflammatory properties with reduced gastrointestinal side effects.
The experimental protocols detailed in this guide provide a clear roadmap for the preclinical evaluation of this compound. The definitive assessment of its in vivo efficacy and a direct comparison to known drugs will ultimately depend on the data generated from such studies. This guide serves as a foundational framework for researchers and drug developers to embark on the exciting journey of exploring the full therapeutic potential of this promising molecule.
References
-
Burant, C. F. (2013). Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. Diabetes Care, 36(Suppl 2), S153–S159. [Link]
-
Cornall, A. M., et al. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Journal of Physiology-Endocrinology and Metabolism, 304(12), E1283-E1293. [Link]
-
Lin, D. C., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1005715. [Link]
-
Zhou, Y., et al. (2013). Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 4(10), 982-986. [Link]
-
Kuranov, S., et al. (2020). Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. Molecules, 25(22), 5468. [Link]
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776. [Link]
-
Takahashi, Y., et al. (2011). Synthesis and biological evaluation of loxoprofen derivatives. Bioorganic & Medicinal Chemistry, 19(11), 3463-3473. [Link]
-
Patsnap. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]
-
Li, X., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. Molecules, 29(21), 5035. [Link]
-
Hudson, B. D., et al. (2017). Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist. Bioorganic & Medicinal Chemistry Letters, 27(5), 1278-1283. [Link]
-
Kuranov, S. O., et al. (2020). Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. ResearchGate. [Link]
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Semantic Scholar. [Link]
-
Zhukova, N. A., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4697. [Link]
- European Patent Office. (2010). Loxoprofen derivative and pharmaceutical containing same.
-
Okuyama, S., & Hashimoto, S. (1988). Anti-inflammatory, analgesic and antipyretic activities of loxoprofen sodium given intramuscularly in animals. Japanese Journal of Pharmacology, 48(2), 225-233. [Link]
-
Hiranuma, T., et al. (1984). Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory drug. Japanese Journal of Pharmacology, 36(2), 239-248. [Link]
-
Sharma, A., et al. (2021). Inhibition of NLRP3-inflammasome mediated IL-1β release by phenylpropanoic acid derivatives: in-silico and in-vitro approach. Journal of Biomolecular Structure & Dynamics, 39(3), 964-976. [Link]
-
Ali, A., et al. (2018). Quantitative analysis of loxoprofen sodium loaded microspheres comprising pectin and its thiolated conjugates: In-vivo evaluation of their sustained release behavior. Saudi Pharmaceutical Journal, 26(7), 945-953. [Link]
-
Takahashi, Y., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. [Link]
-
Harrak, Y., et al. (2007). In vivo and in vitro anti-inflammatory activity. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ibuprofen. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7309. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
-
Takahashi, Y., et al. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Keio University. [Link]
Sources
- 1. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. Anti-inflammatory, analgesic and antipyretic activities of loxoprofen sodium given intramuscularly in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
validation of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid as a GPR40 agonist
This positive in vitro profile provides the necessary confidence to advance the compound into more complex studies, including in vivo oral glucose tolerance tests (OGTT) in rodent models of diabetes, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and comprehensive safety toxicology assessments to ensure it does not possess the liabilities that led to the discontinuation of earlier agonists. [2][10][32]
References
-
Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. Available from: [Link]
-
Poitout, V., et al. (2012). Regulation and mechanism of action of FFAR1/GPR40. The Journal of Physiology. Available from: [Link]
-
Reactome Pathway Database. (n.d.). Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion. Reactome.org. Available from: [Link]
-
Sakuma, K., et al. (2016). Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion. Physiological Reports. Available from: [Link]
-
Stamenkovic, N., et al. (2015). Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available from: [Link]
-
Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLoS ONE. Available from: [Link]
-
Evotec. (n.d.). Unravelling the Mechanism of TAK875 DILI. Evotec.com. Available from: [Link]
-
Lee, H., et al. (2019). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Toxicological Research. Available from: [Link]
-
Hauge, M., et al. (2017). Gq and Gs signaling acting in synergy to control GLP-1 secretion. ResearchGate. Available from: [Link]
-
Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. Diabetes, Obesity and Metabolism. Available from: [Link]
-
Lin, H. V., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available from: [Link]
-
Lin, H. V., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available from: [Link]
-
Naik, H., et al. (2014). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Wikipedia. (n.d.). Free fatty acid receptor 1. Wikipedia.org. Available from: [Link]
-
Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKing' a hit. ResearchGate. Available from: [Link]
-
Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after ‘TAKing’ a hit. Diabetes, Obesity and Metabolism. Available from: [Link]
-
Chen, P., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. Available from: [Link]
-
Sun, J., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols. Available from: [Link]
-
Naik, H., et al. (2014). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. Semantic Scholar. Available from: [Link]
-
Wagner, E. J., & Munger, S. D. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. Available from: [Link]
-
Feng, S. S., et al. (2019). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters. Available from: [Link]
-
UC Davis MMPC-Live. (2012). Protocol Glucose-stimulated Insulin Secretion (in vivo). mmc.ucdavis.edu. Available from: [Link]
-
Yoon, J., et al. (2021). 122-LB: In Vitro Pharmacodynamic Studies of IDG-16177, a Potent GPR40 Agonist, for the Treatment of Type 2 Diabetes. Diabetes. Available from: [Link]
-
Shapiro, H., et al. (2005). Role of GPR40 in fatty acid action on the beta cell line INS-1E. The Weizmann Institute of Science. Available from: [Link]
-
Al-Rijjal, A., et al. (2022). A protocol for studying glucose homeostasis and islet function in mice. STAR Protocols. Available from: [Link]
-
Feng, S. S., et al. (2018). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Shapiro, H., et al. (2005). Role of GPR40 in fatty acid action on the beta cell line INS-1E. Biochemical and Biophysical Research Communications. Available from: [Link]
-
Yin, H., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening. Available from: [Link]
-
Li, X., et al. (2013). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine. Available from: [Link]
-
Alvarez-Mercado, A. I., et al. (2016). A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. CellR4. Available from: [Link]
-
Amgen. (n.d.). Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Figshare. Available from: [Link]
-
Liminal BioSciences. (n.d.). GPR40 Agonist Program. liminalbiosciences.com. Available from: [Link]
-
Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]
-
Human Cell Design. (n.d.). Insulin Secretion Assay. humancelldesign.com. Available from: [Link]
-
Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. creative-bioarray.com. Available from: [Link]
-
Tsvilovskyy, V., et al. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. Available from: [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent.com. Available from: [Link]
-
Ye, Y., et al. (2017). Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 7. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 11. Unravelling the Mechanism of TAK875 DILI - Evotec [evotec.com]
- 12. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 13. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 15. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insulin Secretion Assay - Human Cell Design [humancelldesign.com]
- 21. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
A Comparative Analysis of Signaling Pathways Activated by GPR40 Agonists: A Guide for Researchers
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2][3][4][5][6] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain fatty acids.[3][4][5] This guide provides a comparative analysis of the signaling pathways activated by various GPR40 agonists, offering insights for researchers and drug development professionals.
The Diverse Signaling Cascades of GPR40
Activation of GPR40 initiates a cascade of intracellular events that are not limited to a single linear pathway. The receptor's ability to couple to different G proteins and to engage β-arrestins leads to a diversity of cellular responses. This phenomenon, known as biased agonism, allows different ligands to stabilize distinct receptor conformations, preferentially activating one signaling pathway over another.[7][8]
1. The Canonical Gαq/11 Pathway: The most well-characterized signaling pathway for GPR40 involves its coupling to the Gαq/11 family of G proteins.[1][8][9][10][11][12][13][14] This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][11][12] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][11][14] The resulting increase in intracellular Ca2+ is a key trigger for the exocytosis of insulin-containing granules.[1][4][11][14][15] Simultaneously, DAG activates protein kinase C (PKC) and protein kinase D (PKD), which further contribute to the potentiation of insulin secretion.[12][15]
2. The Gαs Pathway and cAMP Production: Some GPR40 agonists, particularly those classified as full agonists or ago-allosteric modulators (AgoPAMs), have been shown to also couple to Gαs proteins.[16][17][18][19] Activation of Gαs stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[16][17] Elevated cAMP levels activate protein kinase A (PKA), which can enhance insulin secretion through various mechanisms, including the phosphorylation of proteins involved in vesicle trafficking and exocytosis. The engagement of the Gαs pathway is often associated with a more robust insulin secretagogue action.[20]
3. The β-Arrestin Pathway: Beyond Desensitization: Originally known for their role in GPCR desensitization and internalization, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own signaling cascades.[7][8][21][22][23] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[7][22][24] This can lead to the activation of various downstream signaling molecules, including mitogen-activated protein kinases (MAPKs) like ERK1/2. The β-arrestin pathway has been shown to contribute to the insulinotropic effects of certain GPR40 agonists.[7][8][22]
Visualizing GPR40 Signaling Pathways
To better understand the intricate network of GPR40 signaling, the following diagrams illustrate the key pathways.
Caption: Overview of GPR40 Signaling Pathways.
Comparative Analysis of GPR40 Agonists
Different GPR40 agonists exhibit distinct signaling profiles, a concept known as biased agonism. This has significant implications for their therapeutic effects and potential side-effect profiles.
| Agonist | Class | Primary Signaling Pathway(s) | Key Characteristics |
| Endogenous FFAs (e.g., Palmitic Acid, Oleic Acid) | Endogenous Agonist | Gαq/11-biased | Preferentially activate the Gαq/11 pathway.[7] |
| TAK-875 (Fasiglifam) | Partial Agonist | β-Arrestin-biased | While it activates the Gαq/11 pathway, it is more efficacious at recruiting β-arrestin 2.[7][8][22] Its development was halted due to liver toxicity.[8][25] |
| AMG-837 | Partial Agonist | Gαq/11 | A potent GPR40 agonist that stimulates insulin secretion in a glucose-dependent manner.[3][9][26][27][28] |
| AM-1638 | Full Agonist | Gαq/11 and Gαs | Activates both Gαq/11 and Gαs pathways, leading to robust insulin secretion.[18][19][29][30][31] Also shows protective effects against cellular stress.[18][19][30][31] |
Experimental Protocols for Characterizing GPR40 Signaling
To dissect the signaling pathways activated by GPR40 agonists, a combination of in vitro assays is essential.
Caption: Experimental workflow for GPR40 agonist characterization.
This assay measures the increase in intracellular calcium concentration following receptor activation.
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon agonist binding and subsequent Gαq/11 activation, the release of calcium from the endoplasmic reticulum leads to an increase in fluorescence, which can be measured in real-time.
Step-by-Step Protocol:
-
Cell Culture: Plate GPR40-expressing cells (e.g., HEK293 or CHO cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with an assay buffer to remove excess dye.
-
Agonist Addition: Use a fluorescence plate reader with an automated injection system to add the GPR40 agonist at various concentrations.
-
Data Acquisition: Measure the fluorescence intensity before and after agonist addition. The change in fluorescence is proportional to the increase in intracellular calcium.
This assay quantifies the production of cyclic AMP.
Principle: Several commercial kits are available, often based on competitive immunoassays (e.g., HTRF) or bioluminescent reporters.[32][33][34][35][36] For instance, the GloSensor™ cAMP Assay utilizes a genetically engineered luciferase that emits light upon binding to cAMP.[32][33]
Step-by-Step Protocol (using a bioluminescent assay):
-
Cell Transfection/Seeding: Use cells stably or transiently expressing both GPR40 and the GloSensor™ cAMP biosensor. Plate the cells in a 96-well white plate.
-
Reagent Equilibration: Equilibrate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours.[32]
-
Compound Treatment: Add the GPR40 agonist or antagonist to the wells.
-
Luminescence Measurement: After a 15-30 minute incubation, measure the luminescence using a plate reader.[32] An increase in luminescence indicates Gαs activation.
This assay detects the translocation of β-arrestin to the activated receptor at the plasma membrane.
Principle: A common method is the PathHunter® β-arrestin assay, which is based on enzyme fragment complementation.[21][24][37][38][39] The GPR40 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments complement, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[21]
Step-by-Step Protocol (using PathHunter® assay):
-
Cell Plating: Plate the PathHunter® GPR40 β-arrestin cells in a 96-well white plate and incubate overnight.
-
Compound Addition: Add the GPR40 agonist at various concentrations to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the detection reagents and incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader. An increase in signal indicates β-arrestin recruitment.
Conclusion
The signaling pathways activated by GPR40 agonists are multifaceted, involving canonical Gαq/11 coupling, potential Gαs engagement, and β-arrestin-mediated signaling. Understanding the signaling bias of different agonists is crucial for the development of novel therapeutics for type 2 diabetes with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the intricate signaling signatures of GPR40 agonists.
References
-
Mancini, A. D., & Poitout, V. (2015). β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1. Journal of Biological Chemistry, 290(34), 21159–21169. [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Care, 36(Supplement_2), S152–S157. [Link]
-
Luo, J., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1033-1037. [Link]
-
Sittampalam, G. S., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kim, T. H., & Jo, S. H. (2017). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology, 8, 23. [Link]
-
Yabuki, C., et al. (2016). Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion. American Journal of Physiology-Endocrinology and Metabolism, 310(8), E635-E646. [Link]
-
Houze, J. B., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]
-
Hwang, H. J., et al. (2023). AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner. Endocrinology and Metabolism, 38(6), 760–769. [Link]
-
Houze, J. B., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]
-
ResearchGate. (n.d.). AMG 837: A potent, orally bioavailable GPR40 agonist. [Link]
-
van der Tuin, J., et al. (2018). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology, 1735, 123–138. [Link]
-
Kaku, K., et al. (2013). GPR40‐induced insulin secretion by the novel agonist TAK‐875: first clinical findings in patients with type 2 diabetes. Diabetes, Obesity and Metabolism, 15(5), 440-448. [Link]
-
Li, X., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1018596. [Link]
-
Li, X., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1018596. [Link]
-
Wang, Y., et al. (2014). GPR40: A therapeutic target for mediating insulin secretion (Review). Molecular Medicine Reports, 10(2), 555-560. [Link]
-
Patsnap Synapse. (2024). What are GPR40 agonists and how do they work? [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Care, 36(Supplement_2), S152–S157. [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Care, 36(Supplement_2), S152–S157. [Link]
-
Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. [Link]
-
ResearchGate. (n.d.). Beta-Arrestin 2 Recruitment and Biased Agonism at the Free Fatty Acid Receptor GPR40. [Link]
-
Yun, S., et al. (2024). GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway. BMB Reports, 57(3), 134–139. [Link]
-
Yun, S., et al. (2024). GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK. BMB Reports, 57(3), 134-139. [Link]
-
Evotec. (n.d.). Unravelling the Mechanism of TAK875 DILI. [Link]
-
Truong, K. T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1269324. [Link]
-
Ferdaoussi, M., et al. (2012). G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1. Diabetologia, 55(10), 2682–2692. [Link]
-
Mancini, A. D., et al. (2015). β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1. Journal of Biological Chemistry, 290(34), 21131-21140. [Link]
-
Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. Diabetes Care, 36 Suppl 2(Suppl 2), S152-7. [Link]
-
Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]
-
Ichimura, A., et al. (2012). The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers in Endocrinology, 3, 134. [Link]
-
Stoddart, L. A., et al. (2016). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of Biomolecular Screening, 21(7), 757-768. [Link]
-
Poitout, V. (2012). Regulation and mechanism of action of FFAR1/GPR40. The Journal of Physiology, 590(22), 5629–5630. [Link]
-
Yu, H., et al. (2015). G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. Journal of Biological Chemistry, 290(32), 19683–19698. [Link]
-
Stoddart, L. A., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. [Link]
-
Shapiro, H., et al. (2005). Role of GPR40 in fatty acid action on the beta cell line INS-1E. Biochemical and Biophysical Research Communications, 335(1), 97-104. [Link]
-
van der Velden, W. J. C., et al. (2017). β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders. Frontiers in Molecular Neuroscience, 10, 29. [Link]
Sources
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 6. physoc.org [physoc.org]
- 7. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 9. journals.plos.org [journals.plos.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 17. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 24. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 25. Unravelling the Mechanism of TAK875 DILI - Evotec [evotec.com]
- 26. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. medkoo.com [medkoo.com]
- 30. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 31. medchemexpress.com [medchemexpress.com]
- 32. promega.com [promega.com]
- 33. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 34. cAMP-Glo™ Assay [promega.sg]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. agilent.com [agilent.com]
- 37. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 38. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 39. biorxiv.org [biorxiv.org]
The Fluorine Advantage: A Comparative Guide to the ADME Properties of Fluorinated vs. Non-Fluorinated Phenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. This guide offers an in-depth, objective comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of fluorinated versus non-fluorinated phenylpropanoic acids. Phenylpropanoic acids are a cornerstone scaffold, most notably represented by the widely used non-steroidal anti-inflammatory drugs (NSAIDs). By examining key physicochemical and pharmacokinetic parameters, supported by experimental data, we aim to illuminate the profound impact of fluorination and guide the rational design of next-generation therapeutics.
As a Senior Application Scientist, this guide is structured to provide not just data, but a causal understanding behind the experimental choices and outcomes. We will use ibuprofen as our primary example of a non-fluorinated phenylpropanoic acid and its fluorinated analog, flurbiprofen, as the comparator to provide a clear and relevant analysis.
Absorption: The Gateway to Systemic Circulation
A drug's journey begins with its absorption, a process heavily influenced by its physicochemical properties, primarily lipophilicity and permeability. Fluorination can significantly modulate these characteristics.
Lipophilicity (LogP/LogD) and Acidity (pKa)
Lipophilicity, often measured as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of a drug's ability to cross biological membranes.[1] The phenylpropanoic acid scaffold contains a carboxylic acid group, making its ionization state, and thus its lipophilicity, pH-dependent.
The introduction of a highly electronegative fluorine atom can influence the electronic environment of the entire molecule. This typically increases the acidity (lowers the pKa) of the carboxylic acid group due to inductive electron withdrawal. A lower pKa means the compound will be more ionized at physiological pH, which can impact its partitioning behavior.
| Property | Ibuprofen (Non-Fluorinated) | Flurbiprofen (Fluorinated) | Impact of Fluorination |
| LogP | 3.97[2] | ~4.16 | Slight increase in lipophilicity |
| pKa | 4.91[2] | ~4.2 | Increased acidity |
Insight: While fluorination often increases lipophilicity, the effect on phenylpropanoic acids is nuanced. The fluorine in flurbiprofen leads to a modest increase in LogP. However, its stronger acidity means that at the physiological pH of the intestine (~6.0-7.4), a larger fraction of flurbiprofen will exist in its ionized, more water-soluble carboxylate form compared to ibuprofen. This interplay between LogP and pKa is crucial for predicting absorption.
This classic method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase (e.g., PBS at pH 7.4).[3]
-
Preparation: Prepare solutions of n-octanol saturated with PBS (pH 7.4) and PBS (pH 7.4) saturated with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: A stock solution of the test compound (e.g., in DMSO) is added to a mixture of the two pre-saturated phases in a vial.
-
Equilibration: The vial is sealed and agitated (e.g., on a rotator for 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.
-
Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: A precise aliquot from each layer is carefully removed, and the concentration of the compound is determined using a suitable analytical method, typically HPLC-UV.
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Caco-2 Permeability Assay Workflow.
Distribution: Where the Drug Goes
Once absorbed, a drug distributes throughout the body, a process largely governed by its binding to plasma proteins. Only the unbound fraction of a drug is free to exert its pharmacological effect and to be metabolized or excreted. [4]
Plasma Protein Binding (PPB)
Phenylpropanoic acids, being acidic and lipophilic, are known to bind extensively to plasma albumin. [5][6]This high degree of binding means that small changes in the bound fraction can lead to large changes in the free, active concentration.
| Compound | Plasma Protein Binding (%) | Key Binding Protein |
| Ibuprofen | >98% [7][8] | Serum Albumin [5] |
| Flurbiprofen | >99% [6][9][10] | Serum Albumin [6] |
Insight: Both ibuprofen and flurbiprofen are highly bound to plasma proteins, with flurbiprofen showing even more extensive binding, often exceeding 99.9%. [5][6][9]This extremely high binding for flurbiprofen means its free fraction is very low, which has significant implications for its therapeutic window and potential for drug-drug interactions. The fluorine atom likely contributes to stronger binding interactions within the albumin pocket. This high binding can act as a reservoir, potentially prolonging the drug's half-life. [4]
Metabolism: Biotransformation and Clearance
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination. This is often the primary determinant of a drug's half-life and can be a source of drug-drug interactions. The major enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP) family. [7]
Metabolic Pathways and Stability
The introduction of a fluorine atom at a metabolically labile site is a classic medicinal chemistry strategy to block oxidative metabolism. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by CYP enzymes.
-
Ibuprofen (Non-Fluorinated): Ibuprofen is extensively metabolized, with very little of the unchanged drug excreted in the urine. [7][8]The primary metabolic routes are oxidation of the isobutyl side chain, catalyzed mainly by CYP2C9 and to a lesser extent by CYP2C8. [7][11][12][13]This leads to the formation of hydroxylated and carboxylated metabolites that are then readily excreted. [7]* Flurbiprofen (Fluorinated): The fluorine atom on one of the phenyl rings in flurbiprofen serves to block metabolism at that position. The primary site of oxidative metabolism is hydroxylation on the non-fluorinated phenyl ring (at the 4'-position), a reaction almost exclusively catalyzed by CYP2C9. [14][15][16]This makes flurbiprofen a sensitive and specific probe for CYP2C9 activity. [15][16]
Caption: Simplified Metabolic Pathways of Ibuprofen and Flurbiprofen.
Insight: The fluorine atom in flurbiprofen effectively shields one of the aromatic rings from metabolism, funneling its oxidative clearance almost entirely through CYP2C9. [14][15]This contrasts with ibuprofen, which has more metabolic "soft spots" on its side chain. [7]This metabolic blocking is a key reason why fluorination can lead to a longer half-life and lower clearance.
This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.
-
Preparation: Thawed liver microsomes (human or other species) are diluted in a phosphate buffer. A solution containing the necessary cofactor, NADPH, is also prepared.
-
Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is added to the microsomal solution. The reaction is initiated by adding the NADPH solution and incubating at 37°C.
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Excretion: The Final Exit
The final step in a drug's journey is its removal from the body. For phenylpropanoic acids, this occurs primarily via the kidneys after metabolic conversion to more polar compounds.
Renal Clearance
The kidneys eliminate drugs through glomerular filtration, active tubular secretion, and passive tubular reabsorption. As acidic molecules, phenylpropanoic acids and their metabolites are often substrates for organic anion transporters (OATs) in the kidney, which mediate active secretion.
-
Ibuprofen: Almost no unchanged ibuprofen is found in the urine, indicating that its clearance is almost entirely dependent on metabolism. [7][8]Its polar metabolites are then efficiently cleared by the kidneys. [7]* Flurbiprofen: While the majority of a flurbiprofen dose is also cleared as metabolites (primarily 4'-hydroxyflurbiprofen and glucuronide conjugates), a small but significant portion (up to 20%) can be excreted as unchanged drug and its direct glucuronide. [17][18]In patients with renal insufficiency, the clearance of flurbiprofen's metabolites is reduced, which can lead to their accumulation. [3][19] Insight: The metabolic stability conferred by fluorination can have a direct impact on the excretion profile. By slowing metabolism, a greater proportion of the parent drug may be available for direct renal excretion (as the parent drug or its glucuronide). For both compounds, the highly efficient metabolism means that renal clearance of the parent drug is a minor route of elimination in healthy individuals. However, the properties of the metabolites dictate the final excretion efficiency.
Conclusion and Future Directions
The strategic placement of a fluorine atom, as exemplified by the comparison between ibuprofen and flurbiprofen, profoundly influences the ADME profile of phenylpropanoic acids.
-
Absorption: Fluorination can subtly alter the balance between lipophilicity and ionization, which collectively determine the rate and extent of absorption.
-
Distribution: A fluorine-induced increase in binding affinity for plasma albumin can lead to extremely high protein binding (>99%), reducing the free fraction of the drug.
-
Metabolism: This is where the "fluorine advantage" is often most pronounced. Fluorine can effectively block metabolically labile sites, slowing clearance, increasing half-life, and directing metabolism through specific pathways (e.g., exclusively CYP2C9 for flurbiprofen).
-
Excretion: By altering the rate of metabolism, fluorination indirectly affects the excretion profile, changing the mix of parent drug and metabolites that are presented to the kidneys for elimination.
For drug development professionals, these insights are critical. Fluorination is not a panacea but a precision tool. Understanding its context-dependent effects on each ADME parameter allows for the rational design of molecules with optimized pharmacokinetic profiles, leading to safer and more effective medicines. Future research should focus on generating direct comparative data for a wider range of fluorinated and non-fluorinated analogs to build more robust predictive models for this invaluable chemical scaffold.
References
-
Ibuprofen Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]
-
Wanwimolruk, S., Brooks, P. M., & Birkett, D. J. (1983). The binding of ibuprofen to plasma proteins. British journal of clinical pharmacology, 15(1), 91–94. [Link]
-
Aarons, L., Grennan, D. M., & Siddiqui, M. (1985). The binding of flurbiprofen to plasma proteins. Journal of pharmacy and pharmacology, 37(9), 644–646. [Link]
-
Lockwood, G. F., Albert, K. S., Szpunar, G. J., & Wagner, J. G. (1983). Pharmacokinetics of ibuprofen in man--III: Plasma protein binding. Journal of pharmacokinetics and biopharmaceutics, 11(5), 469–482. [Link]
-
Szpunar, G. J., Albert, K. S., & Wagner, J. G. (1989). Pharmacokinetics of flurbiprofen in man. II. Plasma protein binding. Research communications in chemical pathology and pharmacology, 64(1), 17–30. [Link]
-
Lockwood, G. F., Albert, K. S., Szpunar, G. J., & Wagner, J. G. (1983). Pharmacokinetics of ibuprofen in man--III: plasma protein binding. Journal of pharmacokinetics and biopharmaceutics, 11(5), 469–482. [Link]
-
de Vries, J. X., Tauscher, B., & Meineke, I. (1995). Concentration-dependent plasma protein binding of flurbiprofen in the rat: an in vivo microdialysis study. Journal of pharmaceutical sciences, 84(11), 1369–1373. [Link]
-
Sychev, D. A., & Ramenskaya, G. V. (2014). How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity. Expert opinion on drug metabolism & toxicology, 10(1), 23–34. [Link]
-
Tracy, T. S., Rosenbluth, B. W., Wrighton, S. A., Gonzalez, F. J., & Korzekwa, K. R. (1995). Role of cytochrome P450 2C9 and an allelic variant in the 4'-hydroxylation of (R)- and (S)-flurbiprofen. Biochemical pharmacology, 49(9), 1269–1275. [Link]
-
Knadler, M. P., & Hall, S. D. (1990). Plasma protein binding of flurbiprofen: enantioselectivity and influence of pathophysiological status. Journal of clinical pharmacology, 30(1), 66–73. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
-
Ibuprofen - Wikipedia. (n.d.). [Link]
-
Zisapel, N., & Laudon, M. (2007). Evaluation of flurbiprofen urinary ratios as in vivo indices for CYP2C9 activity. British journal of clinical pharmacology, 63(5), 585–593. [Link]
-
de Vries, J. X., & Simon, M. (1991). Renal handling and effects of S(+)-ibuprofen and R(-)-ibuprofen in the rat isolated perfused kidney. British journal of pharmacology, 104(3), 698–702. [Link]
-
Tracy, T. S., Hutzler, J. M., Haining, R. L., Rettie, A. E., Korzekwa, K. R., & Gonzalez, F. J. (1996). Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9. Biochemical pharmacology, 52(8), 1305–1309. [Link]
-
Hamman, M. A., Thompson, G. A., & Hall, S. D. (1997). Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C. Biochemical pharmacology, 54(1), 37–41. [Link]
-
Szpunar, G. J., Albert, K. S., & Wagner, J. G. (1993). Clinical Pharmacokinetics of Flurbiprofen and Its Enantiomers. Clinical pharmacokinetics, 24(4), 268–277. [Link]
-
Flurbiprofen Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]
-
Szpunar, G. J., Albert, K. S., & Wagner, J. G. (1991). Pharmacokinetic comparison of flurbiprofen in end-stage renal disease subjects and subjects with normal renal function. The Journal of Clinical Pharmacology, 31(1), 86–91. [Link]
-
Lockwood, G. F., Albert, K. S., Szpunar, G. J., & Wagner, J. G. (1983). Pharmacokinetics of ibuprofen in man--III: Plasma protein binding. ResearchGate. [Link]
-
Ibuprofen, (+-)- | C13H18O2 | CID 3672. (n.d.). PubChem. [Link]
-
Mazaleuskaya, L. L., Theken, K. N., Gong, L., Thorn, C. F., FitzGerald, G. A., Altman, R. B., & Klein, T. E. (2015). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 25(2), 96–106. [Link]
-
Analgesic - Wikipedia. (n.d.). [Link]
-
Ghlichloo, I., & Gerriets, V. (2024). Ibuprofen. In StatPearls. StatPearls Publishing. [Link]
-
Murray, M. D., Greene, P. K., Brater, D. C., Manatunga, A. K., & Hall, S. D. (1994). Effects of flurbiprofen on renal function in patients with moderate renal insufficiency. Clinical pharmacology and therapeutics, 55(4), 443–451. [Link]
-
de Vries, J. X., & Simon, M. (1991). Renal handling and effects of S(+)‐ibuprofen and R(–)‐ibuprofen in the rat isolated perfused kidney. British Journal of Pharmacology, 104(3), 698-702. [Link]
-
Chen, J., & Hage, D. S. (2004). Protein Binding Study of S-Ibuprofen Using High-Performance Frontal Analysis. Analytical and bioanalytical chemistry, 379(5-6), 842–848. [Link]
-
Zhang, Y., Li, S., & He, L. (2015). Effect of CYP2C9 genetic polymorphism on the metabolism of flurbiprofen in vitro. Xenobiotica, 45(2), 113-118. [Link]
-
Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5705-5720. [Link]
-
Obata, K., et al. (2012). Three-Compartment Model Analysis with Minimal Sampling Points in the Caco-2 Permeability Assay. Biological & Pharmaceutical Bulletin, 35(8), 1344-1349. [Link]
-
Sasso, V., et al. (2023). Differential Effects of Nonsteroidal Anti-Inflammatory Drugs in an In Vitro Model of Human Leaky Gut. International Journal of Molecular Sciences, 24(5), 4434. [Link]
-
Kaynak, M. S., et al. (2022). Exploring the correlation between ibuprofen solubility and permeability in intestinal disease conditions. FABAD Journal of Pharmaceutical Sciences, 47(1), 47-56. [Link]
-
Wei, Y., et al. (2008). Unidirectional inversion of ibuprofen in Caco-2 cells: developing a suitable model for presystemic chiral inversion study. Acta Pharmacologica Sinica, 29(1), 139-146. [Link]
-
Farquhar, W. B., & Zambraski, E. J. (1999). Anti-Inflamatory Drugs, Kidney Function, and Exercise. Gatorade Sports Science Institute. [Link]
-
Whelton, A., et al. (1991). Ibuprofen and Renal Disease. Annals of Internal Medicine, 114(4), 325. [Link]
-
Ghaffari, S., et al. (2023). Insight into the effect of ibuprofen on the permeability of the membrane: a molecular dynamic simulation study. Journal of Biomolecular Structure & Dynamics, 1-11. [Link]
-
Kawedia, J. D. (2023). NSAIDs and Oral Drug Absorption: Ibuprofen through a Pharmacokinetic Lens. Digital Commons @ Gardner-Webb University. [Link]
-
Chen, J. S., & Huang, J. D. (2001). Enantioselective Pharmacokinetics of Ibuprofen and Involved Mechanisms. Current drug metabolism, 2(4), 307–315. [Link]
-
Choi, J. S., & Lee, B. J. (2009). Enhanced solubility and bioavailability of flurbiprofen by cycloamylose. Archives of pharmacal research, 32(4), 577–582. [Link]
-
Szpunar, G. J., Albert, K. S., & Wagner, J. G. (1993). Clinical Pharmacokinetics of Flurbiprofen and its Enantiomers. Semantic Scholar. [Link]
-
Zhao, X., et al. (2014). Enhanced bioavailability of orally administered flurbiprofen by combined use of hydroxypropyl-cyclodextrin and poly(alkyl-cyanoacrylate) nanoparticles. European journal of drug metabolism and pharmacokinetics, 39(1), 61–67. [Link]
-
Ibuprofen (CAS 15687-27-1). (n.d.). Cheméo. [Link]
-
Plasma protein binding - Wikipedia. (n.d.). [Link]
-
Flurbiprofen, Comprehensive Profile. (n.d.). ResearchGate. [Link]
Sources
- 1. digitalcommons.gardner-webb.edu [digitalcommons.gardner-webb.edu]
- 2. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparison of flurbiprofen in end-stage renal disease subjects and subjects with normal renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The binding of ibuprofen to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The binding of flurbiprofen to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of flurbiprofen in man. II. Plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentration-dependent plasma protein binding of flurbiprofen in the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Role of cytochrome P450 2C9 and an allelic variant in the 4'-hydroxylation of (R)- and (S)-flurbiprofen [pubmed.ncbi.nlm.nih.gov]
- 15. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Evaluation of flurbiprofen urinary ratios as in vivo indices for CYP2C9 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of flurbiprofen on renal function in patients with moderate renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid and its Analogs as GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for type 2 diabetes mellitus (T2DM), the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target. Its activation by endogenous long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, offering a glucose-dependent mechanism to improve glycemic control with a reduced risk of hypoglycemia. The phenylpropanoic acid scaffold has been a fertile ground for the discovery of potent GPR40 agonists. This guide provides an in-depth analysis of the mechanism of action of compounds based on the 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid core, comparing their performance with other notable GPR40 agonists.
While specific public data on the parent compound this compound is limited, extensive research on its derivatives provides a strong foundation for understanding its mechanism of action. A key study by Mikami et al. (2012) in the Journal of Medicinal Chemistry details the optimization of phenylpropanoic acid derivatives, including a complex analog of our topic compound, revealing potent GPR40 agonism.[1] This guide will leverage such structure-activity relationship (SAR) data to elucidate the therapeutic potential of this chemical series.
The Central Role of GPR40 in Glucose Homeostasis
GPR40 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells. Its activation by agonists triggers a cascade of intracellular events that augment the insulin secretory response to elevated blood glucose levels. This glucose-dependency is a critical feature, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many traditional insulin secretagogues.
The Gq-Mediated Signaling Pathway: The Primary Driver of Insulin Secretion
The canonical signaling pathway for GPR40 agonists involves the coupling to the Gαq subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade:
-
Receptor Activation: The agonist binds to and stabilizes an active conformation of the GPR40 receptor.
-
Gαq Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.
-
Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration is a key trigger for the fusion of insulin-containing granules with the plasma membrane, leading to the secretion of insulin into the bloodstream.
Caption: Workflow for the in vitro calcium mobilization assay.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the primary therapeutic function of GPR40 agonists.
Principle: In the presence of high glucose, GPR40 agonists potentiate insulin secretion from pancreatic β-cells.
Protocol:
-
Cell Culture: Culture a pancreatic β-cell line (e.g., MIN6 or INS-1E) in standard culture medium.
-
Cell Plating: Seed the cells into a 24-well or 96-well plate and culture to ~80% confluency.
-
Starvation: Pre-incubate the cells in a low-glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate (KRB) buffer for 1-2 hours.
-
Stimulation: Replace the starvation buffer with KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without the test compounds at various concentrations.
-
Incubation: Incubate the plates at 37°C for 1-2 hours.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or HTRF-based assay.
-
Data Analysis: Normalize the secreted insulin to the total cellular protein content. Plot the fold-increase in insulin secretion in high glucose plus compound compared to high glucose alone to determine the EC50 for GSIS potentiation.
In Vivo Oral Glucose Tolerance Test (OGTT)
This assay evaluates the in vivo efficacy of the compounds in a relevant animal model.
Principle: GPR40 agonists are expected to improve glucose clearance following an oral glucose challenge in diabetic or healthy rodents.
Protocol:
-
Animal Model: Use an appropriate rodent model of T2DM (e.g., db/db mice or Zucker diabetic fatty rats) or healthy control animals.
-
Fasting: Fast the animals overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose from a tail vein blood sample.
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) via gavage.
-
Glucose Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer a bolus of glucose (typically 2 g/kg) orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates in vivo efficacy.
Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel GPR40 agonists for the treatment of type 2 diabetes. The mechanism of action, centered on the potentiation of glucose-stimulated insulin secretion via the Gq signaling pathway, aligns with the desired profile of a modern antidiabetic agent. However, the clinical development of Fasiglifam (TAK-875) highlights the critical importance of a thorough safety and toxicology assessment, with a particular focus on potential liver toxicity. Future research on derivatives of this compound should aim to optimize potency and pharmacokinetic properties while meticulously evaluating the safety profile to unlock the full therapeutic potential of this compound class.
References
-
Mikami, S., Kitamura, S., Negoro, N., Sasaki, S., Suzuki, M., Tsujihata, Y., ... & Momose, Y. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established best practices, laboratories can ensure a safe working environment and minimize their environmental impact.
The procedural recommendations outlined herein are synthesized from an analysis of safety data sheets for structurally similar compounds and established guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact[1][2][3].
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system[1][3].
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation[1].
Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | To prevent eye contact with dust particles or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To minimize the inhalation of dust. A respirator may be required for large quantities or spills. |
Segregation of Halogenated Organic Waste
The fundamental principle for the disposal of this compound is its classification as a halogenated organic compound . Halogenated wastes must be segregated from non-halogenated waste streams to ensure proper treatment and disposal, often through incineration at specific facilities equipped to handle such materials[4][5][6].
Causality of Segregation: Mixing halogenated and non-halogenated waste can lead to several complications:
-
Regulatory Non-compliance: Regulations often mandate separate disposal routes for these waste categories.
-
Increased Disposal Costs: The disposal of mixed waste is typically more expensive than that of segregated waste streams[6].
-
Environmental and Safety Risks: Improper disposal can lead to the release of hazardous substances into the environment.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of this compound waste in a laboratory setting.
Materials:
-
Designated, properly labeled, and sealed hazardous waste container for "Halogenated Organic Solids."
-
Personal Protective Equipment (PPE) as specified above.
-
Chemical spill kit.
Procedure:
-
Container Preparation:
-
Obtain a designated waste container that is compatible with the chemical. Plastic containers are generally preferred for solid chemical waste[7].
-
The container must be clearly labeled with "Hazardous Waste" and the specific contents, including the full chemical name: "this compound"[4][8].
-
Ensure the container is clean and dry before the first use.
-
-
Waste Collection:
-
Carefully transfer the solid waste into the designated "Halogenated Organic Solids" container using a clean scoop or spatula.
-
For residual amounts in original containers, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must also be collected as halogenated liquid waste in a separate, appropriately labeled container. The defaced, triple-rinsed container may then be disposed of as general laboratory glass or plastic waste[9].
-
-
Container Storage:
-
Keep the waste container tightly sealed when not in use to prevent the release of vapors and to avoid spills[4][5].
-
Store the container in a designated satellite accumulation area that is under the direct supervision of laboratory personnel[7][10].
-
Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents[2].
-
Containers should be stored in secondary containment to prevent spills from reaching drains[10][11].
-
-
Disposal Request:
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the laboratory and notify your supervisor and institutional EHS office immediately.
-
Restrict access to the area.
-
Await the arrival of trained emergency response personnel.
-
Exposure First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][2][3].
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists[1][2][3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2][3].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][2].
Regulatory Framework
The disposal of this compound is governed by a hierarchy of regulations.
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that employers provide information to their employees about the hazardous chemicals to which they are exposed[8][14]. This includes proper labeling, safety data sheets, and training.
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste[10]. Laboratories are considered generators of hazardous waste and must comply with regulations regarding waste identification, storage, and disposal.
-
Institutional Policies: Your organization's EHS department will have specific procedures and guidelines that must be followed. These are designed to ensure compliance with federal, state, and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Material Safety Data Sheet - 3-(4-Hydroxyphenyl)propionic acid, 98%. (n.d.). Cole-Parmer.
- Safety Data Sheet - 3-(4-Hydroxyphenyl)propionic acid. (2025, December 18). Fisher Scientific.
- Chemical Safety Data Sheet - 3-(2-HYDROXYPHENYL)PROPIONIC ACID. (2025, September 6). ChemicalBook.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo.
- Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid. (n.d.). Metasci.
- Organic Solvents. (n.d.). Cornell University EHS.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 9. otago.ac.nz [otago.ac.nz]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. mn.uio.no [mn.uio.no]
- 12. epa.gov [epa.gov]
- 13. sds.metasci.ca [sds.metasci.ca]
- 14. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
Comprehensive Safety and Handling Guide for 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
While a specific Safety Data Sheet (SDS) for this compound was not located, this guide is built upon a thorough analysis of structurally analogous compounds, including various isomers of hydroxyphenylpropanoic acid and general principles for handling fluorinated organic compounds. The consistent hazard profile of these analogs—skin irritation, serious eye irritation, and potential respiratory irritation—forms the basis of the rigorous safety recommendations outlined herein.[1][2][3][4][5][6]
Hazard Assessment and Risk Mitigation
This compound is a solid, aromatic carboxylic acid. The presence of a fluorine atom and a phenolic hydroxyl group necessitates a cautious approach. Based on analogous compounds, the primary hazards are:
-
Skin Irritation: Expected to be a skin irritant.[1][2][4][5]
-
Eye Damage: Poses a risk of serious eye irritation.[1][2][4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][5]
The operational plan must therefore be centered on preventing contact with skin, eyes, and mucous membranes, and minimizing the generation of airborne dust.
| Hazard Category | GHS Classification (Anticipated) | Key Precautionary Measures |
| Skin Corrosion/Irritation | Category 2 | Wear appropriate chemical-resistant gloves and a lab coat.[1][5][7] |
| Serious Eye Damage/Irritation | Category 2A | Wear chemical splash goggles and, for larger quantities, a face shield.[7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[2][3][5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is your primary defense against exposure. The following protocol is mandatory for all personnel handling this compound. The causality is clear: creating multiple barriers significantly reduces the risk of accidental contact.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any solution preparation, must be conducted inside a certified chemical fume hood. This is the most critical step to prevent inhalation of dust and to contain any potential spills.
The following diagram illustrates the mandatory PPE workflow for handling this compound.
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are required.[8] When handling larger quantities or creating solutions where splashing is a risk, a face shield must be worn in addition to goggles.[8][9]
-
Hand Protection: Double-gloving is recommended.[7] Use a lighter nitrile glove as the inner layer for dexterity and a more robust glove, such as neoprene or butyl rubber, as the outer layer for chemical resistance.[10][11] Always consult the glove manufacturer's compatibility chart for specific solvents used.[7][8] Gloves must be inspected before use and disposed of immediately after handling the compound.[8]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[7][8] Long pants and closed-toe shoes are mandatory to cover all skin.[8]
Operational Plan: From Receipt to Disposal
A self-validating protocol ensures safety at every stage. This workflow minimizes exposure points and establishes clear procedures for spills and waste management.
-
Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4][12] The container must be kept tightly closed.[4]
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[1][13] Prepare your workspace in the fume hood by laying down absorbent, disposable bench paper.
-
Handling:
-
Carefully open the container inside the fume hood to avoid creating dust.
-
Use a spatula to transfer the solid. Avoid pouring the powder.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Decontamination: After use, wipe down the spatula and any equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe in the designated solid waste container. Clean the work surface thoroughly.
-
PPE Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them. Remove your lab coat and goggles last. Wash hands thoroughly with soap and water.[1][13]
Emergency and Disposal Plan
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7][12] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][12] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][12] |
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with a compatible absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[7]
-
Decontaminate the area.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.[7]
-
As a fluorinated organic compound, this compound and materials contaminated with it must be disposed of as hazardous waste.[7]
-
Waste Segregation: All waste, including unused product, contaminated consumables (gloves, wipes, etc.), and reaction byproducts, must be collected in a clearly labeled, compatible container marked "Halogenated Organic Waste."[7] Do not mix with non-halogenated waste streams.
-
Disposal Method: The primary recommended disposal method is incineration at a permitted hazardous waste facility.[13][14] The high temperatures required for incineration are necessary to break the strong carbon-fluorine bond.[15] Landfilling in a designated hazardous waste landfill is a secondary option but does not destroy the "forever chemical" nature of fluorinated compounds.[14][15]
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. The neutralized aqueous layer from any workup should also be disposed of as hazardous waste.[7]
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances - EPA . Source: U.S. Environmental Protection Agency. [Link]
-
Personal Protective Equipment (PPE) - CHEMM . Source: Chemical Hazards Emergency Medical Management. [Link]
-
Personal Protective Equipment (PPE) . Source: University of Washington. [Link]
-
Safety data sheet - 3-(3-hydroxyphenyl)propanoic acid . Source: CPAchem. [Link]
-
SAFETY DATA SHEET - 3-(3,4-Dihydroxyphenyl)propionic acid . Source: Thermo Fisher Scientific. [Link]
-
Guidelines for Disposing of PFAs - MCF Environmental Services . Source: MCF Environmental Services. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority . Source: Health and Safety Authority. [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki . Source: Sciencemadness Wiki. [Link]
-
Material Safety Data Sheet - 3-(4-Hydroxyphenyl)propionic acid, 98% . Source: Cole-Parmer. [Link]
-
A new method to recycle fluoride from long-lived PFAS chemicals . Source: University of Oxford Department of Chemistry. [Link]
-
SAFETY DATA SHEET - 3-(4-Hydroxyphenyl)propionic acid . Source: Thermo Fisher Scientific. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. hsa.ie [hsa.ie]
- 10. envirotech.com [envirotech.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. synquestlabs.com [synquestlabs.com]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


